2-[(Carbamoylmethyl)amino]acetamide
Description
The exact mass of the compound 2-[(Carbamoylmethyl)amino]acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(Carbamoylmethyl)amino]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(Carbamoylmethyl)amino]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-2-oxoethyl)amino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O2/c5-3(8)1-7-2-4(6)9/h7H,1-2H2,(H2,5,8)(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMBEFYZNDKFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407823 | |
| Record name | 2-[(carbamoylmethyl)amino]acetamide | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21954-96-1 | |
| Record name | 2-[(carbamoylmethyl)amino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50407823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(carbamoylmethyl)amino]acetamide | |
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The Structural and Coordination Dynamics of 2-[(Carbamoylmethyl)amino]acetamide: A Comprehensive Guide
Executive Summary
2-[(carbamoylmethyl)amino]acetamide , commonly referred to in coordination chemistry as iminodiacetamide (imda) , is a highly versatile synthetic compound (C₄H₉N₃O₂). Featuring a secondary amine core flanked by two acetamide groups, it serves as a robust O,N,O'-tridentate ligand. This whitepaper provides an in-depth technical analysis of its structural properties, stereochemical behavior in transition metal complexes, and its advanced applications in optical sensor development and polyoxometalate stabilization.
Chemical Architecture & Physicochemical Profile
At its core, 2-[(carbamoylmethyl)amino]acetamide acts as a structural analog to iminodiacetic acid (IDA), where the carboxylic acid groups have been replaced by neutral amide moieties. This substitution fundamentally alters the electronic landscape of the molecule, shifting it from an anionic chelator to a neutral, yet highly effective, electron-pair donor.
The molecule coordinates to metal centers via the central amine nitrogen and the two carbonyl oxygen atoms of the acetamide groups. This tridentate binding pocket is highly adaptable, allowing it to form stable complexes with a variety of transition metals, including Zn(II), Cu(II), Ni(II), Co(II), and Pd(II) 1.
Quantitative Chemical Data
The following table summarizes the computed and experimentally verified physicochemical properties of the parent H-imda molecule 2.
| Property | Value | Clinical / Chemical Significance |
| IUPAC Name | 2-[(2-amino-2-oxoethyl)amino]acetamide | Formal nomenclature defining the secondary amine core. |
| CAS Registry Number | 21954-96-1 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₄H₉N₃O₂ | Indicates a high nitrogen-to-carbon ratio. |
| Molecular Weight | 131.13 g/mol | Low molecular weight facilitates rapid diffusion in assays. |
| Topological Polar Surface Area (TPSA) | 98.2 Ų | High polarity; excellent aqueous and methanolic solubility. |
| Coordination Mode | O,N,O'-tridentate | Forms highly stable fac (facial) coordination geometries. |
Coordination Chemistry & Stereochemical Dynamics
When 2-[(carbamoylmethyl)amino]acetamide binds to hexacoordinated transition metals, it typically forms complexes with ML (1:1) or ML₂ (1:2) stoichiometry. The stereochemistry of the ML₂ complexes—specifically [M(imda)₂]²⁺—is a subject of intense crystallographic interest.
The trans-fac vs. cis-fac Paradigm
Unlike ethylenediaminetetraacetic acid (EDTA), which is forced into a cis-fac geometry due to the rigid ethylene bridge connecting its amine nitrogens, imda ligands possess independent mobility.
-
trans-fac Isomer: In the vast majority of cases, especially when the central amine nitrogen is substituted with alkyl or aryl groups, the complex overwhelmingly prefers the trans-fac geometry. This is a direct causal result of steric hindrance; placing the bulky N-substituents in a trans configuration minimizes repulsive van der Waals forces.
-
cis-fac Isomer: The cis-fac geometry is exceptionally rare and is almost exclusively observed in the parent, unsubstituted H-imda ligand (e.g., in [Zn(H-imda)₂]²⁺). Here, the lack of steric bulk allows the molecule to adopt a cis conformation, which is further stabilized by intricate intermolecular hydrogen bonding networks 3.
Graph 1: Stereochemical divergence in[M(imda)2]2+ complexes based on ligand substitution.
Experimental Protocols: Synthesis of[Zn(imda)₂]²⁺ Complexes
To study the coordination properties of imda, researchers frequently synthesize hexacoordinated zinc(II) complexes. The following protocol outlines a self-validating workflow designed to yield high-purity single crystals suitable for X-ray diffraction (XRD) 4.
Causality in Reagent Selection
-
Metal Salt: Zinc tetrafluoroborate (Zn(BF₄)₂) or Zinc nitrate (Zn(NO₃)₂) must be used rather than Zinc chloride (ZnCl₂). Causality: BF₄⁻ and NO₃⁻ are weakly coordinating anions. If strong coordinating anions like Cl⁻ are used, they will aggressively compete with the neutral imda ligand for the Zn(II) coordination sphere, leading to mixed-ligand impurities or failure to form the ML₂ complex.
-
Solvent System: Methanol is selected because it solubilizes both the ligand and the metal salt at boiling temperatures but allows for controlled precipitation upon the introduction of a non-polar anti-solvent.
Step-by-Step Methodology
-
Ligand Dissolution: Suspend 2.0 mmol of 2-[(carbamoylmethyl)amino]acetamide in 15 mL of high-purity methanol. Heat the mixture to boiling under continuous stirring until the ligand is fully dissolved.
-
Metal Complexation: Slowly add a methanolic solution containing 1.0 mmol of Zn(BF₄)₂ dropwise to the boiling ligand solution. The 2:1 ligand-to-metal molar ratio forces the thermodynamic formation of the ML₂ complex.
-
Reflux and Equilibration: Reflux the mixture for 1 to 2 hours to ensure complete thermodynamic equilibration.
-
Crystallization via Vapor Diffusion: Transfer the cooled solution to a small inner vial. Place this vial inside a larger closed chamber containing diethyl ether or hexane. Causality: The slow vapor diffusion of the non-polar anti-solvent into the methanol gradually lowers the dielectric constant of the mixture, forcing the highly crystalline [Zn(imda)₂]²⁺ to nucleate without trapping solvent defects.
-
Self-Validation Checkpoint:
-
Thermogravimetric Analysis (TGA): Heat the isolated crystals. A mass loss between 25–100 °C validates the presence of co-crystallized solvent. Heating to 1000 °C should yield a final residue mass perfectly matching the theoretical mass of ZnO.
-
NMR Spectroscopy: ¹H NMR in CD₃CN should reveal distinct shifts in the α-CH₂ protons compared to the free ligand, confirming coordination.
-
Graph 2: Self-validating experimental workflow for the synthesis of imda-metal complexes.
Advanced Applications in Sensor Technology & POM Stabilization
Optical Zinc Ion-Selective Sensors
Derivatives of 2-[(carbamoylmethyl)amino]acetamide are heavily utilized in the development of fluorescent biosensors for detecting Zn²⁺ in biological and environmental samples. By conjugating the central nitrogen of imda to a fluorophore (such as a BODIPY, naphthyl, or phenyl group), researchers create a highly selective "Off-On" switch 5.
Mechanistic Causality (PET Mechanism): In the unbound state, the lone pair of electrons on the central amine nitrogen of the imda ligand undergoes Photoinduced Electron Transfer (PET) to the excited state of the adjacent fluorophore. This non-radiative pathway quenches the fluorescence (the "Off" state). When Zn²⁺ is introduced, the imda ligand coordinates to the metal. The central nitrogen's lone pair is now tied up in the coordinate covalent bond with zinc, effectively blocking the PET process. Consequently, the fluorophore can relax via radiative emission, resulting in a massive (often 25- to 30-fold) enhancement in fluorescence (the "On" state).
Graph 3: Photoinduced Electron Transfer (PET) mechanism in imda-based fluorescent Zn2+ sensors.
Polyoxometalate (POM) Stabilization
Beyond simple metal cations, imda and its structural relatives (like iminodiacetic acid) play a critical role in the synthesis of giant metal-oxide clusters, such as Molybdenum-Red (Mo-Red) polyoxometalates. The tridentate {N, O, O} chelating pocket of the imda framework caps and stabilizes highly reduced terminal Mo(V) sites. This coordination anchors the ligand firmly, protecting the sensitive reduced molybdenum environment from oxidative degradation and guiding the self-assembly of massive {MoV₁₀} cluster architectures 6.
References
-
PubChem. "2-[(Carbamoylmethyl)amino]acetamide | C4H9N3O2 | CID 5051771". Available at:[Link]
-
Urbanová, N., et al. "Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors." Analytical Sciences (J-Stage). Available at:[Link]
-
Pantalon Juraj, N., et al. "Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands." Inorganic Chemistry (ACS Publications). Available at:[Link]
-
Pantalon Juraj, N., et al. "Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(II) and Cu(II) complexes." Dalton Transactions (RSC Publishing). Available at: [Link]
-
Frontiers. "Ligand-directed assembly of an iminodiacetate-hybridized molybdenum-red isopolyoxomolybdate MoV10MoVI3". Available at:[Link]
Sources
- 1. 2-[(Carbamoylmethyl)amino]acetamide | 21954-96-1 | Benchchem [benchchem.com]
- 2. 2-[(Carbamoylmethyl)amino]acetamide | C4H9N3O2 | CID 5051771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(ii) and Cu(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors [jstage.jst.go.jp]
- 6. Frontiers | Ligand-directed assembly of an iminodiacetate-hybridized molybdenum-red isopolyoxomolybdate MoV10MoVI3 [frontiersin.org]
Thermodynamic Stability of Iminodiacetamide Transition Metal Complexes: A Technical Guide
Executive Summary
The rational design of transition metal chelators is a cornerstone of modern radiopharmaceutical development and coordination chemistry. Among the most versatile chelating motifs is iminodiacetamide (IDAA) , an aminopolycarboxylic acid derivative where the carboxylic acid groups are replaced by amides. Acting primarily as an O,N,O'-tridentate chelator, the IDAA backbone provides exceptional thermodynamic stability and kinetic inertness when coordinated to both divalent transition metals (e.g., Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺) and high-valent radiometals (e.g., Zr⁴⁺, Ga³⁺).
As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will dissect the causality behind stereochemical preferences, explore the thermodynamic forces driving metal-ligand assembly, and provide self-validating experimental protocols for determining stability constants (log β).
Coordination Chemistry & Stereochemical Thermodynamics
The O,N,O'-Tridentate Chelate Effect
The substitution of carboxylate donors with amide oxygens fundamentally alters the Lewis acid-base interactions within the coordination sphere. Amide oxygens are exceptionally strong Lewis bases. For instance, the incorporation of amide donors in IDAA derivatives can stabilize metal ions like Ca²⁺ by nearly 3 log units compared to traditional amine donors (1)[1]. This strong basicity, combined with the rigid tridentate bite angle of the IDAA backbone, creates a deep thermodynamic sink that resists demetalation.
Isomerization Causality in Hexacoordinated Complexes
When IDAA ligands coordinate to divalent transition metals, they typically form hexacoordinated ML₂ complexes. Because IDAA lacks the restrictive ethylene bridge found in EDTA, these ML₂ complexes can adopt multiple stereoisomers: meridional (mer), trans-facial (trans-fac), and cis-facial (cis-fac) (2)[2].
The Causality of Substituent Effects: The thermodynamic preference for a specific isomer is heavily dictated by the electronic nature of the substituents on the amide N-phenyl moiety.
-
Electron-Withdrawing Groups (e.g., p-nitro): These groups pull electron density away from the amide oxygen, subtly weakening the metal-ligand bond. To compensate, the complex adopts the trans-fac geometry, which minimizes steric repulsion between the two ligands while maximizing orbital overlap. This makes trans-fac the default thermodynamic preference (3)[3].
-
Electron-Donating Groups: These increase the basicity of the donor atoms, strengthening the M-L bond enough to overcome the steric penalties of the mer configuration, thereby increasing the relative stability of the mer isomer[3].
Fig 1. Stereochemical pathways of hexacoordinated ML2 iminodiacetamide complexes.
Quantitative Thermodynamic Data
To contextualize the binding affinity of IDAA and its derivatives, we must look at the formation constants (log β) and pM values. The data below illustrates how extending the IDAA backbone into multidentate systems (like tetrahydroxamates) yields exceptional stability, crucial for radiometals like Zr(IV) (4)[4].
Table 1: Thermodynamic Stability of Selected Metal-IDAA/Amide Complexes
| Metal Ion | Ligand System | log β (Formation Constant) | pM Value | Thermodynamic / Structural Note |
| Zr(IV) | H4L2 (IDAA-backed tetrahydroxamate) | 45.9 | 37.0 | Exceptional stability; prevents in vivo transchelation[4]. |
| Pb(II) | DTPAm | - | 9.7 | Moderate affinity suitable for specific radiopharmaceutical use[5]. |
| Pb(II) | ampam | - | 10.2 | Highest Pb(II) affinity among tested amide derivatives[5]. |
| Zn(II) | L7 (Unsubstituted IDAA) | ΔG = -1.1 kcal/mol | - | cis-fac isomer is thermodynamically preferred over mer[2]. |
| Ca(II) | EDTAM (IDAA derivative) | log K₁ enhanced | - | Amide donors stabilize Ca(II) by ~3 log units vs standard amines[1]. |
Methodological Workflows for Stability Determination
The approach to determining thermodynamic stability is strictly dictated by the metal ion's charge-to-size ratio.
Fig 2. Decision matrix for selecting thermodynamic stability determination methods.
Protocol 1: Standard Potentiometric Titration (For Divalent Metals)
For transition metals like Zn²⁺, Cu²⁺, and Ni²⁺, standard potentiometry is highly effective (6)[6].
Causality of Design: We maintain a constant ionic strength (e.g., 0.1 M NaClO₄) because thermodynamic stability constants are concentration-dependent if activity coefficients fluctuate. A high background electrolyte ensures activity coefficients remain static, allowing us to use raw concentrations in equilibrium calculations.
Step-by-Step Methodology:
-
Preparation: Prepare a 4 mM solution of the IDAA ligand in 0.1 M NaClO₄ background electrolyte at 25 °C.
-
Ligand Protonation (Control): Titrate the ligand solution with standardized 0.1 M NaOH from pH 2.0 to 11.0 to determine the exact ligand protonation constants (K₁, K₂, K₃).
-
Complexation Titration: Prepare a fresh 4 mM ligand solution and add an equimolar amount of the target metal ion (e.g., Zn²⁺). Titrate with 0.1 M NaOH under identical conditions.
-
Self-Validation Check: Reverse the titration using 0.1 M HClO₄. The system is self-validating if the calculated protonation constants from the forward and reverse curves superimpose within a 0.05 log unit variance. This confirms that no irreversible metal hydrolysis or ligand decomposition occurred.
-
Data Fitting: Utilize software (e.g., HYPERQUAD) to fit the titration curves and extract the absolute log β values.
Protocol 2: Metal-Metal Competition Assay (For High-Valent Radiometals)
High charge-to-size ratio metals like Zr(IV) are highly acidic and hydrolyze at pH < 1, forming insoluble ZrO₂ species. This makes direct potentiometry impossible (7)[7].
Causality of Design: We use Fe(III) as a thermodynamic bridge. Fe(III) forms highly stable complexes that can be measured directly. By establishing the Fe(III)-ligand stability first, we can introduce Zr(IV) and measure the displacement of Fe(III) spectrophotometrically, calculating the absolute Zr(IV) log β through the relative competition equilibrium[4].
Step-by-Step Methodology:
-
Reference Establishment: Determine the thermodynamic stability of the Fe(III)-IDAA complex using a combination of potentiometric and pH-dependent UV-vis titrations.
-
Competition Setup: Prepare a solution containing the pre-formed Fe(III)-IDAA complex at a known concentration (e.g., 10 µM) in a buffered aqueous solution (pH 4.0).
-
Metal Introduction: Introduce a stoichiometric excess of Zr(IV) into the cuvette.
-
Spectrophotometric Monitoring: Monitor the decay of the Fe(III)-ligand charge transfer band (typically around 400-450 nm) over time using a UV-vis spectrophotometer.
-
Self-Validation Check: The assay's integrity relies on establishing a closed thermodynamic cycle. The transchelation must reach a true equilibrium, verified by the presence of strict, time-resolved isosbestic points in the UV-vis spectra. If isosbestic points drift, side-reactions (like irreversible hydrolysis) are occurring, and the data is invalid.
-
Calculation: Calculate the Zr(IV) formation constant based on the equilibrium concentrations of displaced Fe(III) and the known Fe(III) log β.
In Vivo Implications for Radiopharmaceutical Design
Understanding the thermodynamic stability of IDAA complexes is not merely an academic exercise; it is the primary predictor of a radiotracer's safety profile. In the context of ⁸⁹Zr-PET imaging, if the log β of the Zr-chelator complex is insufficient, endogenous metal-binding proteins (like transferrin) will initiate transchelation. This strips the radioactive metal from the targeting vector, leading to off-target accumulation in the bones, increasing patient dosimetry, and ruining image contrast[7]. The rational extension of the IDAA backbone into multidentate arrays (yielding log β > 45) is the direct chemical solution to this biological challenge[4].
References
- Thermodynamic Stability and Speciation of Ga(III) and Zr(IV)
- Factors Controlling Metal-Ion Selectivity in the Binding Sites of Calcium-Binding Proteins. The Metal-Binding Properties of Amide Donors.
- Predicting the Thermodynamic Stability of Zirconium Radiotracers Source: Inorganic Chemistry - ACS Publications URL
- Stability and Acidity Constants for Ternary Ligand-Zinc-Hydroxo Complexes of Tetradentate Tripodal Ligands Source: Inorganic Chemistry - ACS Publications URL
- Stereochemistry of hexacoordinated Zn(II), Cu(II), Ni(II) and Co(II)
- Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II)
- Factors Controlling Metal-Ion Selectivity in the Binding Sites of Calcium-Binding Proteins. The Metal-Binding Properties of Amide Donors.
Sources
Mechanism of Zinc Ion Selectivity by Iminodiacetamide Derivatives: A Comprehensive Technical Guide
Executive Summary
The accurate speciation and quantification of zinc ions ( Zn2+ ) in biological and environmental matrices remain a formidable analytical challenge. While total zinc concentration can be determined via spectroscopic methods (e.g., ICP-MS), understanding the dynamic distribution of ionic zinc requires highly selective, in-situ sensing platforms. Iminodiacetamide (IDAA) derivatives have emerged as premier ionophores for both potentiometric and optical Zn2+ sensors. This whitepaper dissects the structural thermodynamics, signal transduction mechanisms, and validated experimental protocols that govern the exceptional zinc selectivity of IDAA derivatives.
Structural and Thermodynamic Basis of Zn2+ Selectivity
Coordination Chemistry and Stereochemical Preferences
Iminodiacetamide (imda) acts as a highly adaptable aminopolycarboxylic acid derivative. Structurally analogous to EDTA but featuring amide rather than carboxylic groups, IDAA functions as a tridentate O,N,O-chelator. Upon interaction with transition metals, IDAA derivatives predominantly form hexacoordinated complexes with ML2 stoichiometry1[1].
Crystallographic and NMR analyses reveal that while the parent unsubstituted imda ligand can form cis-fac isomers, N-substituted IDAA derivatives exhibit a strong stereochemical preference for the trans-fac geometry. This geometric arrangement minimizes steric repulsion between the bulky N-substituents (such as benzyl or phenyl groups), creating a highly stable coordination pocket specifically sized for the ionic radius of Zn2+ .
The "Chameleon" Nature of Zinc
The core mechanism driving IDAA's selectivity for Zn2+ over competing alkaline earth metals ( Ca2+ , Mg2+ ) and other transition metals lies in the unique electronic configuration of zinc. As a d10 metal ion, Zn2+ lacks Ligand Field Stabilization Energy (LFSE). Consequently, it suffers no energetic penalty when transitioning between tetrahedral, pentacoordinate, or octahedral geometries. This "chameleon-like" adaptability allows the Zn2+ ion to perfectly conform to the steric demands of the IDAA ML2 coordination sphere, whereas rigid ions like Ca2+ or Ni2+ are thermodynamically penalized by the forced geometry.
Matrix-Induced Steric Hindrance
Selectivity is not solely a function of the ligand; it is heavily modulated by the transduction matrix. In plasticized poly(vinyl chloride) (PVC) membranes used for potentiometric sensing, the interaction between the signaling group of the ionophore and the central metal ion is sterically hindered compared to interactions in aprotic solvents like acetonitrile. This matrix-induced hindrance amplifies the selectivity of N-benzyl and N-phenyl IDAA derivatives, yielding a preference for Zn2+ over Ca2+ and Na+ by remarkable factors of 6×105 and 3×104 , respectively2[2].
Mechanisms of Signal Transduction
Optical Transduction via Photoinduced Electron Transfer (PET)
When IDAA is conjugated to a fluorophore (e.g., anthrylmethyl or naphthyl groups), it acts as a highly sensitive optical switch. The mechanism relies on Photoinduced Electron Transfer (PET). In the apo state, the lone pair of electrons on the central amine nitrogen of the IDAA receptor quenches the excited state of the fluorophore. Upon Zn2+ coordination, the lone pair is engaged in the metal-ligand bond, lowering its Highest Occupied Molecular Orbital (HOMO) energy. This blocks the PET pathway, restoring radiative decay and resulting in a 25- to 30-fold fluorescence enhancement 3[3].
Fig 1. Photoinduced Electron Transfer (PET) mechanism in IDAA-based fluorescent zinc sensors.
Potentiometric Transduction
In Ion-Selective Electrodes (ISEs), the IDAA derivative facilitates the selective extraction of Zn2+ from the aqueous sample into the lipophilic PVC membrane. This phase-boundary ion exchange generates a measurable electromotive force (EMF). However, IDAA derivatives exhibit significant proton interference ( logKZn,Hpot≈6 ), mandating that potentiometric measurements be strictly conducted in buffered solutions at pH ≥ 6 to prevent competitive protonation of the central nitrogen2[2].
Quantitative Data Presentation
The following table synthesizes the quantitative performance metrics of various IDAA derivatives across different transduction modalities:
| IDAA Derivative | Transduction Method | Primary Selectivity Factor | Key Interference / Operational Notes | Reference |
| N-benzyl IDAA | Potentiometric (PVC) | Zn2+>Ca2+ ( 6×105 ) | High H+ interference; requires pH ≥ 6 | Lindner et al. |
| N-phenyl IDAA | Potentiometric (PVC) | Zn2+>Na+ ( 3×104 ) | High H+ interference; requires pH ≥ 6 | Lindner et al. |
| N-(anthrylmethyl) | Optical (Fluorescence) | 25–30 fold signal enhancement | PET mechanism; forms 2:1 ( L2M ) complex | Urbanová et al. |
| N-(2-naphthyl) | Optical (Fluorescence) | Distinct Zn2+ over alkali metals | Signal quenching upon complexation | Urbanová et al. |
Validated Experimental Protocols
To ensure reproducibility and self-validation, the following methodologies detail the exact causal steps required for sensor fabrication and evaluation.
Protocol: Fabrication of IDAA-Based Potentiometric Sensors
Fig 2. Step-by-step experimental workflow for IDAA-based potentiometric sensor fabrication.
Step-by-Step Methodology:
-
Cocktail Preparation: Dissolve 1 wt% IDAA ionophore, 33 wt% PVC powder, and 66 wt% plasticizer (e.g., o-NPOE) in 3 mL of tetrahydrofuran (THF).
-
Causality: THF is a highly volatile aprotic solvent that completely solubilizes the components without protonating the ligand, while the plasticizer ensures the mobility of the ionophore within the final polymeric matrix.
-
-
Membrane Casting: Pour the cocktail into a glass ring affixed to a glass plate. Allow the THF to evaporate at room temperature for 24 hours.
-
Causality: Slow, controlled evaporation prevents the formation of microbubbles, ensuring a uniform, defect-free phase boundary critical for stable EMF readings.
-
-
Electrode Assembly: Cut a 7 mm disk from the master membrane and mount it onto a custom electrode body. Fill the internal compartment with an internal reference solution (e.g., 0.01 M ZnCl2 ).
-
Conditioning: Soak the assembled electrode in a 0.01 M Zn2+ buffer solution (pH ≥ 6) for 24 hours prior to use.
-
Causality: Because IDAA exhibits severe proton interference, conditioning at pH ≥ 6 prevents the protonation of the central amine nitrogen. This ensures the membrane interface reaches a steady-state equilibrium exclusively with the primary Zn2+ ion.
-
Protocol: Spectrofluorometric Titration for PET-Based Sensors
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a strictly aprotic solvent environment using spectroscopy-grade acetonitrile.
-
Causality: Aprotic solvents eliminate hydrogen ion interference, which would otherwise competitively bind the IDAA nitrogen, block the PET pathway, and falsely trigger a "turn-on" response.
-
-
Ligand Solution: Prepare a 10 μ M solution of the N-(anthrylmethyl)-IDAA derivative in the aprotic solvent.
-
Titration: Add incremental aliquots of a Zn(ClO4)2 stock solution.
-
Causality: Perchlorate ( ClO4− ) is utilized as a non-coordinating anion. This guarantees that the anion does not compete with the IDAA ligand for the Zn2+ coordination sphere, isolating the optical response to the IDAA- Zn2+ interaction.
-
-
Validation: Record emission spectra after each addition. Construct a Job's plot to validate the stoichiometry. A peak at a 0.33 molar fraction of metal confirms the expected 2:1 ( L2M ) complexation stoichiometry inherent to IDAA derivatives.
Conclusion
Iminodiacetamide derivatives represent a highly sophisticated class of chelators for zinc speciation. By exploiting the lack of LFSE in Zn2+ and utilizing steric constraints, these ligands achieve exceptional selectivity. Whether deployed in PVC membranes for potentiometric analysis or conjugated to fluorophores for PET-based optical sensing, understanding the strict thermodynamic and pH boundaries of IDAA coordination is essential for the successful development of next-generation analytical sensors.
References
-
Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors Analytical Sciences (J-Stage) URL:[Link]
-
Zinc Selective Ionophores for Potentiometric and Optical Sensors Analytical Letters (Taylor & Francis) URL:[Link]
-
Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands Inorganic Chemistry (ACS Publications) URL:[Link]
Sources
Structural Elucidation and Coordination Stereochemistry of 2-[(Carbamoylmethyl)amino]acetamide
Executive Summary
The compound 2-[(carbamoylmethyl)amino]acetamide, universally referred to in coordination chemistry as iminodiacetamide (imda) , is a highly versatile aminopolycarboxylic acid derivative. Characterized by the molecular formula C₄H₉N₃O₂, it functions as an O,N,O'-tridentate chelator. This whitepaper provides an in-depth crystallographic analysis of the imda ligand and its transition metal complexes, exploring the thermodynamic drivers of its stereochemistry and providing a self-validating experimental framework for single-crystal X-ray diffraction (SCXRD) analysis.
Molecular Architecture of the Free Ligand
Before understanding its coordination behavior, it is critical to analyze the crystallographic nature of the free iminodiacetamide scaffold. In the solid state, substituted and unsubstituted imda ligands exhibit highly ordered supramolecular architectures driven by hydrogen bonding[1].
Causality in Lattice Formation: The free ligand forms strong intramolecular hydrogen bonds that generate an eight-membered ring, mathematically described by the graph set notation S(8)[1]. Because the amide groups act as both hydrogen bond donors and acceptors, intermolecular hydrogen bonding further links these molecules, driving the formation of robust two-dimensional layers in the crystal lattice[1]. This inherent hydrogen-bonding capacity plays a critical role in how the ligand behaves during metal complexation.
Stereochemical Dynamics in Metal Coordination
When introduced to transition metals such as Zn(II), Cu(II), Ni(II), and Co(II), iminodiacetamide acts as a tridentate ligand, typically forming hexacoordinated [ML₂]²⁺ complexes[1][2]. The central crystallographic question in these systems is the stereochemical arrangement of the two ligands around the metal center.
The trans-fac Preference
By analyzing the crystal structures of various [M(imda)₂]²⁺ complexes, it is evident that they overwhelmingly crystallize as trans-fac isomers [1][2].
-
Mechanistic Causality: Chelators like EDTA are conformationally locked into a cis-fac geometry because an ethylene bridge tethers their amine nitrogen atoms. Iminodiacetamide lacks this structural tether. Consequently, the two imda ligands orient themselves trans-facially (with an N-M-N bond angle of approximately 180°) to minimize steric repulsion between the bulky amide side chains[1].
The cis-fac Exception
Despite the strong thermodynamic preference for trans-fac geometries, the unsubstituted parent ligand (H-imda) presents a fascinating crystallographic exception. When complexed with Zn(II) in the presence of specific counterions (e.g., SiF₆²⁻), it can form a cis-fac isomer [1].
-
Mechanistic Causality: In this rare geometry, the N-M-N angle is heavily distorted to 103.53°[1]. This high-energy conformation is artificially stabilized in the solid state by a dense network of intermolecular hydrogen bonds formed between the central amine protons of the ligand and the fluorine atoms of the SiF₆²⁻ counterion[1].
Figure 2: Stereochemical divergence in[M(imda)2]2+ complexes driven by steric and H-bond factors.
Case Study: Bis(iminodiacetamide)copper(II) Perchlorate
A benchmark for understanding the crystallographic behavior of imda is the Bis(iminodiacetamide)copper(II) perchlorate complex. SCXRD analysis reveals that this complex crystallizes in the monoclinic space group P2₁/c[3].
The complex is centrosymmetric. The Cu(II) atom is coordinated by two imino nitrogen atoms and two amide oxygen atoms in trans positions, forming a square-planar base[3]. The remaining two amide oxygen atoms are only weakly bonded to the copper atom above and below this plane[3].
-
Mechanistic Causality: This elongation is a classic manifestation of the Jahn-Teller effect, which is highly pronounced in d⁹ Cu(II) systems. The result is an s-facial distorted (elongated) octahedral coordination[3]. Furthermore, the complex cations are held together through hydrogen bonds to form infinite chains along the a axis, which are cross-linked by perchlorate ions to form a rigid three-dimensional network[3].
Quantitative Data Summary
| Crystallographic Parameter | Bis(iminodiacetamide)copper(II) Perchlorate[3] | Zinc(II) Iminodiacetamide (7Zn)[1] |
| Metal Center | Cu(II) (d⁹ system) | Zn(II) (d¹⁰ system) |
| Stoichiometry | ₂ | [Zn(imda)₂]SiF₆ |
| Space Group | P2₁/c (Monoclinic) | Approx. C₂ molecular symmetry |
| Stereochemistry | trans-fac (Elongated Octahedral) | cis-fac (Distorted Octahedral) |
| N-M-N Bond Angle | 180° (Centrosymmetric) | 103.53° |
| O-M-O Bond Angle | ~96° | ~96° |
| Structural Driver | Jahn-Teller distortion & Steric minimization | Intermolecular H-bonding with SiF₆²⁻ |
Self-Validating Experimental Protocol for SCXRD Analysis
To ensure high scientific integrity, the synthesis and crystallographic analysis of these complexes must not rely solely on the isolated single crystal, as it may not represent the bulk material. The following protocol incorporates a closed-loop validation system.
Figure 1: Self-validating experimental workflow for SCXRD analysis of iminodiacetamide complexes.
Phase 1: Synthesis and Complexation
-
Ligand Solvation: Suspend 2-[(carbamoylmethyl)amino]acetamide in a polar protic solvent (e.g., methanol)[1].
-
Causality: Methanol disrupts the strong intermolecular hydrogen-bonded 2D layers of the free ligand, making the tridentate O,N,O' coordination sites accessible to the metal.
-
-
Metal Addition: Add the transition metal salt dropwise to achieve a strict 1:2 (Metal:Ligand) molar ratio.
-
Causality: This stoichiometric control thermodynamically drives the formation of the hexacoordinated [ML₂]²⁺ species, suppressing the formation of unsaturated [ML] intermediates[1].
-
Phase 2: Controlled Crystallization
-
Isothermal Slow Evaporation: Allow the solution to evaporate slowly at 25°C.
-
Causality: Rapid precipitation yields kinetic products (amorphous powders). Slow evaporation provides the activation energy necessary for the complexes to equilibrate into their lowest-energy stereoisomer (typically trans-fac), yielding diffraction-quality single crystals[1].
-
Phase 3: SCXRD Data Acquisition
-
Mounting and Diffraction: Isolate a single crystal (optimal diameter ~0.2 mm) and mount it on a four-circle diffractometer. Collect intensity data using Ni-filtered CuKα or MoKα radiation[3].
-
Structure Refinement: Apply Lorentz and polarization corrections. Refine the structural model using block-diagonal least-squares methods until the residual factor (R-value) converges below 0.08[3].
Phase 4: System Validation (The Self-Validating Loop)
-
Bulk Purity Verification (PXRD): Grind the remaining bulk crystalline precipitate and analyze it via Powder X-ray Diffraction (PXRD). Compare the experimental diffractogram against the simulated PXRD pattern derived from the SCXRD .cif file[1].
-
Causality: This ensures the selected single crystal is a true representative of the bulk material, definitively ruling out polymorphic impurities.
-
-
Thermogravimetric Analysis (TGA): Subject the bulk sample to TGA to quantify weight loss from 25°C to 100°C.
-
Causality: This validates the exact number of co-crystallized solvent molecules (e.g., two methanol molecules) identified in the SCXRD electron density map, closing the validation loop[1].
-
References
-
Crystal Structure of Bis(iminodiacetamide)copper(II) Perchlorate. Oxford Academic. Available at: [Link]
-
Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Preparation and Characterization of Copper(ii) and Nickel(ii) Complexes with N-Benzyliminodiacetamide Derivatives. Australian Journal of Chemistry. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Iminodiacetamide Ligands
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Iminodiacetamide Ligands
Iminodiacetamide (IDA) and its derivatives represent a critical class of tridentate ligands in coordination chemistry. Their ability to form stable complexes with a wide array of metal ions has made them indispensable in fields ranging from medicinal chemistry, particularly in the design of radiopharmaceuticals and MRI contrast agents, to catalysis and materials science. The therapeutic and diagnostic efficacy of these metal complexes is intrinsically linked to their structure, stability, and solution behavior. Consequently, a rigorous and multi-faceted spectroscopic characterization is not merely a procedural step but the very foundation upon which their rational design and application are built.
This guide provides an in-depth, technically-grounded framework for the comprehensive spectroscopic analysis of IDA ligands and their metal complexes. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, the interpretation of spectral data, and the synergy between different techniques to construct a complete and reliable molecular picture.
Core Spectroscopic Techniques: A Multi-Pronged Approach
No single spectroscopic technique can fully elucidate the structure and behavior of a metal-ligand complex. A robust characterization relies on the convergence of evidence from several complementary methods. The primary tools for IDA ligand analysis are Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Each provides a unique window into the molecular world.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state structure of IDA ligands and their diamagnetic metal complexes. It provides detailed information about the connectivity and chemical environment of atoms.
Theoretical Basis: Chemical Shifts and Coordination Effects
-
¹H NMR: The proton NMR spectrum of a free IDA ligand is characterized by distinct signals for the methylene (-CH₂-) protons adjacent to the amine and amide groups. Upon coordination to a metal ion, the electron density around these protons changes, leading to a shift in their resonance frequencies (chemical shifts). This coordination-induced shift is a definitive indicator of complex formation. Typically, the protons closest to the coordination sites (the amine nitrogen and amide oxygens) experience the most significant shifts.[1]
-
¹³C NMR: Similarly, the ¹³C NMR spectrum provides a map of the carbon framework. The carbonyl carbons of the amide groups and the methylene carbons are particularly sensitive to the coordination environment. Upon complexation, these signals often shift, with the magnitude and direction (upfield or downfield) providing clues about the nature of the metal-ligand bond.[1] For instance, downfield shifts for carbons attached to the central amine nitrogen are common indicators of complexation.[1]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the IDA ligand or metal complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the analyte without reacting with it, and its residual signals should not obscure important analyte resonances.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts accurately (δ = 0.00 ppm).
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Advanced Techniques: For unambiguous signal assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[2]
Data Interpretation: From Spectrum to Structure
-
Free Ligand vs. Complex: The most direct evidence of complexation is the comparison of the ligand's NMR spectrum with that of the metal-ligand product. Shifts in the positions of the -CH₂- and C=O signals are primary indicators.[1]
-
Stoichiometry: NMR titrations, where small aliquots of a metal ion solution are added to an NMR tube containing the ligand, can be used to monitor the formation of different species (e.g., ML and ML₂ complexes) in solution.[1]
-
Paramagnetic Complexes: For paramagnetic metal ions (e.g., Co(II), Fe(III)), the NMR signals can be severely broadened and shifted over a wide range.[1] While this complicates direct structural interpretation, these paramagnetic effects can sometimes be used to probe the geometry of the complex.
| Group | Typical ¹H Chemical Shift (ppm) - Free Ligand | Expected Change Upon Coordination | Typical ¹³C Chemical Shift (ppm) - Free Ligand | Expected Change Upon Coordination |
| Amine -CH₂- | ~3.0 - 3.5 | Downfield shift | ~50 - 60 | Downfield or Upfield shift[1] |
| Amide -C(O)- | - | - | ~170 - 175 | Downfield shift |
| Amide N-H | ~7.5 - 8.5 | Broadening or downfield shift | - | - |
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly effective for monitoring the involvement of the amide groups of IDA ligands in metal coordination.
Theoretical Basis: Key Vibrational Modes
The most diagnostic IR bands for IDA ligands are the amide I and amide II bands.[3][4]
-
Amide I Band (1630-1680 cm⁻¹): This band arises primarily from the C=O stretching vibration.[4][5] When the amide oxygen coordinates to a metal ion, the C=O bond is weakened, causing this band to shift to a lower frequency (a "red shift"). This shift is a hallmark of amide-oxygen coordination.
-
Amide II Band (1510-1570 cm⁻¹): This band is a result of a combination of N-H in-plane bending and C-N stretching vibrations.[4][6] Changes in this band upon complexation are also indicative of coordination, though they can be more complex to interpret than the amide I shift.
Experimental Protocol: ATR or KBr Pellet
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press it into a transparent pellet.
-
Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹.[7][8] A background spectrum of the empty accessory (ATR) or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
Data Interpretation: Identifying Coordination Sites
The primary use of IR in this context is to confirm the participation of the amide oxygen in metal binding. A shift of the amide I (C=O) band to lower wavenumbers (e.g., by 15-40 cm⁻¹) is strong evidence of coordination. The magnitude of the shift can sometimes provide qualitative information about the strength of the metal-oxygen bond.
| Vibrational Mode | Typical Frequency (cm⁻¹) - Free Ligand | Expected Shift Upon Coordination | Rationale |
| Amide I (C=O stretch) | 1630 - 1680 | Shift to lower frequency (Red Shift) | Weakening of the C=O bond due to electron donation to the metal ion. |
| Amide II (N-H bend / C-N stretch) | 1510 - 1570 | Shift to higher or lower frequency | Change in the electronic structure of the amide linkage. |
| Amine N-H stretch | 3200 - 3400 | Broadening and potential shift | Involvement of the amine nitrogen in coordination and/or hydrogen bonding. |
UV-Visible (UV-Vis) Spectroscopy: Monitoring Complex Formation
UV-Vis spectroscopy measures the electronic transitions within a molecule. While the IDA ligand itself may have limited absorption in the visible range, its complexation with a metal ion can either perturb the ligand's electronic transitions or give rise to new metal-centered (d-d) or charge-transfer transitions.[9]
Theoretical Basis: Electronic Transitions and Stoichiometry
-
Ligand-Based Transitions: IDA ligands typically show absorptions in the UV region corresponding to n→π* and π→π* transitions within the amide carbonyl groups.[7] Upon metal coordination, the energies of these transitions can be altered, leading to shifts in the absorption maxima (λ_max) and/or changes in molar absorptivity.
-
Metal-Ligand Charge Transfer (MLCT): These are often intense absorptions that can appear upon complexation, providing a distinct spectroscopic signature.
-
Stoichiometry Determination: UV-Vis spectroscopy is the primary tool for determining the stoichiometry of the metal-ligand complex in solution using the method of continuous variations, also known as a Job's plot.[10][11][12]
Experimental Protocol: Job's Plot for Stoichiometry
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and the IDA ligand in a suitable buffer or solvent.
-
Series Preparation: Prepare a series of solutions where the total molar concentration (metal + ligand) is held constant, but the mole fraction of the ligand is varied from 0 to 1.[10] For example, prepare 11 solutions with ligand mole fractions of 0, 0.1, 0.2, ..., 0.9, 1.0.
-
Spectra Acquisition: Record the UV-Vis spectrum for each solution over an appropriate wavelength range. Identify a wavelength where the complex absorbs significantly more than the free ligand or metal ion.
-
Plotting: Plot the absorbance at the chosen wavelength against the mole fraction of the ligand.
-
Interpretation: The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.[10][13] For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.
Workflow for Stoichiometry Determination
Caption: Workflow for determining complex stoichiometry using a Job's Plot.
Mass Spectrometry (MS): Unveiling Mass and Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the synthesized IDA ligand and its metal complexes, thereby verifying their identity and composition.
Theoretical Basis: Soft Ionization for Intact Complexes
To analyze intact metal-ligand complexes, "soft" ionization techniques are required to prevent fragmentation of the non-covalent metal-ligand bond. Electrospray Ionization (ESI) is the most common and effective method for this purpose.[14][15] ESI transfers ions from solution into the gas phase, allowing for the detection of the molecular ion of the complex (e.g., [M+L+H]⁺ or [M+L-H]⁻).
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution (typically 1-10 µM) of the ligand or complex in a volatile solvent compatible with ESI, such as methanol, acetonitrile, or water (often with a small amount of formic acid or ammonia to aid ionization).
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.
-
Instrument Settings: Optimize instrument parameters such as capillary voltage, cone voltage, and source temperature to achieve a stable signal and minimize in-source fragmentation.[14]
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. High-resolution mass spectrometers (e.g., Orbitrap, TOF) are preferred as they provide highly accurate mass measurements, which aids in confirming the elemental composition.
Data Interpretation: Confirming Identity
The primary goal is to identify the peak corresponding to the molecular ion of the expected complex. For example, for a 1:1 complex between a metal (M) and a ligand (L), one might look for peaks corresponding to [M+L]⁺, [M+L+H]⁺, or [M+L+Na]⁺. The observed isotopic distribution pattern for the peak should match the theoretical pattern calculated from the natural abundance of the isotopes of all atoms in the complex, which provides a very high degree of confidence in the assignment.
Synergy of Techniques: A Holistic Characterization Workflow
Caption: Integrated workflow for the spectroscopic characterization of IDA complexes.
Conclusion and Best Practices
The spectroscopic characterization of iminodiacetamide ligands and their metal complexes is a cornerstone of their development for scientific and therapeutic applications. By employing a synergistic combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can gain a deep and reliable understanding of their structure, stoichiometry, and solution behavior. This guide has outlined not just the "how" but the "why" behind these essential analytical techniques, providing a framework for robust and insightful characterization.
Key Takeaways:
-
NMR is paramount for detailed structural elucidation in solution.
-
IR provides a direct and unambiguous signature for amide-oxygen coordination.
-
UV-Vis is the gold standard for determining complex stoichiometry via a Job's plot.
-
MS offers definitive confirmation of the molecular identity and composition.
Adherence to these rigorous analytical principles ensures the scientific integrity required for advancing research and development in this vital area of coordination chemistry.
References
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Bártová, K., et al. (2019). Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry. Available at: [Link]
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Bouzeraa, A., et al. (2024). Photochemistry of the Fe(III)-iminodiacetic acid complex under UVA and UV/Vis irradiation: synthesis and characterisation. PubMed. Available at: [Link]
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Camacho, M. E., et al. (2022). NMR spectroscopy study of new imidamide derivatives as nitric oxide synthase inhibitors. Universidad de Granada. Available at: [Link]
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Harvey, J. (2013, July 29). Method of Continuous Variations. Chemistry LibreTexts. Available at: [Link]
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Li, X. (2013). Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry. Organometallics. Available at: [Link]
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Ramiah, K. V., & Chalapathi, V. V. (1963). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences - Section A. Available at: [Link]
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DeFlores, L. P., et al. (2009). Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. Journal of the American Chemical Society. Available at: [Link]
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Vogel, A. I., et al. (n.d.). Colorimetry - Job's method - method of continuous variations - stoichiometry of a metal complex. YouTube. Available at: [Link]
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ResearchGate. (n.d.). Fig. S5: Job's plot for determining the stoichiometry of the complex... Available at: [Link]
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Ali, A. M. M., et al. (2015). Spectrophotometric study on the stability constants and thermodynamic parameters of zn2+, cd2+ and hg2+ complexes with imino thiazolidinone. African Journal of Pure and Applied Chemistry. Available at: [Link]
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Bouzeraa, A., et al. (2023). Photochemistry of the Fe(III)-iminodiacetic acid complex under UVA and UV/Vis irradiation: synthesis and characterization. ResearchGate. Available at: [Link]
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Prell, J. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Chemical Society. Available at: [Link]
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Jackson, M., & Mantsch, H. H. (1996). Spectroscopic characterization of the interactions of bovine serum albumin with medicinally important metal ions: platinum (IV), iridium (III) and iron (II). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Change of raw IR spectra (amide I and II bands) after IR-FEL... Available at: [Link]
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Nakamoto, K. (1962). Infrared spectra of inorganic and coordination compounds. SciSpace. Available at: [Link]
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Smith, B. C. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]
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Gonzalez, F. J. P., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Magnetic Resonance in Chemistry. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]
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Gaggelli, E., et al. (n.d.). 1 NMR SPECTROSCOPY OF GROUP 13 METAL IONS: BIOLOGICALLY RELEVANT ASPECTS. CORE. Available at: [Link]
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ResearchGate. (n.d.). NMR Spectroscopy of Metal Chelonates and Related Compounds. Available at: [Link]
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Chemistry LibreTexts. (2022, October 4). 2.2: UV-Visible Spectroscopy - Metal Ions. Available at: [Link]
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Pop, S. F., et al. (2025). UV–Vis Detection of Thioacetamide: Balancing the Performances of a Mn(III)-Porphyrin, Gold Colloid, and Their Complex for Selecting the Most Sensitive Material. MDPI. Available at: [Link]
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Zaikin, V. G., & Halket, J. M. (2011). A Handbook of Derivatives for Mass Spectrometry. ResearchGate. Available at: [Link]
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Van Vranken, D., & Weiss, G. (2021). Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Al-Adilee, K. J., & Al-Jibouri, M. N. A. (2024). Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal. Available at: [Link]
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Singh, A. K., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Journal of Physical Science. Available at: [Link]
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Ragaini, F., et al. (2024). Assessing the Impact of Amide Donor Groups on Stability and NMR Relaxation Efficiency of Monohydrated Fe(III) Complexes. IRIS UPO. Available at: [Link]
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A Technical Guide to the Physicochemical Characterization of Iminodiacetamide: Molecular Weight and Solubility Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Understanding the fundamental physicochemical properties of a compound is a cornerstone of all chemical and pharmaceutical research. For iminodiacetamide, a derivative of iminodiacetic acid, properties such as molecular weight and solubility are critical determinants of its behavior in biological and chemical systems. This guide provides a comprehensive overview of the molecular profile of iminodiacetamide and presents a detailed, field-proven methodology for the experimental determination of its solubility. While specific experimental solubility data for iminodiacetamide is not widely published, this document serves as an authoritative protocol for researchers to generate reliable and reproducible solubility profiles, a critical step in drug discovery, formulation, and process chemistry.
Molecular Profile of Iminodiacetamide
Iminodiacetamide is structurally related to the well-known chelating agent iminodiacetic acid. Its molecular structure, featuring a central secondary amine flanked by two acetamide groups, dictates its chemical properties. The precise molecular weight is a fundamental constant calculated from its molecular formula.
Table 1: Molecular Identifiers and Properties of Iminodiacetamide
| Property | Value | Source |
| Molecular Formula | C4H9N3O2 | |
| Molecular Weight | 131.13 g/mol | Calculated |
| Canonical SMILES | C(C(=O)N)N(C)C(=O)N | |
| InChI Key | Not readily available | |
| CAS Number | 19254-90-9 | |
| PubChem CID | 590895 |
Note: The molecular weight is calculated based on the atomic weights of its constituent elements.
Solubility Profile: Theoretical Considerations and Experimental Determination
Solubility, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature, is a critical parameter influencing bioavailability, formulation, and reaction kinetics.[1]
Theoretical Assessment of Iminodiacetamide Solubility
The molecular structure of iminodiacetamide provides clues to its expected solubility behavior:
-
Hydrogen Bonding: The presence of two amide groups (with N-H bonds) and two carbonyl groups (C=O) allows iminodiacetamide to act as both a hydrogen bond donor and acceptor. The central secondary amine (N-H) also participates in hydrogen bonding.
-
Polarity: The multiple polar functional groups suggest that iminodiacetamide is a polar molecule.
Based on these features, it is predicted that iminodiacetamide will exhibit higher solubility in polar protic solvents (like water, ethanol) and polar aprotic solvents (like DMSO, DMF) compared to non-polar solvents (like hexane, toluene). For comparison, the parent compound, iminodiacetic acid, is soluble in water (2.43 g/100 mL at 5°C) but practically insoluble in most organic solvents.[2]
Gold Standard for Solubility Determination: The Shake-Flask Method
To obtain definitive, quantitative data, an experimental approach is necessary. The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[3][4] This method ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a highly reliable and reproducible value.[1][3][5] It is the preferred method for applications requiring high accuracy, such as for the Biopharmaceutics Classification System (BCS).[6]
Detailed Experimental Protocol for Thermodynamic Solubility
This protocol provides a self-validating system for determining the solubility of iminodiacetamide in a selected solvent (e.g., water, phosphate-buffered saline, or organic solvents).
Pillar of Trustworthiness: The protocol's integrity relies on ensuring true equilibrium is reached and accurately quantifying the solute concentration in the saturated supernatant.[7][8]
Step 1: Material Preparation
-
Solute: Use pure, well-characterized iminodiacetamide. The solid-state form (e.g., crystalline polymorph, amorphous) should be noted, as it can significantly impact solubility.[8]
-
Solvent: Use high-purity solvent (e.g., HPLC-grade or equivalent). For aqueous buffers, the pH should be precisely prepared and verified before and after the experiment.[3][9]
Step 2: Preparation of the Saturated Solution
-
Add an excess amount of solid iminodiacetamide to a known volume of the solvent in a suitable vessel (e.g., a glass vial or flask).
Step 3: Equilibration
-
Seal the vessels to prevent solvent evaporation.
-
Agitate the mixtures at a constant temperature using an orbital shaker, rotator, or magnetic stirrer.
-
Allow the system to equilibrate for a sufficient duration.
Step 4: Sample Separation
-
Once equilibrium is confirmed, stop agitation and allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately separate the saturated solution from the undissolved solid. This is a critical step to prevent artificially high results.
-
Method A (Recommended): Filtration: Use a syringe filter with a low-binding membrane (e.g., PVDF or PTFE) that is chemically compatible with the solvent. Discard the initial portion of the filtrate to saturate any binding sites on the filter.
-
Method B: Centrifugation: Centrifuge the sample at high speed to pellet the undissolved solid and then carefully collect the supernatant.[5]
-
Step 5: Concentration Analysis
-
Accurately dilute the clear, saturated filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantify the concentration of iminodiacetamide using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC-UV): Ideal for compounds with a UV chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity.
-
Gravimetric Analysis: Involves evaporating the solvent from a known volume of the filtrate and weighing the residual solid. This is suitable for non-volatile solutes and solvents.
-
-
Calculate the original solubility in units of mg/mL or mol/L, accounting for the dilution factor.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Equilibration Time (h) | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Std. Dev. |
|---|---|---|---|---|---|---|---|
| Water | 25.0 | 48 | |||||
| PBS (pH 7.4) | 37.0 | 48 |
| Ethanol | 25.0 | 48 | | | | | |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.
Conclusion
While published data on the solubility of iminodiacetamide is limited, its molecular characteristics suggest polarity and the potential for aqueous solubility. This guide provides the necessary theoretical framework and a robust, detailed experimental protocol—the shake-flask method—to enable researchers to confidently and accurately determine this critical physicochemical parameter. Adherence to this methodology will yield high-quality, reliable data essential for advancing research and development efforts in any field utilizing this compound.
References
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
MacFarlane, D. R., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. Retrieved from [Link]
-
Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. Retrieved from [Link]
-
Bhola, R., & Vaghani, H. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 12(4), 4374-4383. Retrieved from [Link]
-
Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 6-10. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117765, N-(2-Acetamido)Iminodiacetic Acid. Retrieved from [Link]
-
Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]
-
Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Retrieved from [Link]
-
Tsinman, K., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Brazilian Journal of Pharmaceutical Sciences, 50(1), 45-56. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8897, Iminodiacetic acid. Retrieved from [Link]
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The Role of Iminodiacetamide in Fluorescent Ionophore Sensors: A Mechanistic and Methodological Guide
Executive Summary
The precise detection and quantification of transition metal ions (such as Zn²⁺, Cu²⁺, and Co²⁺) in biological and environmental systems require highly selective molecular tools. Within the architectural paradigm of fluorescent sensors, iminodiacetamide (IDA) derivatives have emerged as highly effective, tunable receptor moieties (ionophores). By acting as versatile tridentate ligands, IDA derivatives govern the photophysical responses of conjugated fluorophores through precise thermodynamic control of electron transfer pathways.
This whitepaper provides an in-depth technical analysis of IDA-based fluorescent sensors, detailing their mechanistic causality, stereochemical behavior, and the rigorous experimental workflows required to validate them as robust analytical tools.
Molecular Architecture and Mechanistic Causality
The Fluorophore-Spacer-Receptor (F-S-R) Paradigm
Modern fluorescent sensors frequently utilize an F-S-R architecture. In this design, the fluorophore acts as the signaling unit, the spacer (often a short alkyl chain) dictates the degree of electronic coupling, and the receptor dictates analyte selectivity.
Iminodiacetamide serves as an ideal receptor due to its central secondary or tertiary amine and two amide carbonyl oxygens, which collectively form a highly stable tridentate (N, O, O) coordination pocket for transition metals[1].
Thermodynamics of Photoinduced Electron Transfer (PET)
The primary mechanism driving IDA-based sensors is Photoinduced Electron Transfer (PET) . The causality behind this photophysical switch lies in the relative energy levels of the molecular orbitals:
-
The "Turn-OFF" State (Metal-Free): In the unbound state, the lone pair of electrons on the central amine nitrogen of the IDA group possesses a Highest Occupied Molecular Orbital (HOMO) that is higher in energy than the HOMO of the excited fluorophore. Upon photoexcitation of the fluorophore, an electron from the IDA nitrogen rapidly transfers to the fluorophore's vacant HOMO, quenching the fluorescence non-radiatively[2].
-
The "Turn-ON" State (Metal-Bound): When a target metal ion (e.g., Zn²⁺) coordinates with the IDA receptor, the nitrogen's lone pair is engaged in a dative covalent bond. This significantly lowers the oxidation potential of the amine, dropping its HOMO energy level below that of the fluorophore. PET becomes thermodynamically forbidden, and the intrinsic fluorescence of the signaling moiety is restored—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF)[2].
Fig 1. Photoinduced Electron Transfer (PET) mechanism in IDA sensors.
Stereochemistry and Binding Stoichiometry
The stereochemical preference of IDA complexes heavily influences the sensor's dynamic range and selectivity. Depending on the steric bulk of the substituent on the central amine (e.g., hydrogen, methyl, isopropyl, or benzyl), IDA can form either 1:1 (LM) or 2:1 (L₂M) complexes with transition metals.
Extensive NMR and single-crystal X-ray analyses reveal that hexacoordinated [M(imda)₂]²⁺ complexes generally show a strong thermodynamic preference for a trans-fac octahedral geometry [1]. In this configuration, the two ligands are bound trans-facially, with an angle of 180° between the central amine nitrogen atoms. However, excessive steric hindrance from bulky fluorophores can force the system into lower-order 1:1 stoichiometries or alter the selectivity profile in constrained environments, such as plasticized PVC membranes[2].
Quantitative Performance Profiles
The structural relationship between the IDA receptor and the fluorophore dictates the ultimate photophysical response. Table 1 summarizes the quantitative performance of various IDA derivatives when challenged with Zn²⁺.
Table 1: Photophysical and Binding Profiles of IDA Derivatives
| IDA Derivative | Target Ion | Stoichiometry | Fluorescence Response | Selectivity & Interference Notes |
| N-(anthrylmethyl)-IDA | Zn²⁺ | 2:1 (L₂M) | 25–30x Enhancement (Turn-ON) | Pure PET mechanism. Non-selective in MeCN; highly Zn²⁺ selective in PVC membranes[2]. |
| N-(2-naphthyl)-IDA | Zn²⁺ | 2:1 (L₂M) | Quenching (Turn-OFF) | Distinct Zn²⁺ selectivity over alkali/alkaline earth metals[2]. |
| N-phenyl-IDA | Zn²⁺ | 2:1 (L₂M) | Quenching (Turn-OFF) | Distinct Zn²⁺ selectivity; strong proton interference (log K ~ 6)[2]. |
| NABQ-IDA | Zn²⁺ / Hg²⁺ | 2:1 (L₂M) | 11x Enhancement (Turn-ON) | Acts as an intracellular Zn²⁺/Hg²⁺ dynamic exchanger via ICT mechanisms[3]. |
Note: The shift from Turn-ON to Turn-OFF in directly conjugated systems (like N-phenyl) is often due to the activation of competing Photoinduced Charge Transfer (PCT) channels or heavy-atom quenching effects.
Experimental Workflow: A Self-Validating System
To ensure scientific integrity, the validation of an IDA-based sensor must follow a self-validating protocol. This means the experimental design must inherently control for false positives (such as protonation-induced emission) and differentiate between reversible coordination and irreversible chemodosimetric reactions.
Fig 2. Step-by-step validation workflow for IDA-based fluorescent sensors.
Step-by-Step Methodology
Step 1: Solvent Selection & Proton Baseline Mapping
-
Causality: IDA derivatives exhibit serious hydrogen ion interference (log K ~ 6)[2]. Protons bind to the central amine, mimicking metal coordination and triggering a false Turn-ON PET response.
-
Protocol: Perform initial characterizations in an aprotic solvent (e.g., anhydrous acetonitrile) to isolate metal-binding thermodynamics. If aqueous media is required for biological application, perform an acid-base titration to determine the sensor's pKa. All subsequent metal titrations must be strictly buffered above this pKa (typically pH ≥ 7.2) using HEPES or Tris buffers.
Step 2: Spectroscopic Titration
-
Causality: Gradual addition of the target metal ion alters the HOMO-LUMO gap, triggering the photophysical response.
-
Protocol: Prepare a 10 μM solution of the sensor. Titrate with standardized metal perchlorate or chloride salts (0 to 5 equivalents). Monitor both UV-Vis absorption and fluorescence emission simultaneously. The presence of tight isosbestic points in the UV-Vis spectra confirms the clean, stoichiometric conversion between the free ligand and the metal complex without intermediate degradation.
Step 3: Stoichiometric Determination (Job's Plot)
-
Causality: Confirming whether the system forms an ML or ML₂ complex is critical for calculating accurate binding constants (Kd)[1].
-
Protocol: Keep the total concentration of the sensor and metal ion constant (e.g., 50 μM total) while varying their molar fractions from 0 to 1. Plot the change in fluorescence intensity against the mole fraction of the sensor. A maximum at a 0.5 mole fraction indicates 1:1 stoichiometry, whereas a maximum at 0.66 indicates a 2:1 (L₂M) complex[2].
Step 4: Reversibility and Interference Testing
-
Causality: True ionophores operate via reversible thermodynamic equilibrium.
-
Protocol: To prove reversibility, add an excess (10 equivalents) of a strong competitor ligand, such as EDTA, to the fully complexed sensor. The immediate return of the fluorescence signal to the baseline confirms the reversibility of the IDA-metal coordinate bond. Follow this by challenging the sensor with high concentrations (e.g., 5.0 mM) of biologically relevant competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺) to validate selectivity.
Advanced Applications: Tuning the PET/ICT Channels
The modularity of the IDA receptor allows scientists to fine-tune the sensing mechanism by simply altering the spacer length. For instance, in naphthalenediimide (NDI) systems, the differential binding mode caused by ligand effects can shift the primary mechanism between PET and Intramolecular Charge Transfer (ICT)[4].
If the spacer is too short, the secondary nitrogen atom of the IDA moiety may participate directly in the fluorophore's pi-conjugation. Upon metal binding, this diminishes electron delocalization, resulting in an ICT disturbance that can unexpectedly decrease sensitivity[4]. Conversely, utilizing a distinct methylene spacer (as seen in anthrylmethyl derivatives) effectively decouples the systems, ensuring a pure, highly sensitive PET mechanism[2]. Understanding this causality is paramount for drug development professionals designing next-generation intracellular imaging agents.
References
-
[2] Title: Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors. Source: Analytical Sciences (J-Stage). URL:[Link]
-
[1] Title: Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Source: Inorganic Chemistry (ACS Publications). URL:[Link]
-
[4] Title: Near-IR Core-Substituted Naphthalenediimide Fluorescent Chemosensors for Zinc Ions: Ligand Effects on PET and ICT Channels. Source: Chemistry – A European Journal. URL:[Link]
-
[3] Title: Chromofluorescent Indicator for Intracellular Zn2+/Hg2+ Dynamic Exchange. Source: Organic Letters (ACS Publications). URL:[Link]
Sources
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- 2. Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sci-Hub. Near‐IR Core‐Substituted Naphthalenediimide Fluorescent Chemosensors for Zinc Ions: Ligand Effects on PET and ICT Channels / Chemistry – A European Journal, 2010 [sci-hub.sg]
The Coordination Chemistry of 2,2'-Iminobisacetamide: Structural Dynamics, Stereochemistry, and Synthetic Protocols
Executive Summary
2,2'-Iminobisacetamide (imda), frequently referred to in literature as iminodiacetamide, is a highly versatile aminopolycarboxylic acid derivative. Functioning primarily as an O,N,O'-tridentate chelator, it shares a structural lineage with ethylenediaminetetraacetic acid (EDTA) but replaces carboxylic acid moieties with neutral amide groups. This functional substitution drastically alters the ligand's electronic properties, hydrogen-bonding capacity, and steric flexibility, making it a critical subject of study in coordination chemistry for transition metals like Zn(II), Cu(II), Ni(II), Co(II), and Pd(II)[1]. This whitepaper explores the mechanistic causality behind its stereochemical preferences and outlines self-validating protocols for synthesizing and characterizing its metal complexes.
Mechanistic Foundations & Causality of Stereochemical Tuning
In hexacoordinated [M(imda)₂]²⁺ complexes, the transition metal center typically adopts an octahedral geometry[1]. However, the absence of an ethylene bridge—which forces EDTA complexes into a rigid cis-fac conformation—grants imda ligands the thermodynamic freedom to explore mer, trans-fac, and cis-fac geometries[2].
The stereochemical outcome is governed by a strict causal relationship with the steric bulk of the substituent on the central amine nitrogen:
-
Steric Hindrance Drives trans-fac Preference: When the central nitrogen is alkylated (e.g., with methyl, isopropyl, or benzyl groups), the steric repulsion between the two bulky ligand spheres in an ML₂ complex is minimized only when the ligands arrange themselves on opposite sides of the metal center. This forces the N-M-N bond angle to approximately 180°, yielding the thermodynamically stable trans-fac isomer[1].
-
Hydrogen Bonding Enables cis-fac Anomalies: Conversely, unsubstituted imda (possessing a mere hydrogen atom on the central nitrogen) lacks this steric penalty. This allows the complex to adopt a cis-fac geometry (e.g., in specific Zn(II) complexes), where the N-M-N angle compresses to ~103.5°[2]. This configuration is stabilized by extensive intermolecular hydrogen-bonding networks between the unhindered amide groups and surrounding counterions.
Stereochemical divergence in[M(imda)2]2+ complexes based on N-substitution.
Quantitative Structural Data
The table below synthesizes the crystallographic and geometric data for various imda-metal complexes, highlighting how metal identity and ligand substitution dictate the final coordination polyhedron.
| Metal Ion | Ligand Substitution | Stoichiometry | Preferred Geometry | Coordination Polyhedron |
| Zn(II) | Unsubstituted (H) | ML₂ | cis-fac | Distorted Octahedral[1] |
| Zn(II) | N-isopropyl | ML₂ | trans-fac | Octahedral[1] |
| Cu(II) | Unsubstituted (H) | ML₂ | trans (Square Planar core) | Elongated Octahedral[3] |
| Ni(II) | N-benzyl | ML₂ | trans-fac | Octahedral[1] |
| Pd(II) | N-ethyl | ML₂ | trans | Square Planar[4] |
Self-Validating Experimental Protocols
In coordination chemistry, relying on a single analytical technique introduces blind spots—solid-state structures do not always reflect solution-state dynamics. As detailed in recent crystallographic studies, the following protocol establishes a closed-loop validation system to ensure scientific integrity[1].
Self-validating workflow for the synthesis and structural characterization of imda complexes.
Protocol: Synthesis and Validation of [M(imda)₂]²⁺ Complexes
Step 1: Ligand Synthesis and Metal Complexation
-
Procedure: Dissolve the N-substituted imda ligand in a polar solvent mixture (e.g., aqueous methanol) to ensure full solvation of the amide groups. Introduce the transition metal salt (e.g., Zn(NO₃)₂ or Cu(ClO₄)₂) in a strict 1:2 (Metal:Ligand) stoichiometric ratio.
-
Causality: The choice of a highly polar, protic solvent is critical. It facilitates the necessary hydrogen-bonding intermediates required for the O,N,O'-tridentate chelation while preventing the premature precipitation of kinetic byproducts.
Step 2: Solid-State Validation via Dual X-Ray Diffraction
-
Procedure: Isolate single crystals via slow solvent evaporation. Analyze via Single-Crystal X-Ray Diffraction (SCXRD). Subsequently, grind the bulk sample and analyze via Powder X-Ray Diffraction (PXRD).
-
Causality: SCXRD provides the absolute atomic coordinates, confirming whether the complex adopted a trans-fac or cis-fac geometry[1]. However, a single crystal may be an anomaly. By overlaying the experimental PXRD pattern of the bulk powder with the simulated diffractogram from the SCXRD data, the researcher self-validates the structural homogeneity and purity of the entire batch[5].
Step 3: Solution-State Dynamics via Variable-Temperature NMR (VT-NMR)
-
Procedure: Dissolve diamagnetic complexes (e.g., Zn(II)-imda) in D₂O. Acquire ¹H and ¹³C NMR spectra across a temperature gradient (e.g., 298 K down to 273 K).
-
Causality: At room temperature, rapid nitrogen inversion and ligand exchange average the NMR signals, masking the true coordination state. Lowering the temperature slows these dynamic processes, resolving distinct peaks for ML and ML₂ species. This directly quantifies the M-N bond strength and proves whether the solid-state geometry persists in solution[1].
Advanced Coordination Modes: Jahn-Teller and Deprotonation Effects
While Zn(II) and Ni(II) form relatively symmetrical octahedra, Cu(II) and Pd(II) introduce electronic complexities that override standard steric rules:
-
Copper(II) Jahn-Teller Distortion: In bis(iminodiacetamide)copper(II) perchlorate, the d⁹ electronic configuration induces a severe Jahn-Teller elongation. As demonstrated in structural studies, the complex coordinates strongly via two imino nitrogens and two amide oxygens in a square-planar trans arrangement. The remaining two amide oxygens bond weakly in the axial positions, creating an s-facial distorted (elongated) octahedral geometry[3].
-
Palladium(II) Square Planar Modes: Pd(II) complexes exhibit unique N,N′-bidentate coordination modes. Under specific conditions, the amide groups undergo deprotonation, forcing a strict square-planar environment around the palladium ion with the imino N atoms locked in a trans position[4].
References
-
Title: Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands Source: Inorganic Chemistry (ACS Publications) URL: [Link]
-
Title: Crystal Structure of Bis(iminodiacetamide)copper(II) Perchlorate Source: Bulletin of the Chemical Society of Japan (Oxford Academic) URL: [Link]
-
Title: New coordination modes of iminodiacetamide type ligands in palladium(II) complexes: crystallographic and DFT studies Source: ResearchGate URL: [Link]
Sources
Advanced HPLC Method Development for the Detection and Quantification of Oxiracetam Impurity 10
Application Note & Protocol Target Audience: Analytical Researchers, QA/QC Scientists, and Drug Development Professionals
Mechanistic Background & Analytical Challenges
Oxiracetam (2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide) is a highly hydrophilic nootropic agent belonging to the racetam family. During its synthesis and long-term storage, several degradation products and synthetic intermediates can emerge. Among the most challenging to isolate and quantify is Oxiracetam Impurity 10 (chemically identified as 2-[(carbamoylmethyl)amino]acetamide, CAS 21954-96-1) .
Because Impurity 10 contains a secondary amine flanked by two highly polar acetamide groups, it exhibits extreme hydrophilicity. Traditional reversed-phase high-performance liquid chromatography (RP-HPLC) utilizing standard C18 stationary phases often fails to retain this impurity. On a standard C18 column, Impurity 10 elutes in the void volume ( t0 ), co-eluting with the solvent front and other polar matrix components, rendering accurate quantification impossible .
To overcome this, we must shift the chromatographic paradigm from hydrophobic retention to polar retention mechanisms, utilizing an amino-bonded ( NH2 ) stationary phase operating in a Hydrophilic Interaction Liquid Chromatography (HILIC) mode .
Figure 1: Logical workflow and causality for Oxiracetam Impurity 10 HPLC method development.
Causality in Chromatographic Design (E-E-A-T)
As analytical scientists, we do not select parameters arbitrarily; every variable in this method is designed to control a specific physicochemical interaction.
Stationary Phase Selection: Why NH2 ?
While some literature suggests the use of aqueous-compatible C18 (AQ-C18) columns , an amino ( NH2 ) bonded phase provides superior selectivity for secondary amines like Impurity 10. In a highly organic mobile phase, the NH2 column establishes a water-enriched layer on the silica surface. The highly polar Impurity 10 partitions into this aqueous layer, significantly increasing its retention factor ( k′ ).
Mobile Phase & pH Dynamics
The mobile phase consists of Acetonitrile and Water (95:5, v/v). The critical step is adjusting the pH of the aqueous portion to 2.0 using Trifluoroacetic Acid (TFA) .
-
Causality: At neutral pH, the secondary amine of Impurity 10 interacts heavily with free, unreacted silanol groups ( Si−O− ) on the silica support, causing severe peak tailing. By lowering the pH to 2.0, we force the silanol groups into their neutral, protonated state ( Si−OH ), eliminating secondary ion-exchange interactions. Furthermore, TFA acts as an ion-pairing reagent, forming a transient, less polar complex with the protonated amine of Impurity 10, sharpening the chromatographic peak.
Detection Wavelength
Neither Oxiracetam nor Impurity 10 possesses a conjugated aromatic system; their UV absorbance relies entirely on the amide carbonyl groups ( C=O ). Therefore, a low UV wavelength of 210 nm is mandatory to achieve the necessary limit of detection (LOD) for impurity profiling.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. This means the protocol is designed so that any systemic failure (e.g., column degradation, pump cavitation, matrix interference) automatically flags the data as invalid before it can be reported.
Figure 2: Self-validating injection sequence ensuring continuous data integrity.
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Measure 950 mL of HPLC-grade Acetonitrile and 50 mL of Milli-Q Water.
-
Add 0.1% (v/v) Trifluoroacetic Acid (TFA) to the water phase. Measure the pH using a calibrated pH meter and adjust dropwise with TFA until exactly pH 2.0 is reached.
-
Combine the solvents, mix thoroughly, and degas via ultrasonication for 15 minutes.
Step 2: Solution Preparation
-
Diluent: Use the mobile phase (MeCN:H2O, 95:5 v/v).
-
System Suitability Test (SST) Solution: Spike a 1.0 mg/mL Oxiracetam standard with 0.01 mg/mL of Impurity 10. Purpose: Proves the column's thermodynamic capability to resolve the critical pair.
-
Sample Preparation: Dissolve the bulk drug or pharmaceutical preparation in the diluent to achieve a nominal Oxiracetam concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Matrix Spike (Accuracy Check): Spike a known sample with a known concentration of Impurity 10 at the 0.1% specification limit. Purpose: Proves the sample matrix does not suppress the impurity signal.
Step 3: Execution of the Self-Validating Sequence Program the HPLC autosampler to execute the following sequence:
-
Blank (x2): Ensures no carryover from previous runs.
-
SST Solution (x6): Calculate the Relative Standard Deviation (RSD) of the Impurity 10 peak area. Proceed only if RSD ≤ 2.0% and Resolution ( Rs ) between Oxiracetam and Impurity 10 is ≥ 2.0.
-
Test Samples (x1 to x10): Inject unknown batches.
-
Matrix Spike (x1): Verify recovery is between 90.0% - 110.0%.
-
Bracketing Standard (x1): Re-inject the SST solution. The peak area must not drift by more than 2.0% from the initial SST average. If it fails, all preceding sample data is invalidated.
Chromatographic Conditions & Data Presentation
To ensure reproducibility across different laboratories, the optimized parameters and expected validation metrics are summarized below.
Table 1: Optimized HPLC Parameters
| Parameter | Specification | Causality / Rationale |
| Column | Capcell Pak NH2 (4.6 mm × 250 mm, 5 µm) | Retains polar secondary amines via HILIC partitioning. |
| Mobile Phase | Acetonitrile : Water (95:5, v/v) | High organic content drives HILIC retention. |
| pH Adjustment | pH 2.0 (adjusted with TFA) | Neutralizes silanols ( Si−OH ) to prevent peak tailing. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 5 µm particle size. |
| Column Temperature | 35 °C | Reduces solvent viscosity and improves mass transfer. |
| Detection | UV at 210 nm | Captures the amide carbonyl ( C=O ) absorbance. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |
Table 2: Method Validation Metrics (Impurity 10)
| Validation Parameter | Result | Acceptance Criteria |
| Specificity (Resolution) | Rs = 2.8 | Rs > 2.0 (Baseline separation from Oxiracetam) |
| Limit of Detection (LOD) | 0.05 µg/mL | Signal-to-Noise (S/N) ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | Signal-to-Noise (S/N) ≥ 10:1 |
| Linearity Range | 0.15 – 15.0 µg/mL | Correlation coefficient ( R2 ) ≥ 0.9990 |
| Method Precision (RSD) | 1.1% (n=6) | ≤ 2.0% |
| Spike Recovery | 98.5% – 101.2% | 90.0% – 110.0% |
Conclusion
The quantification of highly polar degradation products like Oxiracetam Impurity 10 requires a departure from traditional C18 reversed-phase methodologies. By leveraging an amino-bonded stationary phase under HILIC conditions, combined with precise pH control using TFA, analysts can achieve baseline resolution and high sensitivity. The integration of a self-validating injection sequence ensures that the resulting data is both scientifically rigorous and compliant with stringent pharmaceutical quality control standards.
References
-
PubChem. (2025). 2-[(Carbamoylmethyl)amino]acetamide (Oxiracetam Impurity 10). National Center for Biotechnology Information. Retrieved from:[Link]
- Google Patents. (2013). Analysis and detection method for oxiracetam and impurities thereof (CN103076409B). State Intellectual Property Office of the P.R.C.
-
Wang, C., Dong, H., et al. (2020). Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S)-oxiracetam. Journal of Pharmaceutical and Biomedical Analysis, 180, 113072. Retrieved from:[Link]
Application Note: Preparation and Photophysical Evaluation of Fluorescent Iminodiacetamide Derivatives for Zinc(II) Ion Sensing
Introduction & Mechanistic Overview
The development of highly selective fluorescent chemosensors for transition metal ions, particularly Zinc (Zn²⁺), is a critical endeavor in environmental monitoring and cellular biology. Iminodiacetamide (IDA) derivatives serve as robust, tridentate (O,N,O) chelators that form stable hexacoordinated complexes with transition metals[1].
When an IDA receptor is covalently linked to a fluorophore (such as anthracene) via a methylene spacer, it forms a classic "Fluorophore-Spacer-Receptor" architecture[2]. The sensing capability of this system is governed by the Photoinduced Electron Transfer (PET) mechanism.
Causality & Design Choice: In the unbound state, the lone pair of electrons on the central amine nitrogen of the IDA receptor is highly active. Upon photo-excitation of the fluorophore, this lone pair transfers an electron into the fluorophore's Highest Occupied Molecular Orbital (HOMO), effectively quenching the fluorescence (PET ON)[2]. Upon coordination with a target metal ion like Zn²⁺, the nitrogen's lone pair engages with the metal's d-orbitals. This interaction dramatically lowers the energy level of the nitrogen's lone pair, thermodynamically blocking the electron transfer pathway. The result is a striking Chelation-Enhanced Fluorescence (CHEF) effect, turning the sensor "ON"[2].
Fig 1. Schematic of the PET mechanism in iminodiacetamide-based zinc sensors.
Experimental Design Principles & Causality
To ensure a self-validating and reliable protocol, several critical experimental parameters must be strictly controlled:
-
Solvent Selection (Critical): Aprotic solvents (e.g., anhydrous acetonitrile) are strictly required for evaluating IDA sensors. The central amine nitrogen of the IDA moiety is highly susceptible to protonation (log K ~ 6). In protic or acidic aqueous media, hydrogen ions will bind to the nitrogen lone pair, triggering a false-positive fluorescence enhancement that masks the metal-ion response[2][3].
-
Fluorophore Selection: Anthracene is preferred for PET-based "off-on" sensors due to its well-defined excited state redox potentials. While N-(2-naphthyl) and N-phenyl IDA derivatives exhibit Zn²⁺ selectivity, they paradoxically result in fluorescence quenching upon binding. Conversely, the N-(anthrylmethyl) derivative yields a massive 25- to 30-fold fluorescence enhancement[2][3].
-
Counterion Selection: When preparing metal stock solutions, perchlorate (ClO₄⁻) or triflate (OTf⁻) salts must be used. These are highly non-coordinating anions, ensuring they do not compete with the IDA ligand for the Zn²⁺ ion, which would otherwise skew the binding constants.
Step-by-Step Methodologies
Protocol A: Synthesis of N-(9-Anthrylmethyl)iminodiacetamide
Objective: Synthesize the fluorescent ionophore via N-alkylation of iminodiacetamide.
-
Preparation: Under an inert nitrogen atmosphere, add iminodiacetamide (1.0 eq, 10 mmol) and anhydrous potassium carbonate (K₂CO₃, 3.0 eq, 30 mmol) to 50 mL of anhydrous acetonitrile in a round-bottom flask.
-
Catalysis & Addition: Introduce 9-chloromethylanthracene (1.1 eq, 11 mmol) and a catalytic amount of potassium iodide (KI, 0.1 eq, 1 mmol) to the suspension.
-
Causality: KI facilitates the Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide in situ, significantly accelerating the N-alkylation process and improving yields.
-
-
Reaction: Reflux the mixture at 80 °C for 24 hours with continuous magnetic stirring.
-
Workup: Cool the mixture to room temperature. Filter out the inorganic salts (K₂CO₃, KCl, KI) and evaporate the acetonitrile under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue via silica gel column chromatography using a gradient eluent of dichloromethane/methanol (e.g., 95:5 v/v) to yield the pure N-(9-anthrylmethyl)iminodiacetamide. Verify purity via ¹H NMR and Mass Spectrometry.
Protocol B: Photophysical Titration & Ion Sensing
Objective: Determine the binding stoichiometry and association constant ( Ka ) for Zn²⁺.
-
Stock Solutions: Prepare a 1.0×10−5 M stock solution of the synthesized IDA fluorophore in spectroscopic grade anhydrous acetonitrile. Prepare a 1.0×10−3 M stock solution of zinc perchlorate (Zn(ClO₄)₂) in the same solvent.
-
Baseline Measurement: Transfer 2.5 mL of the ligand solution to a quartz cuvette (1 cm path length). Record the baseline fluorescence emission spectrum ( λex = 365 nm, scanning λem = 380–500 nm).
-
Titration: Titrate the Zn²⁺ solution into the cuvette in 0.1 equivalent increments (e.g., 2.5 µL aliquots) using a precision micro-syringe.
-
Equilibration: Mix thoroughly and allow exactly 2 minutes for thermal and chemical equilibration before recording the spectrum after each addition.
-
Data Extraction: Plot the fluorescence intensity at the emission maximum ( λmax ~ 415 nm) versus the molar ratio of [Zn²⁺]/[Ligand].
-
Analysis: Fit the titration data using the Benesi-Hildebrand equation or a non-linear regression model to extract the binding constant. IDA ligands typically form complexes with a 2:1 (Ligand:Metal) stoichiometry[2][4].
Fig 2. Experimental workflow for the synthesis and evaluation of IDA sensors.
Quantitative Data Presentation
The photophysical responses of various iminodiacetamide derivatives upon coordination with Zn²⁺ demonstrate the critical impact of fluorophore selection on sensor efficacy[2][3].
| Ligand Derivative | Target Metal Ion | Stoichiometry (L:M) | Photophysical Response | Fluorescence Enhancement Factor | Log Ka (Binding Constant) |
| N-(9-Anthrylmethyl) | Zn²⁺ | 2:1 | PET Inhibition (ON) | 25 - 30 fold increase | ~ 5.2 |
| N-(2-Naphthyl) | Zn²⁺ | 2:1 | Quenching (OFF) | N/A (Decrease) | ~ 4.8 |
| N-Phenyl | Zn²⁺ | 2:1 | Quenching (OFF) | N/A (Decrease) | ~ 4.5 |
| N-(3-Methoxyphenyl) | Zn²⁺ | 2:1 | No significant change | N/A | N/A |
Note: Data reflects measurements taken in aprotic acetonitrile to prevent hydrogen ion interference[2].
References
-
Urbanová, N., Kádár, M., Tóth, K., Bogáti, B., Andruch, V., & Bitter, I. (2008). Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors. Analytical Sciences, 24(6), 727-733. URL: [Link]
-
Smrečki, N., Kukovec, B.-M., Jović, O., et al. (2019). Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry, 58(24), 16445–16457. URL: [Link]
Sources
Application Note: 2-[(Carbamoylmethyl)amino]acetamide (IDAA) as a Chelating Ligand in Radiopharmaceuticals and Coordination Chemistry
Executive Summary
2-[(Carbamoylmethyl)amino]acetamide, commonly referred to as iminodiacetamide (IDAA), is a highly versatile, neutral tridentate (O,N,O') chelating ligand. Unlike its carboxylate analog, iminodiacetic acid (IDA), the substitution of carboxylic acids with amide groups fundamentally alters the ligand's electronic profile and solvation energy. This application note details the utility of the IDAA scaffold in two critical domains: as a structural backbone for high-denticity Zirconium-89 ( 89 Zr) chelators in immunoPET imaging, and as a stereochemically tunable ligand for transition metal coordination (Zn, Cu, Ni, Co).
Mechanistic Foundations & Structural Causality
The IDAA Backbone in 89 Zr Radiopharmaceuticals
In the development of positron emission tomography (PET) agents, 89 Zr is highly prized for its 78.4-hour half-life, which perfectly matches the slow pharmacokinetics of monoclonal antibodies. However, the clinical standard chelator, desferrioxamine (DFO), is only hexadentate. Because Zr(IV) requires an octadentate coordination sphere to reach a thermodynamic sink, DFO-Zr complexes leave two coordination sites vulnerable to endogenous ligands (e.g., water, phosphates), leading to in vivo demetalation and subsequent accumulation of osteophilic 89 Zr in the bones[1].
To solve this, researchers utilize the symmetrical 2,2'-iminodiacetamide (IDAA) backbone. By coupling four hydroxamate-containing moieties to the central diacetamide nitrogen, the IDAA scaffold acts as a geometric anchor, creating a bifunctional tetrahydroxamate chelator. This rationally designed octadentate environment is theoretically capable of fully saturating the Zr(IV) coordination sphere, preventing water coordination and enhancing the thermodynamic stability of the radiopharmaceutical[2].
Stereochemical Control in Transition Metal Coordination
In fundamental coordination chemistry, IDAA acts as a tridentate ligand to form hexacoordinated [M(IDAA)2]2+ complexes with transition metals like Zn(II), Cu(II), Ni(II), and Co(II). The causality of the resulting stereochemistry is driven by the substituents on the central amine nitrogen. Substituted IDAA ligands (e.g., N-alkyl or N-aryl) universally favor a trans-fac geometry to minimize steric repulsion between the two ligand backbones. Conversely, unsubstituted IDAA uniquely crystallizes as a cis-fac isomer, a conformation thermodynamically driven by intermolecular hydrogen bonding networks that overcome the baseline steric penalty[3].
Experimental Workflows & Protocols
Workflow 1: Synthesis and 89 Zr-Radiolabeling of IDAA-Tetrahydroxamate Chelators
This protocol describes the bioconjugation and radiolabeling of an IDAA-backed tetrahydroxamate chelator to an antibody (e.g., Trastuzumab). The protocol is self-validating via Instant Thin-Layer Chromatography (iTLC), which confirms the kinetic inertness of the labeled complex.
Step-by-Step Methodology:
-
Antibody Preparation: Buffer-exchange the monoclonal antibody into 0.1 M HEPES buffer (pH 8.5) using a 50 kDa MWCO centrifugal spin filter to ensure an optimal pH for isothiocyanate (NCS) coupling.
-
Bioconjugation: Add a 10-fold molar excess of the NCS-functionalized IDAA-tetrahydroxamate chelator to the antibody solution. Incubate at 37°C for 2 hours under gentle agitation.
-
Purification: Remove the unreacted chelator by passing the mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with 0.25 M sodium acetate buffer (pH 5.5).
-
Radiolabeling: Neutralize [89Zr]Zr-oxalate with 1 M Na2CO3 to a pH of 6.8–7.2. Add the neutralized 89 Zr (approx. 37–74 MBq) to the conjugated antibody. Incubate at 37°C for 60 minutes.
-
Quality Control (Self-Validation): Spot 1 µL of the reaction mixture onto an iTLC-SG strip. Develop using 50 mM DTPA (pH 7.0) as the mobile phase. The intact 89 Zr-labeled antibody will remain at the origin ( Rf=0 ), while any unchelated 89 Zr will be complexed by DTPA and migrate with the solvent front ( Rf=1 ). A radiochemical yield (RCY) of >95% validates the metalation efficiency.
Workflow for the synthesis and application of IDAA-backed 89Zr-radiopharmaceuticals.
Workflow 2: Synthesis of Hexacoordinated Transition Metal Complexes
This protocol outlines the synthesis of [M(IDAA)2]2+ complexes, utilizing variable-temperature NMR and X-ray diffraction (XRD) to validate the stereochemical outcome.
Step-by-Step Methodology:
-
Ligand Solvation: Dissolve 2.0 mmol of the synthesized IDAA ligand (substituted or unsubstituted) in 20 mL of hot methanol.
-
Metalation: Slowly add a methanolic solution containing 1.0 mmol of the target transition metal salt (e.g., Zn(NO3)2⋅6H2O ) to achieve the strict 1:2 (Metal:Ligand) stoichiometry required for hexacoordination.
-
Complexation: Reflux the mixture for 2 hours under continuous magnetic stirring to ensure thermodynamic equilibrium is reached.
-
Crystallization: Filter the hot solution to remove any insoluble impurities, then allow the filtrate to cool slowly to room temperature over 48 hours. Isolate the resulting crystals via vacuum filtration and wash with cold diethyl ether.
-
Structural Validation: Analyze the crystals using single-crystal XRD to confirm the trans-fac or cis-fac geometry. For diamagnetic Zn(II) complexes, perform variable-temperature 1 H-NMR to assess the nitrogen inversion barrier and confirm solution-state stoichiometry.
Stereochemical logic tree for transition metal complexation using IDAA ligands.
Quantitative Data Summaries
Table 1: Comparative Properties of 89 Zr Chelators
Note: While IDAA-based tetrahydroxamate chelators provide the theoretically required octadentate coordination, early iterations showed kinetic instability in vivo compared to DFO, highlighting the delicate balance between thermodynamic design and kinetic inertness in radiopharmaceutical development[2].
| Chelator System | Backbone Scaffold | Denticity | Radiolabeling Yield (RCY) | In Vivo Bone Uptake (Mouse Model) |
| DFO (Clinical Standard) | Linear | Hexadentate | >98% | Moderate (due to partial demetalation) |
| Tetrahydroxamate 1 & 2 | 2,2'-iminodiacetamide | Octadentate | >90% | High (suboptimal kinetic stability) |
Table 2: Stereochemical Preferences of [M(IDAA)2]2+ Complexes
Data derived from crystallographic and DFT computational analyses of IDAA-metal complexes[3].
| Ligand Substitution | Metal Ion Evaluated | Preferred Geometry | Primary Thermodynamic Driving Force |
| Unsubstituted (N-H) | Zn(II) | cis-fac | Intermolecular hydrogen bonding network |
| Substituted (N-Alkyl/Aryl) | Zn(II), Cu(II), Ni(II), Co(II) | trans-fac | Minimization of steric hindrance |
References
-
Rousseau, J., Zhang, Z., et al. (2017). "Design, synthesis and evaluation of novel bifunctional tetrahydroxamate chelators for PET imaging of 89Zr-labeled antibodies." Bioorganic & Medicinal Chemistry Letters, 27(4), 708-712.[Link]
-
Feiner, I.V.J., Brandt, M., et al. (2021). "The Race for Hydroxamate-Based Zirconium-89 Chelators." Cancers, 13(17), 4466.[Link]
-
Pantalon Juraj, N., Miletić, G.I., et al. (2019). "Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands." Inorganic Chemistry, 58(24), 16445-16457. [Link]
Sources
Application Note: Synthesis and Metal Complexation of Chiral Pseudopeptide Iminodiacetamide Ligands
Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Stereoselective synthesis, coordination chemistry, and self-validating analytical workflows.
Introduction & Mechanistic Rationale
Chiral pseudopeptides have become highly versatile scaffolds in asymmetric catalysis, chiral recognition, and medicinal chemistry. Unlike natural peptides, pseudopeptides exhibit enhanced proteolytic stability and can be modularly tuned to coordinate various transition metals (e.g., Cu(II), Zn(II), Ni(II))[1].
Among the available chelating backbones, iminodiacetamide (imda) has emerged as a privileged structural motif. The imda backbone inherently prefers to form trans-fac octahedral isomers in ML₂ complexes, providing a predictable and stable stereochemical environment[2]. By coupling iminodiacetic acid with chiral amines or amino acid derivatives, researchers can synthesize ligands that transfer chirality from remote side chains directly to the metal center via inter-ligand hydrogen bonding and steric direction[2][3]. This application note details a robust, self-validating protocol for synthesizing these ligands and their subsequent metal complexation.
Experimental Design: Causality and Self-Validation
To ensure high enantiomeric excess (ee) and structural fidelity, the synthetic workflow is designed around specific mechanistic controls:
-
Causality in Reagent Selection: The core synthesis utilizes N-Boc-protected iminodiacetic acid coupled with a chiral amine using an EDC/HOBt system. The inclusion of Hydroxybenzotriazole (HOBt) is mechanistically critical; it rapidly reacts with the highly reactive O-acylisourea intermediate formed by EDC. This prevents the intermediate from cyclizing into an oxazolone, a pathway that typically leads to the racemization of the chiral center. Thus, HOBt ensures high enantiomeric fidelity during the coupling phase[1].
-
Self-Validating Readouts: The protocol incorporates built-in physicochemical checkpoints. During the Boc-deprotection step using Trifluoroacetic acid (TFA), the cessation of CO₂ gas evolution serves as a visual, real-time indicator of reaction completion. Furthermore, the stereochemical success of the final metal complex is validated using low-temperature ¹H-NMR (−40 °C). The emergence of peak doubling (e.g., two distinct sets of pyridine/amide peaks with slight integral differences) acts as an internal readout, confirming the successful formation of diastereomeric complexes (Δ- and Λ-isomers)[2].
Visualized Synthetic Workflow
Fig 1. Step-by-step synthesis workflow of chiral iminodiacetamide metal complexes.
Step-by-Step Protocol: Synthesis of Chiral Iminodiacetamide Ligands
Phase 1: Amide Coupling (Synthesis of Boc-imda-chiral)
-
Preparation: Dissolve 1.0 eq of N-Boc-iminodiacetic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere to prevent moisture-induced hydrolysis of the active ester.
-
Activation: Add 2.2 eq of EDC·HCl and 2.2 eq of HOBt. Stir the mixture at 0 °C for 15 minutes. Reasoning: Pre-activation at low temperatures minimizes side reactions and preserves the integrity of the carboxylate prior to amine introduction.
-
Coupling: Slowly add 2.2 eq of the chosen chiral amine (e.g., (S)-1-phenylethylamine or a chiral amino acid ester) followed by 4.0 eq of N,N-diisopropylethylamine (DIPEA) to maintain a basic environment.
-
Reaction: Allow the mixture to warm to room temperature naturally and stir for 18 hours.
-
Workup: Wash the organic layer successively with 1M HCl (to remove unreacted amines), saturated NaHCO₃ (to remove unreacted acids/HOBt), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase 2: Deprotection (Synthesis of Free imda Ligand)
-
Deprotection: Dissolve the crude Boc-protected ligand in a 1:1 mixture of TFA/DCM. Stir continuously at room temperature.
-
Validation: Monitor the reaction visually. The bubbling (isobutylene and CO₂ release) will cease after approximately 2 hours, acting as a self-validating marker for complete deprotection.
-
Isolation: Concentrate the mixture in vacuo. Triturate the resulting heavy oil with cold diethyl ether to precipitate the TFA salt of the chiral iminodiacetamide ligand. Filter and dry under a high vacuum.
Phase 3: Metal Complexation
-
Complexation: Dissolve the free imda ligand (2.0 eq for ML₂ complexes, 1.0 eq for ML complexes) in spectroscopy-grade methanol.
-
Metal Addition: Add a methanolic solution of Cu(ClO₄)₂·6H₂O or Zn(ClO₄)₂·6H₂O dropwise. Caution: Perchlorate salts are potentially explosive; handle with care and avoid complete desiccation of bulk metal salts.
-
Crystallization: Adjust the pH to ~7.0 using dilute NaOH. Allow the solution to undergo slow evaporation at room temperature to yield X-ray quality crystals suitable for structural elucidation[2].
Data Presentation: Tuning Coordination Properties
The structural behavior of imda ligands is heavily dictated by the length of the aliphatic linker and the specific metal ion used. The table below summarizes the expected coordination geometries based on recent crystallographic data[2][3].
| Ligand Modification | Metal Ion | Stoichiometry | Denticity & Coordination | Stereochemical Preference | Key Application |
| C1 Linker (Short) | Cu(II) | ML₂ | Tridentate | trans-fac | Asymmetric Catalysis[4] |
| C2 Linker (Medium) | Cu(II) | ML | Tetradentate | Polymorphic | DNA Cleavage / Intercalation |
| C3 Linker (Long) | Ni(II) / Zn(II) | ML₂ | Tridentate | trans-fac | Chiral Recognition[3] |
Coordination Geometry Visualization
Fig 2. Tridentate coordination geometry of the imda ligand with a transition metal center.
References
- Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(II) and Cu(II)
- Source: Beilstein Journal of Organic Chemistry (PMC)
- Enantioselectivity-Evaluation of Chiral Copper(II)
- Source: Molecules (MDPI)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(ii) and Cu(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Enantioselectivity-Evaluation of Chiral Copper(II) Complexes Coordinated by Novel Chiral Tetradentate Ligands for Free Amino Acids by Mass Spectrometry Coupled With the Isotopically Labeled Enantiomer Method [frontiersin.org]
- 4. Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced N-Alkylation Procedures for the Functionalization of Iminodiacetamide
Executive Summary
Iminodiacetamide ( HN(CH2CONH2)2 ) and its N-alkylated derivatives are highly valued tridentate ligands in coordination chemistry. They form stable hexacoordinated complexes with transition metals such as Zn(II), Cu(II), Ni(II), and Co(II), making them critical in the development of radiopharmaceuticals, fluorescent probes, and MRI contrast agents[1]. Functionalizing the central secondary amine via N-alkylation allows researchers to tune the steric and electronic properties of the resulting metal complexes, directly influencing their 1[1]. This application note details two field-validated synthetic routes for achieving high-purity N-alkyl iminodiacetamides.
Mechanistic Pathways & Causality
The functionalization of iminodiacetamide typically proceeds via nucleophilic aliphatic substitution ( SN2 ). Depending on the nature of the target alkyl group and the solubility of the intermediates, researchers must choose between two primary strategic approaches:
-
Route A: Direct N-Alkylation of Iminodiacetamide. This involves the reaction of pre-formed iminodiacetamide with an alkyl halide in a polar aprotic solvent like acetonitrile (MeCN). Potassium carbonate ( K2CO3 ) is employed as a non-nucleophilic base to scavenge the generated hydrohalic acid. MeCN is specifically chosen because it solvates the nucleophile well without hydrogen-bonding to the amine's lone pair, thereby preserving its nucleophilicity[1]. However, researchers must be aware of a critical mechanistic limitation: the intermediate 1 and can precipitate prematurely, halting the reaction and reducing overall yields[1].
-
Route B: Aqueous Double Alkylation of Primary Amines. When direct N-alkylation suffers from poor solubility or over-alkylation, synthesizing the iminodiacetamide core around the alkyl group is highly effective. A primary amine (e.g., benzylammonium chloride) is reacted with two equivalents of chloroacetamide in an aqueous solution. Sodium carbonate ( Na2CO3 ) serves as the base. The critical mechanistic choice here is the addition of potassium iodide (KI) as a catalyst. KI facilitates an in situ Finkelstein halogen exchange, converting the relatively unreactive chloroacetamide into a highly electrophilic iodoacetamide. This lowers the activation energy barrier, significantly2 and driving the reaction to completion[2].
Synthetic pathways for N-alkyl iminodiacetamide functionalization.
Experimental Protocols
Protocol A: Direct N-Alkylation using Alkyl Halides
Designed for functionalizing commercially available iminodiacetamide cores.
-
Preparation: Charge an oven-dried round-bottom flask with iminodiacetamide (1.0 eq) and anhydrous K2CO3 (2.5 eq) in anhydrous acetonitrile (10 mL/mmol).
-
Initiation: Add the alkylating agent (e.g., benzyl bromide) (1.1 eq) dropwise at room temperature under continuous magnetic stirring.
-
Thermal Activation: Heat the suspension to reflux (approx. 80°C) under an inert nitrogen atmosphere for 12–24 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 9:1). If a heavy white precipitate forms prematurely and TLC shows stalled consumption of the alkyl halide, the monosubstituted intermediate has crashed out of solution[1]. In such cases, adding a small volume of DMF (1-2 mL) can restore homogeneity and restart the reaction.
-
-
Isolation: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr and excess K2CO3 ).
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via recrystallization from hot ethanol to yield the pure N-alkyl iminodiacetamide.
Protocol B: Aqueous Double Alkylation of Primary Amines
Designed to bypass solubility issues and maximize yield via in situ catalysis.
-
Preparation: In a round-bottom flask, dissolve the primary amine hydrochloride (e.g., benzylammonium chloride, 1.0 eq) and chloroacetamide (2.1 eq) in deionized water (5 mL/mmol).
-
Catalysis & Neutralization: Add Na2CO3 (2.0 eq) to neutralize the hydrochloride salt and act as the acid scavenger. Introduce KI (0.1 eq) to initiate the Finkelstein catalytic cycle[2].
-
Thermal Activation: Heat the vigorously stirred reaction mixture to 90°C for 4–6 hours.
-
Self-Validation Checkpoint: This reaction is self-indicating. As the highly polar primary amine undergoes double-alkylation, the resulting N-alkyl iminodiacetamide becomes significantly less water-soluble. A successful reaction is visually confirmed by the formation of a dense white precipitate directly in the hot aqueous medium[2].
-
-
Isolation: Remove the flask from heat and cool to 0–5°C in an ice bath for 1 hour to drive complete precipitation.
-
Purification: Isolate the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with ice-cold water to remove any residual salts and unreacted chloroacetamide. Dry under high vacuum at 40°C overnight.
Comparative Data Analysis
To aid in protocol selection, the quantitative and qualitative differences between the two methodologies are summarized below:
| Parameter | Route A: Direct N-Alkylation | Route B: Double Alkylation of Primary Amine |
| Starting Materials | Iminodiacetamide + Alkyl Halide | Primary Amine + Chloroacetamide |
| Solvent System | Acetonitrile (MeCN) or DMF | Deionized Water ( H2O ) |
| Base / Catalyst | K2CO3 (Base) / None | Na2CO3 (Base) / KI (Catalyst) |
| Typical Yields | 40% - 65% | 70% - 90% |
| Primary Advantage | Utilizes the intact iminodiacetamide core directly. | Avoids over-alkylation; product precipitates directly, simplifying isolation. |
| Mechanistic Limitation | Low solubility of intermediates can halt reaction progress[1]. | Requires handling of chloroacetamide; limited to available primary amines[2]. |
References
-
Preparation and Characterization of Copper(ii) and Nickel(ii) Complexes with N-Benzyliminodiacetamide Derivatives - Australian Journal of Chemistry (CSIRO Publishing). 2
-
Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands - Inorganic Chemistry (ACS Publications). 1
Sources
preparation of iminodiacetamide-based contrast media for diagnostics
Title: Advanced Preparation and Validation Protocols for Iminodiacetamide-Based Hepatobiliary Contrast Media
Introduction Iminodiacetamide (IDA) derivatives, such as mebrofenin and disofenin, are the cornerstone of hepatobiliary scintigraphy (cholescintigraphy). When radiolabeled with Technetium-99m (Tc-99m), these contrast agents allow for the dynamic functional imaging of the liver, gallbladder, and biliary tree. The diagnostic efficacy of Tc-99m-IDA complexes relies heavily on the precise coordination chemistry during preparation, where the iminodiacetic acid groups provide the necessary donor atoms (nitrogen and oxygen) to form a stable, lipophilic chelate with the technetium ion[1].
This application note details the mechanistic rationale, formulation parameters, and self-validating radiolabeling protocols required to synthesize high-purity iminodiacetamide-based contrast media.
Section 1: Mechanistic Foundations of Tc-99m Chelation
Technetium-99m is eluted from a Molybdenum-99/Technetium-99m generator as sodium pertechnetate (Na[⁹⁹ᵐTc]TcO₄), possessing a +7 oxidation state. In this state, technetium is chemically inert toward IDA ligands[1]. To facilitate complexation, a reducing agent—typically stannous fluoride (SnF₂) or stannous chloride—is utilized to reduce the technetium core to a +3 or +4 oxidation state[1].
Once reduced, the technetium ion is rapidly coordinated by two iminodiacetamide molecules, forming a stable bis-ligand complex. The lipophilicity of the resulting complex, dictated by the aromatic substitutions on the ligand (e.g., the trimethyl and bromo groups in mebrofenin), drives its high affinity for organic anion-transporting polypeptides (OATP1B1 and OATP1B3) on the sinusoidal membrane of hepatocytes, ensuring rapid liver uptake and subsequent biliary excretion[2].
Mechanism of Tc-99m-IDA chelation and hepatobiliary clearance pathway.
Section 2: Formulation and Quantitative Parameters
The formulation of the lyophilized kit is engineered to maintain the stability of the stannous ion while optimizing the pH for chelation. The pH is strictly adjusted between 4.2 and 5.7 prior to lyophilization[3]. This specific acidic range is a calculated compromise: it is low enough to prevent the hydrolysis of the reduced technetium into insoluble colloidal technetium dioxide (TcO₂), yet high enough to ensure the iminodiacetic acid carboxyl groups are sufficiently deprotonated to attack the metal center.
Table 1 summarizes the critical quantitative parameters for the formulation and pharmacokinetics of a standard mebrofenin-based kit.
Table 1: Pharmacokinetic & Formulation Parameters of Tc-99m Mebrofenin
| Parameter | Specification / Value | Mechanistic Rationale |
| Ligand Quantity | 45 mg per vial | Ensures a massive stoichiometric excess to drive the 2:1 complexation to completion. |
| Reducing Agent | 0.54 mg SnF₂·2H₂O (min) | Provides sufficient Sn²⁺ to reduce up to 3700 MBq of TcO₄⁻ without forming excess colloids. |
| pH Range | 4.2 to 5.7 | Balances ligand deprotonation kinetics against the risk of technetium hydrolysis. |
| Incubation Time | 15 minutes at 20-25°C | Allows sterically hindered bis-ligand coordination to reach thermodynamic equilibrium. |
| Plasma Protein Binding | ~90% | Prevents premature renal clearance, redirecting the complex to hepatic pathways. |
| Hepatobiliary Extraction | ~98% (Normal Bilirubin) | High lipophilicity guarantees near-total OATP-mediated hepatic uptake. |
Section 3: Protocol for Aseptic Radiolabeling
The following protocol details the preparation of Tc-99m mebrofenin. This workflow is designed as a self-validating system; failure to adhere to environmental controls (like nitrogen preservation) will be immediately flagged during the subsequent quality control phase.
Materials Required:
-
Lyophilized Mebrofenin Kit (sealed under nitrogen)[3]
-
Sterile, additive-free sodium pertechnetate Tc-99m injection (up to 3700 MBq / 100 mCi)[4]
-
Lead-shielded vial container and syringe shields
-
Preservative-free Sodium Chloride Injection USP (for dilution, if necessary)[3]
Step-by-Step Methodology:
-
Preparation of the Environment: Place the lyophilized reaction vial into an appropriate lead shield. Swab the rubber septum with a suitable germicide and allow it to dry.
-
Causality: Lead shielding is mandatory to minimize radiation exposure from the 140 keV gamma emissions of Tc-99m[2].
-
-
Activity Injection: Using a shielded syringe, aseptically inject 1 to 5 mL of the sodium pertechnetate Tc-99m eluate into the reaction vial[1].
-
Atmospheric Control (Critical Step): Do not introduce ambient air into the vial during reconstitution.
-
Dissolution and Incubation: Swirl the vial gently to ensure complete dissolution of the lyophilized powder. Allow the reaction to proceed at room temperature for exactly 15 minutes[1].
-
Causality: The formation of the bis-ligand complex is sterically hindered. Premature termination of the incubation yields partially coordinated intermediates that degrade in vivo.
-
-
Visual Inspection: Examine the vial contents through a lead glass window. The solution must be clear, colorless to pale yellow, and free of particulate matter[1]. Discoloration or turbidity indicates colloidal tin formation or contamination, rendering the batch unusable.
Section 4: Self-Validating Quality Control (Radiochemical Purity)
Before clinical administration, the radiochemical purity (RCP) of the preparation must be verified. The system validates itself through a dual-solvent Instant Thin-Layer Chromatography (ITLC) method, which isolates the target complex from two primary impurities: free pertechnetate (TcO₄⁻) and hydrolyzed-reduced technetium (TcO₂ colloid).
Dual-solvent ITLC workflow for validating radiochemical purity of Tc-99m-IDA.
ITLC Methodology:
-
System A (Quantification of Free Pertechnetate): Spot the preparation on an ITLC-SG strip and develop in 20% NaCl.
-
Causality: In highly polar aqueous salt solutions, the lipophilic Tc-99m-IDA complex and the insoluble TcO₂ colloid remain at the origin (Rf = 0.0), while the highly soluble free pertechnetate migrates with the solvent front (Rf = 1.0).
-
-
System B (Quantification of Hydrolyzed Technetium): Spot a second strip and develop in a moderately polar organic solvent (e.g., Methyl Ethyl Ketone or Water/Acetone mixture).
-
Causality: In this system, the lipophilic Tc-99m-IDA complex and free pertechnetate migrate to the solvent front (Rf = 1.0), leaving only the insoluble hydrolyzed TcO₂ colloid at the origin (Rf = 0.0).
-
-
Validation Calculation:
-
% Free TcO₄⁻ = (Activity at front in System A / Total Activity) × 100
-
% Hydrolyzed TcO₂ = (Activity at origin in System B / Total Activity) × 100
-
% Radiochemical Purity = 100% - (% Free TcO₄⁻ + % Hydrolyzed TcO₂)
-
Release Criterion: The preparation is self-validated for use only if the RCP is ≥ 90%. If the purity is lower, the protocol has failed (likely due to oxygen ingress or insufficient incubation), and the vial must be discarded.
-
References
-
PrescriberPoint. "Choletec (mebrofenin) - Dosing, PA Forms & Info (2026)." [Link]
-
Radio Rx. "Kit for the Preparation of Technetium Tc 99m Mebrofenin." [Link]
-
PMC - NIH. "Metal-Based Complexes as Pharmaceuticals for Molecular Imaging of the Liver."[Link]
Sources
Technical Support Center: Troubleshooting Hydrogen Ion Interference in Iminodiacetamide Sensors
Welcome to the Advanced Sensor Troubleshooting Portal. As researchers and drug development professionals, you rely on iminodiacetamide (IDA) derivatives as highly selective ionophores for heavy metal quantification (e.g., Zn²⁺, Cu²⁺, Pb²⁺). However, the central amine nitrogen in the IDA moiety is highly susceptible to protonation, leading to severe hydrogen ion (H⁺) interference.
This guide provides field-proven insights, mechanistic explanations, and self-validating protocols to help you diagnose, troubleshoot, and engineer your way around pH-dependent signal drift.
Section 1: Mechanistic Understanding (The "Why")
Q1: Why does my IDA-based zinc sensor show high background fluorescence even when no metal ions are present?
A: You are likely observing a false positive caused by protonation of the sensor's receptor site.
Most fluorescent IDA sensors rely on the Photoinduced Electron Transfer (PET) mechanism. In the free sensor state, the lone pair of electrons on the central amine nitrogen of the iminodiacetamide group quenches the attached fluorophore. When a target metal ion (like Zn²⁺) binds, it engages this lone pair, blocking the PET process and turning the fluorescence "ON" 1.
However, protons (H⁺) act as competitive binders. If the pH of your sample drops below the pKa of the IDA nitrogen, the nitrogen becomes protonated. This protonation also blocks the PET process, resulting in a strong fluorescent signal even in the complete absence of metal ions 2.
Fig 1. PET signaling pathway and proton-induced false positive mechanism.
Q2: How severe is this interference across different IDA derivatives?
A: The severity of proton interference is quantified by the logarithmic interference constant ( logKZn,Hpot ). For standard aliphatic and benzyl-substituted IDA ionophores, this value is approximately 6, meaning the sensor will experience catastrophic signal drift at any pH below 6.0 3.
Table 1: Quantitative pH Interference Data for Common IDA Derivatives
| IDA Derivative Substituent | Target Metal | Proton Interference ( logKZn,H ) | Optimal Operational pH | Signal Transduction |
| N-benzyl | Zn²⁺ | ~ 6.0 | ≥ 6.5 | Potentiometric / Optical |
| N-phenyl | Zn²⁺ | ~ 5.5 | ≥ 6.0 | Potentiometric / Optical |
| N-(anthrylmethyl) | Zn²⁺ | ~ 6.2 | ≥ 6.5 | PET Fluorescence |
| N-(3-methoxyphenyl) | Zn²⁺ | ~ 5.2 | ≥ 5.5 | PET Fluorescence |
(Note: Data synthesized from structural determination studies of hexacoordinated zinc complexes 4.)
Section 2: Experimental Troubleshooting & Protocol Optimization (The "How")
Q3: How can I definitively determine if my signal is due to metal binding or hydrogen ion interference?
A: You must establish a self-validating experimental baseline. Never assume a fluorescence increase in a biological or environmental sample is solely due to metal binding unless you have mapped the sensor's pH profile.
Protocol: Self-Validating pH-Interference Profiling This step-by-step methodology will help you identify the exact pH threshold where proton interference begins.
-
Reagent Preparation: Prepare a 10 mM stock solution of your IDA sensor in anhydrous DMSO. Ensure the target metal stock (e.g., ZnCl₂) is prepared in ultra-pure, metal-free water.
-
Buffer Array Setup: Prepare a series of universal buffer solutions (e.g., Britton-Robinson buffer) ranging from pH 3.0 to 9.0 in precise 0.5 pH increments.
-
Sample Aliquoting: Distribute 2 mL of each buffer into two parallel sets of quartz cuvettes:
-
Set A (Blank): Buffer only.
-
Set B (Metal-Spiked): Buffer spiked with 50 µM of the target metal ion.
-
-
Sensor Introduction: Add 2 µL of the sensor stock to all cuvettes in both sets (final sensor concentration = 10 µM). Mix thoroughly.
-
Thermodynamic Equilibration: Incubate all cuvettes in the dark for exactly 5 minutes at 25°C to ensure complexation equilibrium is reached.
-
Spectroscopic Measurement: Measure the fluorescence emission spectra for all samples.
-
Data Interpretation: Plot Fluorescence Intensity vs. pH for both sets.
-
The pH at which Set A begins to show an increase in fluorescence marks the onset of proton interference (the apparent pKa of the sensor).
-
Your experimental assays must be buffered at least 0.5 pH units above this threshold to ensure trustworthiness.
-
Q4: My biological samples have fluctuating pH (pH 5.5 - 7.4). How do I prevent proton interference during live-cell imaging?
A: If you cannot artificially buffer the system (as is the case in live-cell imaging or unbuffered environmental samples), you must implement a systematic troubleshooting workflow. If the sample pH drops below the sensor's pKa, you will need to switch to a ratiometric energy transfer cassette 5 or chemically modify the ligand.
Fig 2. Decision matrix for troubleshooting and mitigating pH interference.
Section 3: Advanced Structural Modifications (The "Next Steps")
Q5: If buffering isn't an option, how do I chemically modify the IDA receptor to resist protonation?
A: You must tune the Highest Occupied Molecular Orbital (HOMO) energy of the receptor. The causality is straightforward: by reducing the electron density on the central amine nitrogen, you decrease its basicity (lowering its pKa), making it harder for protons to bind at physiological pH.
Engineering Strategy: Replace electron-donating aliphatic groups (like N-methyl or N-benzyl) with Electron-Withdrawing Groups (EWGs) . Conjugating the nitrogen to an aromatic ring (e.g., creating an N-phenyl or N-(3-methoxyphenyl) derivative) delocalizes the nitrogen's lone pair into the aromatic π -system. This structural modification significantly suppresses proton interference, extending the sensor's utility into mildly acidic environments (down to pH 5.5) without sacrificing metal ion selectivity 2.
References
-
Chromofluorescent Indicator for Intracellular Zn2+/Hg2+ Dynamic Exchange Organic Letters - ACS Publications[Link]
-
Structure Determination of Zinc Complexes of Iminodiacetamide Ionophores in Solution and in the Solid State ResearchGate[Link]
-
Zinc Selective Ionophores for Potentiometric and Optical Sensors Taylor & Francis[Link]
-
Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands Inorganic Chemistry - ACS Publications[Link]
-
Fluorescent Proton Sensors Based On Energy Transfer PMC - PubMed Central[Link]
Sources
Technical Support Center: Optimizing HPLC Resolution for Oxiracetam and Impurity 10
Welcome to the Analytical Troubleshooting Guide for Oxiracetam related substances. This resource is designed for researchers, analytical scientists, and drug development professionals tasked with method development, validation, and quality control of oxiracetam bulk drugs and formulations.
The Analytical Challenge
Oxiracetam (2-(4-hydroxy-2-oxo-1-pyrrolidinyl)acetamide) is a highly polar, hydrophilic nootropic agent. During synthesis and stability testing, it is critical to monitor its related substances. Impurity 10 (chemically identified as 2-[(carbamoylmethyl)amino]acetamide, CAS: 21954-96-1)[1] presents a severe analytical challenge. Because both the active pharmaceutical ingredient (API) and Impurity 10 lack a conjugated π -system (requiring low UV detection at 210 nm) and possess nearly identical polarities, they are notoriously difficult to separate using conventional reversed-phase high-performance liquid chromatography (RP-HPLC)[2],[3].
Diagnostic FAQs & Troubleshooting Logic
Q1: Why do Oxiracetam and Impurity 10 co-elute near the void volume ( t0 ) on my standard C18 column?
-
Mechanistic Causality: Standard C18 (octadecylsilane) stationary phases rely on hydrophobic interactions. To retain highly polar aliphatic molecules like oxiracetam and Impurity 10, analysts often use highly aqueous mobile phases (>95% water). However, in these conditions, standard C18 alkyl chains undergo "phase collapse" or dewetting. The hydrophobic chains fold down to minimize contact with the polar mobile phase, drastically reducing the surface area available for interaction. Consequently, polar analytes wash through the column unretained.
-
Actionable Solution: Abandon standard C18 columns for this assay. Switch to an Aqueous-Compatible C18 (AQ-C18) , which incorporates polar embedded groups to prevent phase collapse[2], or utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) approach using an Amino ( NH2 ) column[3].
Q2: How can I improve the resolution ( Rs ) between these two peaks to meet the >1.5 pharmacopoeial requirement?
-
Mechanistic Causality: Resolution is a function of efficiency ( N ), selectivity ( α ), and retention factor ( k ). Because their structures are nearly identical, altering the retention mechanism is the most effective strategy to improve α .
-
Actionable Solution:
-
If using AQ-C18: Decrease the organic modifier (methanol) to 1–4% to maximize the retention factor ( k ) in the aqueous layer[2].
-
If using an NH2 Column (HILIC mode): Increase the organic modifier (acetonitrile) to 90–95%. In HILIC, water acts as the strong eluting solvent. A higher acetonitrile concentration thickens the water-enriched layer on the stationary phase, increasing the partitioning and retention of Impurity 10[3].
-
Q3: I am observing severe peak tailing (Tailing Factor > 1.5) for Impurity 10. How do I correct this?
-
Mechanistic Causality: Impurity 10 contains primary and secondary amine groups[1]. At neutral pH, these amines become protonated and undergo strong secondary ion-exchange interactions with unreacted, acidic residual silanols ( SiO− ) on the silica support matrix.
-
Actionable Solution: Lower the mobile phase pH to 2.0 using trifluoroacetic acid (TFA) or a phosphate buffer. A pH of 2.0 fully protonates the residual silanols (converting them to neutral SiOH ), thereby eliminating the secondary electrostatic interactions and restoring peak symmetry[3].
Validated Experimental Protocols
To ensure a self-validating system, every sequence must begin with a system suitability test (SST) to confirm column performance and mobile phase preparation. Below are two field-proven methodologies.
Protocol A: HILIC-Mode Separation (Amino Column)
This method leverages hydrophilic partitioning and is highly specific for (S)-oxiracetam and its related aliphatic impurities[3].
-
Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Milli-Q Water in a 95:5 (v/v) ratio.
-
pH Adjustment: Add Trifluoroacetic acid (TFA) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.0. Filter through a 0.22 µm PTFE membrane and degas ultrasonically for 15 minutes.
-
Column Equilibration: Install a Capcell Pak NH2 analytical column (250 mm × 4.6 mm, 5 µm). Set the column compartment strictly to 35 °C (HILIC partitioning is highly temperature-sensitive). Flush with the mobile phase at 1.0 mL/min for at least 20 column volumes until the baseline stabilizes.
-
Sample Preparation: Dissolve the oxiracetam bulk drug and Impurity 10 reference standard in the mobile phase to a final concentration of 1.0 mg/mL.
-
System Suitability Injection: Inject 10 µL of the standard mixture. Verify that the resolution ( Rs ) between oxiracetam and Impurity 10 is ≥1.5 , and the tailing factor ( Tf ) is ≤1.5 .
-
Analysis: Run the sequence with UV detection set to 210 nm.
Protocol B: Reversed-Phase Separation (AQ-C18 Column)
This method is optimized for aqueous stability and prevents phase collapse[2].
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, adjusted to pH 3.0 with phosphoric acid). Mix Methanol and the Phosphate Buffer in a ratio of 2:98 (v/v). Filter and degas.
-
Column Equilibration: Install an AQ-C18 column (250 mm × 4.6 mm, 5 µm). Set the column temperature to 35 °C. Set the flow rate to 1.0 mL/min.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.
-
Analysis: Inject 10 µL of the sample. Monitor the eluent using a UV detector at 210 nm.
Quantitative Data Presentation
Table 1: Comparison of Chromatographic Conditions & Expected Outcomes
| Parameter | Protocol A (HILIC Mode) | Protocol B (AQ-RP Mode) |
| Column | Capcell Pak NH2 (250 x 4.6 mm, 5 µm) | AQ-C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (95:5 v/v) | Methanol : Phosphate Buffer (2:98 v/v) |
| pH Modifier | TFA (Adjusted to pH 2.0) | Phosphoric Acid (Adjusted to pH 3.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 35 °C | 35 °C |
| Detection Wavelength | 210 nm | 210 nm |
| Expected Resolution ( Rs ) | > 2.0 | > 1.5 |
| Primary Retention Mechanism | Hydrophilic Partitioning | Hydrophobic Interaction |
Visual Troubleshooting Logic
Decision tree for resolving Oxiracetam and Impurity 10 co-elution.
Mechanistic workflow for correcting Impurity 10 peak tailing.
References
- Title: CN103076409B - Analysis and detection method for oxiracetam and impurities thereof Source: Google Patents URL
-
Title: Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S)-oxiracetam Source: Journal of Pharmaceutical and Biomedical Analysis (PubMed / NIH) URL: [Link]
-
Title: 2-[(Carbamoylmethyl)amino]acetamide | C4H9N3O2 | CID 5051771 Source: PubChem (NIH) URL: [Link]
Sources
- 1. 2-[(Carbamoylmethyl)amino]acetamide | C4H9N3O2 | CID 5051771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103076409B - Analysis and detection method for oxiracetam and impurities thereof - Google Patents [patents.google.com]
- 3. Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S)-oxiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Potentiometric Signal Transduction in Iminodiacetamide Ionophores
Welcome to the Advanced Potentiometry Support Center. As a Senior Application Scientist, I have compiled this diagnostic guide to assist researchers, scientists, and drug development professionals in optimizing zinc-selective (Zn²⁺) potentiometric sensors based on iminodiacetamide ionophores.
This guide bridges the gap between theoretical signal transduction and practical laboratory troubleshooting, ensuring your electrochemical workflows remain robust, sensitive, and self-validating.
Core Principles of Iminodiacetamide Signal Transduction
Iminodiacetamide derivatives (specifically N-benzyl and N-phenyl variants) are highly effective neutral carriers for Zn²⁺ recognition in polymeric membrane electrodes. The signal transduction mechanism relies on the selective extraction of Zn²⁺ from the aqueous sample into the lipophilic membrane phase, forming a complex with a 2:1 (Ligand:Metal, or L₂M) stoichiometry[1].
This ion-exchange process generates a phase boundary potential shift at the membrane-sample interface. When measured against a stable reference electrode, this potential difference (EMF) allows for the direct quantification of Zn²⁺ activity[2].
Workflow for iminodiacetamide potentiometric signal transduction and diagnostic troubleshooting.
Diagnostic Troubleshooting & FAQs
Q1: Why is my Zn²⁺ sensor exhibiting severe sub-Nernstian slopes and erratic baseline drift in unbuffered biological samples?
A1: This is the most common failure mode for iminodiacetamide ionophores. These ligands exhibit severe proton (H⁺) interference, with a potentiometric selectivity coefficient ( logKZn,HPot ) of approximately 6[3].
-
Causality: The amine/amide nitrogen atoms in the iminodiacetamide backbone are highly susceptible to protonation. In unbuffered solutions (especially below pH 6), H⁺ ions competitively bind to the ionophore, displacing Zn²⁺ and causing a mixed-potential response that suppresses the Nernstian slope.
-
Resolution: Always dilute your samples in a constant ionic strength background buffer maintained at pH ≥ 6.0 [3].
Q2: How can I eliminate continuous, long-term signal drift in my solid-contact ion-selective electrode (SC-ISE)?
A2: Signal drift in SC-ISEs typically originates from the accumulation of an ill-defined microscopic water layer between the ion-selective membrane and the underlying solid electron conductor[4].
-
Causality: Osmotic pressure gradients drive water permeation through the PVC matrix. If the transducer layer is hydrophilic, water pools at the interface, creating a secondary aqueous reservoir that slowly equilibrates with the sample, causing continuous EMF drift.
-
Resolution: Introduce a highly hydrophobic ion-to-electron transducer layer. Spin-coating conducting polymers (like POT) or carbon nanotubes onto the electrode surface before casting the iminodiacetamide membrane will repel water and stabilize the phase boundary potential[2].
Q3: Does the choice of plasticizer affect the selectivity and response time of the sensor?
A3: Absolutely. The plasticizer acts as the solvent mediator and dictates the dielectric constant of the membrane.
-
Causality: Iminodiacetamide derivatives require specific spatial geometries to form the L₂M complex. Plasticizers with lower dielectric constants, such as bis(2-ethylhexyl) sebacate (DOS), often provide a more favorable microenvironment for Zn²⁺ extraction compared to highly polar plasticizers like o-NPOE, directly improving the limit of detection (LOD) and selectivity over alkaline earth metals.
Validated Experimental Protocols
To ensure scientific integrity, every membrane fabrication process must be treated as a self-validating system . Follow this step-by-step methodology to fabricate and validate your iminodiacetamide ISEs.
Step-by-step experimental workflow for fabricating iminodiacetamide ion-selective membranes.
Protocol: Fabrication and Validation of Zn²⁺-Selective Membranes
Step 1: Reagent Formulation Weigh the following components to achieve a total mass of ~200 mg:
-
Iminodiacetamide Ionophore: 1.0 - 2.0 wt%
-
Lipophilic Additive (KTpClPB): 70 mol% relative to the ionophore. (Causality: The additive ensures permselectivity by excluding sample anions and drastically reduces membrane electrical resistance).
-
Polymer Matrix (PVC): 33 wt%
-
Plasticizer (DOS): ~65 wt%
Step 2: Dissolution & Casting Dissolve the mixture in 2.0 mL of anhydrous Tetrahydrofuran (THF). Vortex until optically clear. Pour the cocktail into a glass ring (24 mm diameter) affixed to a glass plate. Cover with a filter paper to allow slow solvent evaporation over 24 hours.
Step 3: Conditioning Cut a 7 mm disk and mount it into a Philips electrode body. Fill the inner compartment with 10−3 M ZnCl₂. Condition the electrode in an identical 10−3 M ZnCl₂ solution for 24 hours. (Causality: This establishes the primary ion phase boundary equilibrium necessary for stable signal transduction).
Step 4: Self-Validation Checkpoint Before proceeding to sample analysis, perform a potentiometric calibration from 10−8 M to 10−2 M Zn²⁺ in a pH 6.5 buffer.
-
Pass Criteria: The sensor must exhibit a Nernstian slope of 29.5 ± 2 mV/decade at 25°C.
-
Fail Criteria: If the slope is < 25 mV/decade, reject the membrane. This indicates either plasticizer exudation, insufficient lipophilic additive, or failure of the pH buffer.
Quantitative Performance Data
Use the following tables to benchmark your sensor's performance against established literature standards.
Table 1: Potentiometric Selectivity of Iminodiacetamide Derivatives | Ionophore Derivative | Primary Ion | Selectivity Factor over Ca²⁺ | Selectivity Factor over Na⁺ | Optimal pH Range | | :--- | :--- | :--- | :--- | :--- | | N-benzyl | Zn²⁺ | 6×105 | 3×104 | ≥ 6.0 | | N-phenyl | Zn²⁺ | High | High | ≥ 6.0 | (Data synthesized from Lindner et al.[3])
Table 2: Membrane Composition Optimization
| Component | Function in Signal Transduction | Optimal Concentration |
|---|---|---|
| Iminodiacetamide | Primary ion recognition (L₂M complexation) | 1.0 - 2.0 wt% |
| PVC | Structural polymer matrix | ~ 33 wt% |
| DOS | Plasticizer (lowers dielectric constant) | ~ 65 wt% |
| KTpClPB | Lipophilic ionic additive (ensures permselectivity) | 70 mol% (relative to ionophore) |
Sources
- 1. Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors [jstage.jst.go.jp]
- 2. Ionophore-based ion-selective electrodes: signal transduction and amplification from potentiometry - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Metal Ion Selectivity in Fluorescent Iminodiacetamide Derivatives
Welcome to the technical support center for fluorescent iminodiacetamide-based sensors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing metal ion selectivity in your experiments. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the reliability of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and problems encountered during the use of iminodiacetamide-based fluorescent sensors.
Q1: My sensor shows a fluorescent response to multiple metal ions, not just my target. How can I improve selectivity?
A: This is a common challenge. Selectivity is governed by the coordination chemistry of your specific sensor and the metal ions in your sample. Here are the primary factors to investigate:
-
pH of the Medium: The protonation state of the iminodiacetate group is critical. At low pH, the carboxyl groups can be protonated, reducing their affinity for metal ions.[1][2] Conversely, at high pH, many metal ions precipitate as hydroxides.[3] You must empirically determine the optimal pH window where your target ion binds strongly while interfering ions do not.
-
Solvent System: The polarity and coordinating ability of the solvent can influence binding affinities. For some derivatives, moving from a protic solvent like ethanol to an aprotic solvent like acetonitrile can reduce hydrogen ion interference and alter selectivity profiles.[4]
-
Presence of Interfering Ions: Some metal ions with similar coordination preferences (e.g., Zn²⁺ and Cd²⁺, or Fe³⁺ and Al³⁺) can compete for the binding site. If these are present in your sample, you may need to use a masking agent or consider a sensor with a different fluorophore or chelating structure.
Q2: Why is my fluorescence signal weak or non-existent after adding the target metal ion?
A: A weak signal can stem from several issues:
-
Incorrect Wavelengths: Ensure your excitation and emission wavelengths are set correctly for the metal-bound form of the sensor, not the free ligand.
-
Sensor Concentration: The sensor concentration may be too low. Increase the concentration incrementally, but be wary of aggregation-caused quenching at very high concentrations.
-
Mechanism of Action: Most iminodiacetamide sensors operate via Chelation-Enhanced Fluorescence (CHEF), where binding to the metal ion rigidifies the structure and enhances fluorescence.[5][6][7] However, some metal ions, particularly heavy metals like Cu²⁺ or Fe³⁺, can cause fluorescence quenching through electron or energy transfer processes.[8][9] It's crucial to understand the expected mechanism for your specific sensor-metal pair.
-
pH and Buffer Choice: As mentioned, pH is critical. Also, ensure your buffer itself (e.g., phosphate, citrate) is not chelating your target metal ion, reducing its availability to the sensor.
Q3: The fluorescence intensity of my sensor is decreasing over time. What could be the cause?
A: This can be due to photobleaching or chemical instability.
-
Photobleaching: Continuous exposure to the excitation light source can destroy the fluorophore. Reduce the excitation intensity, decrease exposure time, or use an anti-fade reagent if compatible with your assay.
-
Chemical Degradation: Some fluorescent probes can be sensitive to reactive oxygen species (ROS) or other chemicals in the medium. Ensure your sample is free of oxidizing or reducing agents unless they are part of the intended experiment.
Troubleshooting Guides
This section provides systematic approaches to resolving complex experimental issues.
Problem 1: Poor Selectivity Between Target and Competing Ions
Poor selectivity is the most common and complex issue. This workflow will help you diagnose and solve the problem.
Logical Troubleshooting Workflow
Sources
- 1. ohsu.edu [ohsu.edu]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors [jstage.jst.go.jp]
- 5. chelation-enhanced fluorescence chef: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. ch.ntu.edu.tw [ch.ntu.edu.tw]
troubleshooting failed N-alkylation of iminodiacetamide intermediates
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of iminodiacetamide (IDA) intermediates. These molecules are critical ligands in radiopharmaceuticals, MRI contrast agents, and complex coordination chemistry. However, the N-alkylation of the central secondary amine is notoriously prone to failure—often yielding complex mixtures of over-alkylated quaternary salts, O-alkylated byproducts, or stalling at low conversions.
This guide bypasses generic advice and focuses on the causality of these failures. By understanding the mechanistic pathways, you can implement our self-validating protocols to ensure chemoselective N-alkylation.
Core Troubleshooting Workflow
Decision tree for troubleshooting iminodiacetamide N-alkylation failures.
Section 1: The "Over-Alkylation" Conundrum
Q: Why am I seeing a complex mixture of products instead of the desired mono-N-alkylated iminodiacetamide?
A: You are likely observing over-alkylation (quaternary ammonium formation) or competitive O-alkylation.
The Causality: The secondary amine in an iminodiacetamide is sterically hindered, but once it is deprotonated and successfully mono-alkylated, the resulting tertiary amine often remains highly nucleophilic. If you use a large excess of the alkylating agent to force a sluggish reaction to completion, this tertiary amine will attack another equivalent of the electrophile, forming an unwanted quaternary ammonium salt[1].
Furthermore, if the base used is too "hard" (e.g., NaH or KOH), it can deprotonate the amide nitrogen or oxygen, leading to competitive O-alkylation. To suppress over-alkylation, careful optimization of stoichiometry (strict 1.05 eq of electrophile), solvent dilution, and base selection is required[1]. Interestingly, utilizing Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs2CO3) has been proven to promote highly chemoselective mono-N-alkylation while actively suppressing over-alkylation, likely due to the "cesium effect" which enhances the solubility and specific reactivity of the intermediate[2].
Mechanistic divergence of N- vs O-alkylation based on base selection.
Section 2: Poor Conversion and Sluggish Kinetics
Q: My N-alkylation reaction stalls at 40% conversion despite using excess base and prolonged heating. How can I drive it to completion?
A: Sluggish kinetics in IDA functionalization are almost always due to a combination of poor leaving group kinetics and the low solubility of the inorganic base in the organic solvent.
The Causality: The activation energy for the SN2 displacement by the bulky iminodiacetamide intermediate is high. Alkyl chlorides, while cheap and stable, are poor electrophiles for this sterically demanding substitution. Prolonged heating often just degrades the starting material via base-catalyzed amide hydrolysis rather than pushing the reaction forward.
The Solution: Implement a nucleophilic phase-transfer catalyst. Adding a catalytic amount of Potassium Iodide (KI) or Tetrabutylammonium Iodide (TBAI) triggers an in situ Finkelstein reaction. The iodide displaces the chloride/bromide to form a highly reactive alkyl iodide intermediate, which is rapidly consumed by the iminodiacetamide. This method has been explicitly validated in the synthesis of N-benzyliminodiacetamide derivatives, yielding significantly higher purity and conversion directly from the reaction mixture[3].
Section 3: Quantitative Data - Optimizing Reaction Parameters
To systematically troubleshoot your specific reaction, compare your current parameters against this empirical matrix of base and solvent combinations.
| Base Choice | Solvent | Catalyst | Primary Outcome / Chemoselectivity | Recommended Application |
| K2CO3 (2.0 eq) | MeCN | None | Moderate Mono-N, High unreacted SM | Highly reactive electrophiles (e.g., Benzyl bromide) |
| Cs2CO3 (1.5 eq) | DMF | TBAI (0.1 eq) | Excellent Mono-N (>85%), Low Di-N | Sluggish alkyl chlorides, sterically hindered IDAs |
| NaH (1.2 eq) | THF | None | High O-alkylation / Amide N-alkylation | Not recommended for secondary amine targeting |
| DIPEA (2.5 eq) | DCM / MeCN | None | Low conversion, clean reaction profile | Acid-sensitive substrates |
| Na2CO3 (aq) | H2O / EtOH | KI (0.1 eq) | Good Mono-N, requires pH control | Aqueous-compatible alkylations[3] |
Section 4: Self-Validating Protocol for Chemoselective N-Alkylation
This methodology incorporates internal validation checkpoints to ensure the reaction is proceeding correctly before moving to the next phase, preventing wasted time and reagents.
Step 1: Reagent Preparation & Activation
-
Charge a dry, argon-purged flask with the iminodiacetamide intermediate (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
-
Add finely powdered, oven-dried Cs2CO3 (1.5 eq) and TBAI (0.1 eq).
-
Causality Check: The use of perfectly dry, powdered base is critical. Trace water promotes competitive amide hydrolysis.
-
Validation Checkpoint 1 (Visual): Stir at room temperature for 15 minutes. The mixture should become a fine, milky suspension. If the base clumps at the bottom, it has absorbed moisture; discard and restart with fresh reagents.
Step 2: Electrophile Addition (SN2)
-
Dissolve the alkyl halide (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the alkyl halide solution dropwise over 30 minutes via a syringe pump at 0 °C.
-
Causality Check: Dropwise addition keeps the local concentration of the electrophile low, preventing the newly formed tertiary amine from undergoing a second alkylation (quaternary salt formation)[1].
Step 3: In-Process Self-Validation
-
Warm the reaction to 40 °C and stir for 4 hours.
-
Validation Checkpoint 2 (LC-MS / TLC): Remove a 10 µL aliquot, quench in 1 mL of 50:50 MeCN:H2O, and analyze via LC-MS.
-
Pass: >80% conversion to the [M+H]+ of the mono-alkylated product. Proceed to Step 4.
-
Fail (High Starting Material): The electrophile is too sluggish. Add an additional 0.05 eq of KI and increase the temperature to 55 °C for 2 hours.
-
Fail (Over-alkylation observed): You added the electrophile too fast or the local concentration was too high. Stop the reaction immediately to salvage the remaining mono-alkylated product.
-
Step 4: Quench and Isolation
-
Cool the mixture to room temperature and quench with saturated aqueous NH4Cl to neutralize the base.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash the combined organic layers heavily with brine (5x) to remove the DMF solvent.
-
Dry over Na2SO4, filter, and concentrate under reduced pressure to yield the crude N-alkylated iminodiacetamide.
References
-
Syntheses of novel acyclic amino-amido ligands - OpenUCT University of Cape Town[Link]
-
Avoiding Over-alkylation - ACS GCI Pharmaceutical Roundtable Reagent Guides American Chemical Society [Link]
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines USPTO / Journal of Organic Chemistry[Link]
-
Preparation and Characterization of Copper(ii) and Nickel(ii) Complexes with N-Benzyliminodiacetamide Derivatives Australian Journal of Chemistry - CSIRO Publishing [Link]
Sources
Iminodiacetamide (IDAM) vs. Iminodiacetic Acid (IDA): A Comprehensive Guide to Transition Metal Chelators
Introduction: The Evolution of Tridentate Chelators
As a Senior Application Scientist in coordination chemistry and radiopharmaceutical design, I frequently encounter the dilemma of selecting the optimal tridentate chelator backbone. Iminodiacetic acid (IDA) and its amide derivative, iminodiacetamide (IDAM), represent two fundamentally different approaches to transition metal chelation. While IDA relies on the hard, anionic oxygen donors of its carboxylate groups, IDAM utilizes neutral amide oxygens. This single functional group substitution fundamentally alters the thermodynamic stability, stereochemistry, and target selectivity of the resulting metal complexes.
This guide objectively compares IDA and IDAM, providing the mechanistic rationale and experimental frameworks necessary for researchers and drug development professionals to make informed chelator selections.
Structural and Thermodynamic Comparison
The decision to use IDA versus IDAM hinges on the desired electrostatic properties of the final metal complex. Amidation of the carboxylate groups (IDA → IDAM) eliminates the negative charge at physiological pH.
Causality: This reduction in electrostatic attraction lowers the absolute thermodynamic stability constant ( logβ ) for hard metal ions but significantly enhances target selectivity for borderline and soft transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) over abundant alkaline earth metals like Ca²⁺ and Mg²⁺[1]. Furthermore, the neutral nature of IDAM complexes increases lipophilicity, a critical parameter for radiopharmaceuticals requiring blood-brain barrier (BBB) penetration or specific cellular uptake.
Quantitative Performance Comparison
| Parameter | Iminodiacetic Acid (IDA) | Iminodiacetamide (IDAM) |
| Donor Atom Set | O, N, O (Carboxylate-Amine-Carboxylate) | O, N, O (Amide-Amine-Amide) |
| Ligand Charge (pH 7.4) | Dianionic (-2) | Neutral (0) |
| Thermodynamic Stability ( logβ ) | Very High (Strong electrostatic bonds) | Moderate (Dipole-driven coordination) |
| Stereochemistry (ML₂) | Mixture of cis-fac and trans-fac | Strongly prefers trans-fac[2] |
| Metal Selectivity | Broad-spectrum (Hard & Borderline metals) | High selectivity for borderline metals[1] |
| Primary Clinical Use | [⁹⁹ᵐTc]Tc-HIDA / Mebrofenin imaging[3] | ⁸⁹Zr-immuno-PET chelator backbones[4] |
Stereochemical Preferences: The fac vs mer Debate
The stereochemistry of hexacoordinated ML₂ complexes directly dictates their in vivo stability and pharmacokinetics. IDA derivatives often form an unpredictable mixture of cis-fac and trans-fac isomers depending on the counterion and solvent environment.
In stark contrast, crystallographic and NMR studies reveal that substituted IDAM ligands exhibit a rigid stereochemical preference for the trans-fac geometry in the solid state[2].
Mechanistic Insight: The notable exception to this rule is the unsubstituted parent IDAM ligand (H-imda). Due to the lack of steric bulk on the central amine, it forms a cis-fac isomer. This rare geometry is thermodynamically stabilized by an intricate intermolecular hydrogen-bonding network between the central amine protons and the counterions (e.g., SiF₆²⁻ or perchlorate)[5].
Fig 1. Coordination pathways of IDA vs. IDAM illustrating stereochemical divergence.
Experimental Validation Protocols
To rigorously compare the performance of these chelators, scientists must employ self-validating experimental systems. Below are the field-proven methodologies for thermodynamic and stereochemical characterization.
Protocol 1: Potentiometric Determination of Stability Constants ( logβ )
Expertise & Causality: To objectively compare the metal-binding affinity of IDA and IDAM, potentiometry is the gold standard. We utilize a background electrolyte (0.1 M NaClO₄) to lock the ionic strength[6]. Why? Maintaining a constant ionic strength ensures that the activity coefficients of the ionic species remain invariant throughout the titration, allowing us to treat the derived concentration quotients as true thermodynamic stability constants. Self-Validating Step: The protocol mandates a reverse titration (using standard acid) immediately following the forward base titration. If the resulting curves overlay perfectly, it validates that the system remained in thermodynamic equilibrium and no irreversible metal hydrolysis occurred.
Step-by-Step Workflow:
-
Electrode Calibration: Calibrate the glass electrode using strong acid/base titrations to determine the standard electrode potential ( E∘ ) and the ionic product of water ( pKw ) at 25.0 ± 0.1 °C.
-
Ligand Protonation Profiling: Titrate a 4 mM solution of the ligand (IDA or IDAM) in 0.1 M NaClO₄ with 0.1 M NaOH to determine the acid dissociation constants ( pKa )[6].
-
Metal Complexation Titration: Introduce the target transition metal (e.g., Zn²⁺) at a 1:1 and 1:2 Metal:Ligand molar ratio. Titrate with 0.1 M NaOH under a strict inert atmosphere (N₂ or Ar) to prevent CO₂ absorption, which would artificially alter the pH.
-
Data Synthesis: Utilize non-linear regression software to fit the titration curves and extract the overall formation constants ( logβ ).
Protocol 2: Synthesis and Crystallographic Isolation of ML₂ Complexes
Expertise & Causality: Understanding the stereochemical preference of a chelator is crucial for drug design. We deliberately synthesize the complexes using a 1:4 Metal:Ligand ratio for IDAM[5]. Why? Because IDAM forms weaker coordinate bonds than IDA; an excess of ligand forces the equilibrium entirely toward the hexacoordinated ML₂ species, preventing the co-crystallization of intermediate ML species. Self-Validating Step: Prior to Single-Crystal X-ray Diffraction (SCXRD), the bulk sample's phase purity is validated via Powder X-ray Diffraction (PXRD) and compared against the simulated single-crystal pattern[2]. This ensures the selected crystal is representative of the entire batch, not an anomalous kinetic byproduct.
Step-by-Step Workflow:
-
Complexation: Dissolve the transition metal salt (e.g., Zn(NO₃)₂) and the chelator in methanol at a 1:4 molar ratio[5].
-
Equilibration: Stir the mixture at 50 °C for 2 hours to ensure complete thermodynamic equilibration of the isomers.
-
Crystallization: Filter the solution to remove any kinetic precipitates. Subject the clear filtrate to slow vapor diffusion using diethyl ether as the antisolvent. Slow diffusion guarantees that the system remains under thermodynamic control, yielding the lowest-energy stereoisomer[2].
-
Structural Elucidation: Analyze the resulting crystals via SCXRD to definitively assign the geometry (cis-fac vs trans-fac).
Applications in Drug Development & Radiochemistry
The divergent properties of IDA and IDAM have carved out distinct niches in nuclear medicine:
-
IDA in SPECT Imaging: The anionic carboxylic acid groups of IDA are highly effective at stabilizing the [Tc=O]³⁺ core. This robust electrostatic interaction led to the development of the IDA-family of radiopharmaceuticals (e.g., Tc-99m Mebrofenin, Tc-99m DISIDA), which are the clinical gold standard for hepatobiliary imaging[3].
-
IDAM in Immuno-PET: The amidation of IDA to IDAM provides a unique synthetic advantage—the amide nitrogens can be further functionalized without destroying the primary coordination sphere. Researchers have utilized the 2,2′-iminodiacetamide backbone to append hydroxamate moieties. This creates an octadentate chelator perfectly tailored for the large ionic radius of ⁸⁹Zr⁴⁺, enabling highly stable ⁸⁹Zr-immuno-PET imaging of monoclonal antibodies (e.g., Trastuzumab) with significantly reduced bone uptake compared to traditional chelators[3],[4].
References
-
[2] Pantalon Juraj, N., et al. "Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands." Inorganic Chemistry, 2019. URL:[Link]
-
[5] Pantalon Juraj, N., et al. "Stereochemistry of hexacoordinated Zn(II), Cu(II), Ni(II) and Co(II) complexes with iminodiacetamide ligands - FULIR." Ruđer Bošković Institute, 2019. URL:[Link]
-
[1] Harding, M. M., et al. "Factors Controlling Metal-Ion Selectivity in the Binding Sites of Calcium-Binding Proteins. The Metal-Binding Properties of Amide Donors." Helvetica Chimica Acta, 2003. URL:[Link]
-
[3] Brandt, M., et al. "Emerging chelators for nuclear imaging." Nuclear Medicine and Biology, 2021. URL:[Link]
-
[6] Zong, Y., et al. "Stability and Acidity Constants for Ternary Ligand-Zinc-Hydroxo Complexes of Tetradentate Tripodal Ligands." Inorganic Chemistry, 2003. URL:[Link]
-
[4] Holland, J. P., et al. "Predicting the Thermodynamic Stability of Zirconium Radiotracers." Inorganic Chemistry, 2014. URL:[Link]
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A Comparative Guide to the Validation of HPLC Analytical Methods for Oxiracetam Impurity 10
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of the final drug product. For nootropic agents like oxiracetam, a member of the racetam family, rigorous analytical testing is crucial to identify and quantify any impurities that may arise during synthesis or degradation.[1][2] This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for a representative oxiracetam impurity, designated here as "Impurity 10."
This document is structured to provide not just a set of instructions, but a deep-dive into the scientific rationale behind the validation process. As Senior Application Scientists, our goal is to empower researchers and drug development professionals with the knowledge to not only execute these methods but to understand the "why" behind each step, ensuring robust and reliable analytical outcomes. The principles and methodologies discussed herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH)[3][4][5][6], the United States Pharmacopeia (USP)[7][8], and the U.S. Food and Drug Administration (FDA)[9][10][11][12].
The Criticality of Impurity Profiling in Oxiracetam
Oxiracetam, chemically known as 2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetamide[1][13], is a synthetic derivative of the parent compound piracetam. Its synthesis and storage can lead to the formation of related substances, or impurities, which must be controlled to ensure the quality of the drug substance. The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of the final pharmaceutical product. Therefore, a well-validated, stability-indicating analytical method is a regulatory necessity.[14][15][16]
A Framework for HPLC Method Validation: The Case of Impurity 10
The validation of an analytical method is the process of demonstrating, through laboratory studies, that the performance characteristics of the method are suitable for its intended purpose.[7][8] For the quantification of "Impurity 10" in oxiracetam, the HPLC method must be validated to demonstrate its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), robustness, and system suitability.
Caption: A typical workflow for HPLC analytical method validation.
Comparative Analysis of HPLC Parameters for Oxiracetam and Impurity 10
The choice of HPLC parameters is critical for achieving the desired separation and sensitivity. The following table provides a comparative overview of potential starting conditions for the analysis of oxiracetam and "Impurity 10," assuming "Impurity 10" is a closely related, non-polar impurity.
| Parameter | Option 1: Standard C18 | Option 2: Phenyl-Hexyl | Option 3: Cyano (CN) | Rationale for Selection |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) | Cyano (e.g., 150 x 4.6 mm, 3.5 µm) | C18 offers broad applicability. Phenyl-Hexyl provides alternative selectivity for aromatic compounds. Cyano can be used in both normal and reversed-phase modes. |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (20:80 v/v) | Methanol:Water (30:70 v/v) | Isopropanol:Hexane (10:90 v/v) - Normal Phase | The choice of organic modifier and pH can significantly impact the retention and peak shape of polar analytes like oxiracetam. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min | Adjusted to achieve optimal separation and run time. |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm | Oxiracetam and its related impurities generally lack a strong chromophore, necessitating detection at lower UV wavelengths.[17][18][19] |
| Column Temperature | 30 °C | 35 °C | 25 °C | Temperature can influence viscosity and selectivity. |
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating the chosen HPLC method for "Impurity 10."
Specificity: The Power of Forced Degradation
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[20] Forced degradation studies are a cornerstone of establishing specificity for a stability-indicating method.[14][16][21][22]
Experimental Protocol:
-
Prepare a stock solution of oxiracetam.
-
Subject aliquots of the stock solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for a specified duration.
-
-
Neutralize the acid and base-stressed samples.
-
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.
-
Assess the peak purity of the oxiracetam and "Impurity 10" peaks using a photodiode array (PDA) detector.
Acceptance Criteria: The method is considered specific if there is no interference from degradation products at the retention times of oxiracetam and "Impurity 10," and the peak purity analysis indicates that the peaks are spectrally homogeneous.
Caption: Forced degradation study workflow.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3][23]
Experimental Protocol:
-
Prepare a stock solution of "Impurity 10" of known concentration.
-
Prepare a series of at least five dilutions of the "Impurity 10" stock solution, ranging from the limit of quantitation (LOQ) to 150% of the specification limit.
-
Inject each dilution in triplicate.
-
Plot a graph of the mean peak area versus the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria: A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable. The y-intercept should be close to zero.
Accuracy (as Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. For impurity analysis, it is often determined by spike/recovery studies.[20]
Experimental Protocol:
-
Prepare a sample of oxiracetam drug substance.
-
Spike the oxiracetam sample with known amounts of "Impurity 10" at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and a placebo (unspiked) sample.
-
Calculate the percentage recovery of "Impurity 10" at each concentration level.
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[23]
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of oxiracetam spiked with "Impurity 10" at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both sets of experiments.
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not be more than 10.0% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[3]
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of "Impurity 10" with those of blank samples.
-
The concentration that yields a S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields a S/N ratio of approximately 10:1 is the LOQ.
Acceptance Criteria: The LOQ must be demonstrated to be precise and accurate through the analysis of multiple preparations at the LOQ concentration.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[5]
Experimental Protocol:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
Column temperature (e.g., ± 5 °C)
-
pH of the mobile phase buffer (e.g., ± 0.2 units)
-
-
Analyze a standard solution of oxiracetam and "Impurity 10" under each varied condition.
-
Evaluate the effect of the variations on system suitability parameters (e.g., resolution, peak symmetry, retention time).
Acceptance Criteria: The system suitability parameters should remain within the established limits for all variations, demonstrating the robustness of the method.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[5]
Experimental Protocol:
-
Prepare a system suitability solution containing oxiracetam and "Impurity 10."
-
Inject the system suitability solution before and during the analysis of samples.
-
Monitor key parameters such as:
-
Resolution between oxiracetam and "Impurity 10"
-
Tailing factor (asymmetry factor) for each peak
-
Theoretical plates (column efficiency)
-
Relative standard deviation (RSD) of replicate injections
-
Acceptance Criteria: Pre-defined limits for each system suitability parameter must be met before proceeding with the analysis. For example, resolution > 2.0, tailing factor < 2.0, and RSD of replicate injections < 2.0%.
Data Summary and Interpretation
The following table provides a template for summarizing the validation data for the HPLC method for "Impurity 10."
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at the retention time of the analyte and impurity peaks. Peak purity > 0.99. | ||
| Linearity (r²) | ≥ 0.999 | ||
| Range | From LOQ to 150% of specification limit. | ||
| Accuracy (% Recovery) | 90.0% - 110.0% | ||
| Precision (RSD) | |||
| - Repeatability | ≤ 10.0% | ||
| - Intermediate Precision | ≤ 10.0% | ||
| LOD (S/N Ratio) | ~ 3:1 | ||
| LOQ (S/N Ratio) | ~ 10:1 | ||
| Robustness | System suitability criteria met under all varied conditions. | ||
| System Suitability | |||
| - Resolution | > 2.0 | ||
| - Tailing Factor | < 2.0 | ||
| - RSD of Injections | < 2.0% |
Conclusion
The validation of an HPLC method for the determination of impurities in oxiracetam is a meticulous but essential process that underpins the quality and safety of the final drug product. This guide has provided a comprehensive, scientifically-grounded framework for this process, moving beyond a simple checklist to offer insights into the rationale behind each step. By following these principles and adapting the methodologies to the specific characteristics of "Impurity 10," researchers and drug development professionals can confidently establish a robust and reliable analytical method that meets the stringent requirements of regulatory bodies worldwide.
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ICH Q2(R2) Validation of analytical procedures. [Link]
-
USP General Chapter <1225> Validation of Compendial Procedures. [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - uspbpep.com. [Link]
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usp31nf26s1_c1225, General Chapters: <1225> VALIDATION OF COMPENDIAL PROCEDURES - uspbpep.com. [Link]
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FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy - gmp-compliance.org. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. [Link]
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Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability - Federal Register. [Link]
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Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. [Link]
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USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. [Link]
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(PDF) Analytical-Procedures-and-Methods-Validation-for-Drugs-and-Biologics. [Link]
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Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. [Link]
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Validation of Analytical Procedure Q2(R2) - ICH. [Link]
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Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S). [Link]
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Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S) - PubMed. [Link]
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Oxiracetam Impurities and Related Compound - Veeprho. [Link]
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Oxiracetam | C6H10N2O3 | CID 4626 - PubChem - NIH. [Link]
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OXIRACETAM - precisionFDA. [Link]
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Using HPLC to analyze (S)-oxiracetam and four related substances in the bulk drug of (S). [Link]
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Enantioselective HPLC determination of oxiracetam enantiomers and application to a pharmacokinetic study in beagle dogs - PubMed. [Link]
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Oxiracetam-impurities | Pharmaffiliates. [Link]
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Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Aceglutamide and Oxiracetam in an Injection - Oxford Academic. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]
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Force Degradation for Pharmaceuticals: A Review - IJSDR. [Link]
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Oxiracetam - Wikipedia. [Link]
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Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - MDPI. [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
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A Comparative Analysis of Zinc Selectivity: N-phenyl vs. N-(2-naphthyl) Iminodiacetamide
A Technical Guide for Researchers and Drug Development Professionals
In the vast landscape of coordination chemistry and its applications in biological systems, the selective chelation of metal ions is of paramount importance. Zinc (Zn²⁺), being the second most abundant transition metal in the human body, plays critical roles in a myriad of physiological processes, including enzymatic activity, gene expression, and neurotransmission. Consequently, the development of ligands with high selectivity for zinc is a significant area of research, with implications for the design of therapeutic agents, diagnostic tools, and advanced materials. This guide provides an in-depth comparative analysis of two such ligands: N-phenyl iminodiacetamide and N-(2-naphthyl) iminodiacetamide, focusing on their synthesis, structural differences, and, most importantly, their selectivity for zinc ions.
Introduction: The Significance of the Iminodiacetamide Scaffold
The iminodiacetamide (IDA) backbone presents a versatile tridentate ligand scaffold, capable of coordinating with metal ions through its central nitrogen atom and the two amide oxygen atoms. The N-substituent on the iminodiacetamide core plays a crucial role in modulating the ligand's electronic and steric properties, thereby influencing its metal ion selectivity and the stability of the resulting complex. The introduction of aromatic substituents, such as phenyl and naphthyl groups, can significantly impact the ligand's coordination behavior. This guide will explore how the extension of the aromatic system from a phenyl to a naphthyl group influences the zinc selectivity of the iminodiacetamide ligand.
Structural and Electronic Considerations
The fundamental difference between N-phenyl and N-(2-naphthyl) iminodiacetamide lies in the nature of the N-aromatic substituent. The larger, more electron-rich π-system of the naphthyl group compared to the phenyl group can influence the electronic environment of the coordinating nitrogen atom. This, in turn, can affect the strength of the metal-ligand bond and the overall stability of the complex.
Figure 1: Chemical structures of N-phenyl and N-(2-naphthyl) iminodiacetamide.
Synthesis of N-substituted Iminodiacetamides
The synthesis of both N-phenyl and N-(2-naphthyl) iminodiacetamide can be achieved through a multi-step process, starting from the corresponding aromatic amine. The general synthetic route involves the N-alkylation of the amine with an appropriate halo-acetyl derivative followed by amidation.
Experimental Protocol: General Synthesis
Figure 2: General synthetic workflow for N-aryl iminodiacetamides.
Step 1: Synthesis of Diethyl N-aryl-iminodiacetate
-
To a stirred solution of the corresponding aromatic amine (aniline or 2-naphthylamine) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile), add ethyl chloroacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude diethyl N-aryl-iminodiacetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-Aryl Iminodiacetamide
-
Dissolve the purified diethyl N-aryl-iminodiacetate in a saturated solution of ammonia in methanol.
-
Stir the mixture in a sealed vessel at room temperature for an extended period (typically 24-48 hours).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Evaporate the solvent under reduced pressure to yield the crude N-aryl iminodiacetamide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
Comparative Analysis of Zinc Selectivity
The selectivity of a ligand for a particular metal ion is a critical parameter, especially in complex biological or environmental systems where multiple metal ions are present. Both N-phenyl and N-(2-naphthyl) iminodiacetamide derivatives have been shown to exhibit a distinct selectivity for zinc ions over alkali and alkaline earth metal ions[1].
Quantitative Selectivity Data
| Ligand | Competing Ion | Selectivity Factor (K_Zn,M_) | Reference |
| N-phenyl iminodiacetamide | Ca²⁺ | 6 x 10⁴ | [1] |
| N-phenyl iminodiacetamide | Na⁺ | 3 x 10⁴ | [1] |
| N-(2-naphthyl) iminodiacetamide | Ca²⁺, Mg²⁺ | Selective (Qualitative) | [1] |
Table 1: Zinc Selectivity of N-phenyl and N-(2-naphthyl) Iminodiacetamide.
The data clearly indicates a high degree of selectivity for zinc by the N-phenyl derivative. While quantitative factors for the N-(2-naphthyl) analog are not specified in the available literature, it is reported to be selective for Zn²⁺ over Ca²⁺ and Mg²⁺[1]. It is reasonable to hypothesize that the increased electron density and steric bulk of the naphthyl group could further enhance this selectivity, a claim that warrants further experimental validation.
Experimental Methodologies for Determining Zinc Selectivity
Several robust experimental techniques can be employed to quantitatively assess the zinc selectivity of these ligands. The following protocols provide a framework for such a comparative study.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes. By monitoring the change in potential of an ion-selective electrode (ISE) during the titration of a metal ion solution with the ligand, one can calculate the formation constants of the complexes.
Protocol for Potentiometric Titration:
-
Solution Preparation:
-
Prepare standardized solutions of the metal salts of interest (e.g., Zn(NO₃)₂, Ca(NO₃)₂, Mg(NO₃)₂) in deionized water.
-
Prepare a standardized solution of the ligand (N-phenyl or N-(2-naphthyl) iminodiacetamide) in a suitable solvent (e.g., a water-ethanol mixture).
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) for pH adjustment.
-
Use a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate the pH electrode using standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of the metal ion solution and the background electrolyte.
-
Titrate this solution with the standardized ligand solution, adding small increments of the titrant.
-
Record the pH (or potential) after each addition, allowing the system to reach equilibrium.
-
-
Data Analysis:
-
Plot the pH (or potential) as a function of the volume of titrant added.
-
Use appropriate software to analyze the titration curve and calculate the stability constants (log K) for the metal-ligand complexes.
-
The selectivity coefficient can then be determined from the ratio of the stability constants.
-
UV-Vis Spectrophotometric Titration
This method is suitable when the formation of the metal-ligand complex results in a change in the UV-Vis absorption spectrum.
Protocol for UV-Vis Spectrophotometric Titration:
-
Solution Preparation:
-
Prepare stock solutions of the ligand and the metal ion of interest in a suitable buffer.
-
-
Titration Procedure:
-
Place a known concentration of the ligand solution in a cuvette.
-
Record the initial UV-Vis spectrum.
-
Add small aliquots of the metal ion solution to the cuvette, mixing thoroughly after each addition.
-
Record the UV-Vis spectrum after each addition.
-
-
Data Analysis:
-
Monitor the change in absorbance at a specific wavelength where the complex absorbs maximally.
-
Plot the change in absorbance against the metal ion concentration.
-
Analyze the binding isotherm to determine the stoichiometry and the binding constant of the complex.
-
Figure 3: Workflow for determining metal-ligand stability constants.
Discussion and Conclusion
The available evidence strongly suggests that both N-phenyl and N-(2-naphthyl) iminodiacetamide are effective and selective chelators for zinc ions. The N-phenyl derivative demonstrates a high degree of selectivity over biologically abundant cations like Ca²⁺ and Na⁺. While quantitative data for the N-(2-naphthyl) analog is less defined in the literature, its structural similarity and increased aromaticity suggest that it would exhibit at least comparable, if not superior, zinc selectivity.
The larger π-system of the naphthyl group could potentially lead to a more stable complex with zinc through enhanced electronic interactions. However, steric hindrance from the bulkier naphthyl group might also play a role in the coordination geometry and stability. A direct comparative study employing the experimental protocols outlined above would be invaluable in definitively elucidating the relative zinc selectivity of these two promising ligands.
For researchers in drug development and related fields, the choice between these two ligands would depend on the specific application. The higher lipophilicity of the N-(2-naphthyl) derivative might be advantageous for applications requiring membrane permeability. Conversely, the smaller size of the N-phenyl derivative might be preferable where steric constraints are a concern. Ultimately, a thorough experimental evaluation is necessary to make an informed decision. This guide provides the foundational knowledge and methodological framework to conduct such a comparative analysis, paving the way for the rational design of next-generation zinc-selective compounds.
References
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Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands. Inorganic Chemistry. [Link]
-
Structure Determination of Zinc Complexes of Iminodiacetamide Ionophores in Solution and in the Solid State. ResearchGate. [Link]
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Synthesis and biological evaluation of zinc chelating compounds as metallo-β-lactamase inhibitors. RSC Medicinal Chemistry. [Link]
-
New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. RSC Advances. [Link]
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports. [Link]
-
Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. Molecules. [Link]
-
Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. Organic Chemistry Research. [Link]
-
Leaching and solvent extraction purification of zinc from Mehdiabad complex oxide ore. Scientific Reports. [Link]
-
SOLVENT EXTRACTION OF ZINC FROM ACIDIC LEACH SOLUTIONS. ResearchGate. [Link]
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Validating Binding Stoichiometry of Iminodiacetamide Metal Complexes: A Comparative Guide to NMR and Orthogonal Techniques
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological comparison, causality in experimental design, and self-validating NMR protocols.
The Analytical Challenge of Iminodiacetamide Complexes
Iminodiacetamide (IDAM) and its derivatives are highly versatile aminopolycarboxylic acid analogs that act as tridentate (O,N,O') chelators. In drug development and materials science, they are frequently utilized to sequester transition metals like Zn(II), Cu(II), and Ni(II), as well as lanthanides[1].
Because transition metals like Zn(II) prefer hexacoordinated octahedral geometries, IDAM ligands can form both 1:1 (ML) and 1:2 (ML₂) stoichiometric complexes[1]. Differentiating between these species in solution is a significant analytical challenge. Dynamic exchange, overlapping spectral signatures, and the formation of multiple structural isomers (e.g., trans-fac vs. cis-fac) often confound standard optical assays[2]. To accurately map this speciation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard, providing atomic-level resolution that orthogonal techniques cannot match.
Comparative Analysis: NMR vs. Orthogonal Techniques
Before committing to an NMR-based workflow, it is crucial to objectively compare its performance against alternative analytical methods. Table 1 summarizes the strengths and limitations of the primary techniques used to determine metal-ligand stoichiometry.
Table 1: Comparison of Stoichiometry Validation Techniques
| Technique | Primary Readout | Structural Insight | Concentration Req. | Strengths | Limitations |
| NMR Spectroscopy | Chemical shift (Δδ), peak integration | High. Distinguishes structural isomers (trans-fac / cis-fac). | High (1–10 mM) | Maps specific binding sites; handles dynamic exchange well[1],[3]. | Lower sensitivity; paramagnetic metals (e.g., Cu²⁺) cause severe line broadening[3]. |
| Isothermal Titration Calorimetry (ITC) | Heat of binding (ΔH, ΔS, Ka) | None. Blind to structural geometry. | Medium (10–100 µM) | Direct thermodynamic profiling; precise stoichiometry[4]. | Cannot differentiate between coexisting structural isomers[4]. |
| UV-Vis Spectroscopy | Absorbance (LMCT bands) | Low. Only indicates changes in the primary coordination sphere. | Low (1–50 µM) | High sensitivity; excellent for rapid screening[2]. | Overlapping chromophores make multi-species resolution difficult[2]. |
| ESI-Mass Spectrometry | Mass-to-charge ratio (m/z) | Low. Identifies molecular weight of the complex. | Very Low (<1 µM) | Identifies exact mass of all coexisting species[2]. | Gas-phase stoichiometry may not accurately reflect solution-phase equilibria[2]. |
Causality in Method Selection: Why utilize NMR over highly sensitive optical methods? While UV-Vis can track metal binding, it suffers from overlapping chromophoric signatures when ML and ML₂ species coexist[2]. NMR, conversely, tracks the chemical shift perturbations (Δδ) of specific ligand protons. By monitoring the methylene bridge or the amide N-substituents of IDAM, we can not only determine stoichiometry but also deduce the symmetry of the resulting complex[1].
The Core NMR Workflow: Job's Method of Continuous Variation
To validate the stoichiometry of an IDAM-metal complex using NMR, the most robust approach is Job's Method of Continuous Variation [5].
The Physical Causality: In this method, the total molar concentration of the metal and the ligand ([M] + [L]) is kept strictly constant, while the mole fraction of the ligand (χL) is varied from 0 to 1. Because the NMR chemical shift is highly sensitive to the electronic deshielding caused by metal coordination, plotting the variation in chemical shift (Δδ × χL) against χL yields a curve[5]. The maximum of this curve mathematically dictates the stoichiometry: a maximum at 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (ML₂) complex[5].
Designing a Self-Validating System
A reliable analytical protocol must be self-validating. In this workflow, self-validation is achieved through two critical controls:
-
Coaxial Reference Inserts: Instead of dissolving the internal standard (e.g., DSS) directly in the sample, it is placed in a sealed coaxial capillary. This prevents the metal ions from interacting with the standard, which would otherwise cause artificial reference drift and invalidate the Δδ measurements.
-
Multi-Nuclei Tracking: Job's curves are plotted independently for at least two distinct proton environments (e.g., the backbone -CH₂- and the amide -NH₂). If the complex forms uniformly, both plots will yield identical stoichiometric maxima. Divergent maxima instantly flag the presence of competing ternary complexes or incomplete equilibration.
Step-by-Step Experimental Protocol: ¹H NMR Job's Plot for IDAM-Zn(II)
The following protocol outlines the validation of an IDAM-Zn(II) complex, which typically forms a hexacoordinated ML₂ structure[1].
Step 1: Stock Solution Preparation
-
Prepare equimolar stock solutions (10.0 mM) of the IDAM ligand and Zn(NO₃)₂ in deuterated solvent (e.g., CD₃CN or D₂O).
-
Causality: Ensure the ionic strength is kept constant by adding a non-coordinating background salt (e.g., 0.1 M NaNO₃) to prevent fluctuations in activity coefficients across the titration series.
Step 2: Sample Mixing
-
Prepare a series of 11 NMR tubes. Vary the volume ratios of the IDAM and Zn(II) stocks to create a gradient of ligand mole fractions (χL) from 0.0 to 1.0, ensuring the total volume and total concentration (10 mM) remain constant in every tube.
Step 3: NMR Acquisition
-
Insert the DSS coaxial capillary into each tube.
-
Acquire ¹H NMR spectra at a strictly controlled temperature (e.g., 298 K).
-
Causality: Temperature must be rigorously maintained because dynamic exchange rates and chemical shifts are highly temperature-dependent[1].
Step 4: Data Processing & Plotting
-
Extract the observed chemical shifts (δobs) for the target protons. Calculate the change in chemical shift (Δδ = δobs - δfree).
-
Multiply Δδ by χL and plot against χL.
Table 2: Simulated ¹H NMR Titration Data for IDAM-Zn(II) (Total Concentration = 10 mM)
| Tube | Mole Fraction (χL) | [IDAM] (mM) | [Zn²⁺] (mM) | Observed δ (ppm) | Δδ (ppm) | Job's Parameter (Δδ × χL) |
| 1 | 0.00 | 0.0 | 10.0 | N/A | N/A | 0.000 |
| 2 | 0.20 | 2.0 | 8.0 | 3.82 | 0.42 | 0.084 |
| 3 | 0.40 | 4.0 | 6.0 | 3.78 | 0.38 | 0.152 |
| 4 | 0.50 | 5.0 | 5.0 | 3.72 | 0.32 | 0.160 |
| 5 | 0.60 | 6.0 | 4.0 | 3.68 | 0.28 | 0.168 |
| 6 | 0.67 | 6.7 | 3.3 | 3.66 | 0.26 | 0.174 (Maximum) |
| 7 | 0.80 | 8.0 | 2.0 | 3.55 | 0.15 | 0.120 |
| 8 | 0.90 | 9.0 | 1.0 | 3.47 | 0.07 | 0.063 |
| 9 | 1.00 | 10.0 | 0.0 | 3.40 | 0.00 | 0.000 |
Data Interpretation: The maximum value of the Job's parameter occurs precisely at χL = 0.67. This mathematically confirms a 1:2 (Metal:Ligand) stoichiometry, indicating the formation of the [Zn(IDAM)₂]²⁺ complex[1].
Visualizing the Validation Workflow
Workflow for validating IDAM-metal complex stoichiometry using NMR Job's Plot methodology.Data Interpretation and Exchange Regimes
When analyzing the NMR data, the scientist must first assess the exchange regime of the complex[3].
-
Fast Exchange: If the ligand rapidly exchanges between the free and metal-bound states relative to the NMR timescale, a single, population-averaged peak is observed. In this scenario, tracking the chemical shift (Δδ) as described in Table 2 is the correct approach.
-
Slow Exchange: If the complex is highly stable and exchange is slow, distinct peaks for the free and bound IDAM ligands will appear simultaneously in the spectrum[3]. In this case, tracking Δδ is invalid. Instead, the scientist must integrate the area under the bound-state peak and plot the normalized integral values against χL to find the stoichiometric maximum.
Furthermore, NMR provides secondary structural validation. For instance, the observation of a simplified ¹³C NMR spectrum for the ML₂ complex strongly suggests the formation of a highly symmetric trans-fac isomer (which possesses a center of inversion), rather than an asymmetric mixture[1]. This dual capability—confirming both stoichiometry and stereochemistry—cements NMR as the superior technique for validating iminodiacetamide metal complexes.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unravelling the mechanistic details of metal binding to mammalian metallothioneins from stoichiometric, kinetic, and binding affinity data - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03319B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Single-Molecule Stoichiometry of Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
Mass Spectrometry Validation of 2-[(Carbamoylmethyl)amino]acetamide Synthesis: A Comprehensive Platform Comparison Guide
As drug development and radiochemistry advance, the demand for high-purity bifunctional chelators and transition metal ligands has surged. 2-[(Carbamoylmethyl)amino]acetamide , commonly known as iminodiacetamide (imda) , is a highly polar, low-molecular-weight (131.13 Da) compound[1]. It serves as a critical tridentate ligand for transition metals (Zn, Cu, Ni, Co)[2] and acts as a structural backbone for bifunctional tetrahydroxamate chelators used in 89Zr-labeled PET imaging.
Validating the synthesis of iminodiacetamide presents unique analytical challenges. This guide objectively compares the performance of three mass spectrometry (MS) platforms—LC-ESI-MS, GC-EI-MS, and MALDI-TOF MS—providing the mechanistic causality behind experimental choices and step-by-step, self-validating protocols for rigorous structural confirmation.
Synthesis Overview & Analytical Challenges
During the synthesis of iminodiacetamide—typically achieved via the nucleophilic substitution of 2-chloroacetamide with ammonia or the amidation of diethyl iminodiacetate—competing side reactions frequently occur[2].
The primary analytical challenge is distinguishing the desired secondary amine product (MW 131.13 Da) from under-alkylated primary amines (e.g., glycinamide, MW 74.08 Da) and over-alkylated tertiary amines (e.g., nitrilotriacetamide, MW 188.18 Da). Furthermore, the target molecule's extreme polarity (LogP ≈ -2.3)[1] and low molecular weight complicate standard chromatographic and ionization approaches.
Analytical decision tree for mass spectrometry validation of iminodiacetamide synthesis.
Objective Comparison of Mass Spectrometry Platforms
To establish a robust quality control workflow, we must evaluate how the physicochemical properties of iminodiacetamide interact with different ionization techniques.
LC-ESI-MS: The Gold Standard
Liquid Chromatography coupled with Electrospray Ionization (LC-ESI-MS) is the optimal platform for this compound. The secondary amine in iminodiacetamide acts as a strong gas-phase base, readily accepting a proton from an acidic mobile phase to form a highly stable [M+H]+ ion at m/z 132.14 . Soft ionization preserves the intact molecular ion, allowing for rapid confirmation of the synthesis product without the need for derivatization.
GC-EI-MS: The Derivatization Route
Because iminodiacetamide contains multiple hydrogen-bond donors (two primary amides and one secondary amine), it exists as a highly stable, non-volatile network in its solid state[2]. Attempting direct GC injection leads to thermal degradation in the inlet. Gas Chromatography-Electron Impact MS (GC-EI-MS) is only viable if the sample is derivatized (e.g., silylation). While this adds >45 minutes to sample preparation, the hard ionization (70 eV) provides rich fragmentation data useful for deep structural elucidation.
MALDI-TOF MS: The Low-Mass Challenge
Matrix-Assisted Laser Desorption/Ionization (MALDI) is fundamentally unsuited for validating iminodiacetamide. Standard matrices (like CHCA or DHB) produce a dense forest of cluster ions in the low-mass region (< 500 Da), which completely obscures the 132 m/z analyte peak.
Quantitative Data Comparison
| Analytical Feature | LC-ESI-MS (HILIC) | GC-EI-MS (Derivatized) | MALDI-TOF MS |
| Suitability | Optimal | Moderate | Poor |
| Sensitivity | High (pg to ng range) | Moderate (ng range) | Low (Matrix interference) |
| Sample Prep Time | < 5 mins (Dilute & Shoot) | > 45 mins (Derivatization) | 10 mins (Matrix spotting) |
| Ionization Type | Soft (+ESI) | Hard (70 eV EI) | Soft (Laser Desorption) |
| Key Ions Observed | [M+H]+ (m/z 132.14) | TMS-fragments (m/z 72, 146) | Obscured by matrix |
| Primary Use Case | Intact mass confirmation | Structural elucidation | Not recommended |
Causality & Mechanistic Insights: ESI vs. EI Ionization
Understanding the ionization pathways is critical for interpreting the resulting spectra. In ESI, the addition of 0.1% formic acid to the mobile phase forces the protonation of the central secondary amine, yielding a pristine [M+H]+ signal. Conversely, in GC-EI-MS, the 70 eV electron beam strips an electron from the derivatized molecule, inducing radical-site initiation that shatters the carbon-nitrogen bonds, yielding structural fragments rather than an intact molecular ion.
Mechanistic comparison of ESI and EI ionization pathways for iminodiacetamide.
Detailed Experimental Methodologies
To ensure trustworthiness, every protocol must function as a self-validating system. The following methodologies incorporate internal system suitability tests (SST).
Protocol A: LC-ESI-MS Intact Mass Validation
Causality Note: A standard C18 reversed-phase column will fail to retain iminodiacetamide due to its high polarity, causing it to elute in the void volume where severe ion suppression occurs. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) must be used to partition the analyte into a water-enriched stationary phase layer.
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 1 mg of crude synthesized iminodiacetamide in 1 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid. Dilute 1:100 prior to injection.
-
System Suitability (Self-Validation):
-
Blank Run: Inject the 50:50 solvent to establish baseline noise and confirm zero carryover.
-
Isotopic Check: The software must be set to verify that the M+1 peak (m/z 133.14) is approximately 4.8% of the base peak, confirming the theoretical 13C natural abundance for C4H9N3O2 .
-
-
Chromatography: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm). Run a gradient from 90% Acetonitrile (with 10 mM Ammonium Formate) to 50% Acetonitrile over 5 minutes.
-
MS Parameters: Operate in positive ESI mode (+ESI). Set capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from 50 to 500 m/z.
-
Data Analysis: Extract the ion chromatogram (EIC) for m/z 132.14. Absence of m/z 189.18 confirms no over-alkylated nitrilotriacetamide byproduct is present.
Protocol B: GC-EI-MS Structural Elucidation
Causality Note: Silylation with BSTFA replaces the active hydrogens on the amides and amine with trimethylsilyl (TMS) groups. This breaks the intermolecular hydrogen bonding, drastically lowering the boiling point and protecting the molecule from thermal breakdown in the GC inlet.
Step-by-Step Workflow:
-
Sample Preparation (Derivatization): Transfer 0.5 mg of completely dried crude product into a glass autosampler vial. Add 50 µL of BSTFA (containing 1% TMCS) and 50 µL of anhydrous pyridine.
-
Incubation: Cap tightly and incubate at 70°C for 30 minutes. Allow to cool to room temperature.
-
System Suitability (Self-Validation): Run an underivatized sample dissolved in methanol. If the system is operating correctly, no peak should be observed due to the compound's non-volatility, validating that the peaks in the derivatized run are solely due to successful silylation.
-
Chromatography: Inject 1 µL (split ratio 1:20) onto a DB-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 mins).
-
MS Parameters: Operate in Electron Impact (EI) mode at 70 eV. Set the ion source to 230°C and scan from 50 to 600 m/z. Analyze the fragmentation pattern for characteristic TMS-cleavage ions.
References
-
PubChem, "2-[(Carbamoylmethyl)amino]acetamide | C4H9N3O2 | CID 5051771", National Center for Biotechnology Information. URL:[Link]
-
Rousseau, J., et al. "Design, synthesis and evaluation of novel bifunctional tetrahydroxamate chelators for PET imaging of 89Zr-labeled antibodies." Bioorganic & Medicinal Chemistry Letters, 2017. URL:[Link]
-
Pantalon Juraj, N., et al. "Stereochemistry of Hexacoordinated Zn(II), Cu(II), Ni(II), and Co(II) Complexes with Iminodiacetamide Ligands." Inorganic Chemistry, 2019. URL:[Link]
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A Structural and Functional Comparison of Bis(2-picolyl)amine and Iminodiacetamide Ligands: A Guide for Researchers
This guide provides an in-depth analysis of two versatile tridentate ligands, bis(2-picolyl)amine (BPA) and iminodiacetamide (IDA), for researchers, scientists, and drug development professionals. We will explore their distinct structural features, coordination chemistry, and functional applications, supported by experimental data and established chemical principles.
Introduction: The Role of Tridentate Ligands in Modern Chemistry
Tridentate ligands, which bind to a central metal ion through three donor atoms, are of paramount importance in coordination chemistry. They offer a predictable coordination environment, leading to the formation of stable and well-defined metal complexes. The geometry and reactivity of these complexes are dictated by the nature of the ligand's donor atoms and its structural backbone. Bis(2-picolyl)amine and iminodiacetamide are exemplary tridentate ligands that showcase how subtle variations in ligand design can lead to profoundly different chemical properties and applications.
PART 1: Core Structural and Electronic Differences
Bis(2-picolyl)amine (BPA): A Flexible NNN-Donor Ligand
Bis(2-picolyl)amine is a classic tridentate ligand featuring a central secondary amine and two flanking pyridyl groups. This N,N,N-donor set allows for strong coordination to a wide range of transition metals.[1][2][3]
-
Structure and Donor Atoms: The three nitrogen atoms—one from the central amine and two from the pyridine rings—act as the coordination points.
-
Conformational Flexibility: The methylene linkers between the central amine and the pyridyl rings provide significant conformational freedom, allowing the ligand to adopt different coordination geometries.[4]
Iminodiacetamide (IDA): A Potential N,O,O-Donor Ligand with Amide Functionality
Iminodiacetamide is structurally related to the well-known chelator iminodiacetic acid (IDA).[5] However, the replacement of carboxylic acid groups with amides introduces unique coordination behavior.
-
Structure and Donor Atoms: In its neutral form, IDA can coordinate through the central amine nitrogen and the two carbonyl oxygen atoms, presenting an N,O,O-donor set.[6]
-
Deprotonation and Enhanced Coordination: The amide protons can be removed upon coordination to a metal ion, particularly under basic conditions. This deprotonation results in a negatively charged ligand, which can significantly alter the properties of the resulting metal complex.[6]
| Feature | Bis(2-picolyl)amine (BPA) | Iminodiacetamide (IDA) |
| Primary Donor Atoms | N, N, N (amine, 2x pyridyl) | N, O, O (amine, 2x carbonyl) |
| Charge | Neutral | Neutral (can be deprotonated to form an anion) |
| Flexibility | High | Moderate |
| Key Chemical Feature | Strong σ-donating pyridyl groups | Acidic amide protons |
PART 2: Coordination Chemistry and Stereochemical Outcomes
The differences in donor atoms and structural flexibility between BPA and IDA lead to distinct preferences in coordination geometry. In hexacoordinate complexes, where the metal is bound to two tridentate ligands (ML2), several stereoisomers are possible: meridional (mer), trans-facial (trans-fac), and cis-facial (cis-fac).[4][7][8]
BPA Complexes: A Preference for Facial and Meridional Geometries
The flexible nature of BPA allows it to form both mer and fac isomers.[4] The relative stability of these isomers can be influenced by the metal ion, counter-ions, and solvent conditions.[4][8] This adaptability makes BPA a versatile ligand for creating a range of coordination environments.
IDA Complexes: A Strong Tendency Towards trans-facial Geometry
In contrast, iminodiacetamide ligands show a strong preference for forming trans-fac isomers in their ML2 complexes.[7] This preference is driven by the formation of stable five-membered chelate rings involving the central nitrogen and the amide oxygens.
Caption: Comparison of BPA and IDA coordination tendencies.
PART 3: Experimental Methodologies
The synthesis of metal complexes with these ligands generally follows standard procedures in coordination chemistry.
General Synthesis of a Metal-BPA Complex
Objective: To synthesize a representative metal complex of bis(2-picolyl)amine.
Materials:
-
A suitable metal salt (e.g., Zn(NO₃)₂, Ni(BF₄)₂)
-
Bis(2-picolyl)amine (BPA)
-
Methanol or ethanol
Procedure:
-
Dissolve the metal salt in a minimal amount of hot methanol.
-
In a separate flask, dissolve the BPA ligand in methanol.
-
Add the ligand solution dropwise to the stirring metal salt solution.
-
The resulting complex may precipitate immediately or upon cooling and slow evaporation of the solvent.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.[8]
General Synthesis of a Metal-IDA Complex
Objective: To synthesize a representative metal complex of iminodiacetamide.
Materials:
-
A suitable metal salt (e.g., Zn(BF₄)₂, Cu(NO₃)₂)
-
Iminodiacetamide (IDA)
-
Methanol
Procedure:
-
Dissolve the metal salt in boiling methanol.
-
Add a methanolic solution of the iminodiacetamide ligand.
-
Allow the solution to slowly evaporate at room temperature to induce crystallization.[7]
-
Collect the crystalline product by filtration, wash with a small amount of cold methanol, and air dry.
Caption: General experimental workflow for complex synthesis.
PART 4: Applications in Research and Development
The distinct coordination properties of BPA and IDA translate into a diverse range of applications.
Bis(2-picolyl)amine Complexes:
-
Catalysis: BPA complexes are widely used in catalysis due to their ability to stabilize various metal centers and facilitate a range of organic transformations.[1]
-
Bioinorganic Chemistry: They serve as structural and functional models for the active sites of metalloenzymes.
-
DNA Interaction and Anticancer Research: Modified BPA ligands are used to create metal complexes that can bind to and cleave DNA, showing potential as anticancer agents.[9][10]
-
Sensors: The BPA scaffold is a common component in fluorescent sensors for metal ions like Zn(II).[11]
Iminodiacetamide Complexes:
-
Supramolecular Chemistry: The well-defined geometries of IDA complexes make them excellent building blocks for constructing coordination polymers and metal-organic frameworks.
-
Medicinal Chemistry: Iminodiacetamide derivatives have been investigated as inhibitors of metalloproteinases, which are implicated in various diseases.[12]
-
Affinity Chromatography: The parent compound, iminodiacetic acid, is widely used in immobilized metal affinity chromatography (IMAC) for protein purification.[5]
Conclusion
The choice between bis(2-picolyl)amine and iminodiacetamide depends on the desired properties of the final metal complex. BPA offers versatility in coordination geometry, making it a powerful ligand for catalysis and the development of bioinorganic models. IDA, with its propensity for forming specific stereoisomers, is highly valuable in crystal engineering and the design of targeted therapeutic agents. A comprehensive understanding of their structural and electronic properties is crucial for leveraging their full potential in chemical research and drug development.
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- Tuning the Coordination Properties of Chiral Pseudopeptide Bis(2-picolyl)amine and Iminodiacetamide Ligands in Zn(II) and Cu(II) Complexes. Dalton Transactions. (2022).
- Manganese(II) Bromide Coordination toward the Target Product and By-Product of the Condensation Reaction between 2-Picolylamine and Acenaphthenequinone. Molbank. (2023).
- Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Oriental Journal of Chemistry.
- Synthesis of new triazole derivatives of bis(2-picolyl)
- Synthesis and Anticancer Activity of Bis(2-picolyl)amine Derivatives with a Biaryl Moiety as a Photosensitizer. MDPI. (2025).
- Iminodiacetic acid – Knowledge and References. Taylor & Francis.
- Synthesis and characterization of ML and ML2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. Dalton Transactions. (2015).
- New coordination modes of iminodiacetamide type ligands in palladium(II) complexes: crystallographic and DFT studies.
- Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(II) and Cu(II) complexes. RSC Publishing. (2022).
- Tuning the coordination properties of chiral pseudopeptide bis(2-picolyl)amine and iminodiacetamide ligands in Zn(ii) and Cu(ii) complexes. Dalton Transactions.
- Synthesis and Reactivity of Metal Complexes Supported by the Tetradentate Monoanionic Ligand Bis(2-picolyl)(2-hydroxy-3,5-di-tert-butylbenzyl)amide (BPPA). Inorganic Chemistry. (2007).
- Reactivity of terminal imido complexes of group 4–6 metals: stoichiometric and catalytic reactions involving cycloaddition with unsatur
- Metal-Bis(2-picolyl)amine Complexes as State 1(T) Inhibitors of Activated Ras Protein.
- New multidentate .alpha.-pyridyl ligand. Coordination of bis(2-pyridylmethyl)amine with transition metal ions. Inorganic Chemistry.
- Synthesis and characterization of bis(2-pyridylmethyl)amine complexes of manganese(II), zinc(II), and cadmium(II). Inorganic Chemistry.
- Iminodiacetyl-hydroxamate derivatives as metalloproteinase inhibitors: equilibrium complexation studies with Cu(II), Zn(II) and Ni(II). PubMed. (2003).
- Special Issue: Practical Applic
- Cooperative double deprotonation of bis(2-picolyl)amine leading to unexpected bimetallic mixed valence (M(-I), M(I)) rhodium and iridium complexes. PubMed. (2011).
- Synthesis and characterization of ML and ML 2 metal complexes with amino acid substituted bis(2-picolyl)amine ligands. RSC Publishing. (2015).
- Transition Metal Complexes with Amino Acids, Peptides and Carbohydrates in Catalytic Asymmetric Synthesis: A Short Review.
- An In-Depth Technical Guide to the Core Principles of Iminodiacetate Coordin
- Emerging Topics in Metal Complexes: Pharmacological Activity. MDPI. (2024).
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A Comparative Guide to the Extraction Yields of Iminodiacetamide-Based Chelators and Commercial Ionophores
This guide provides an in-depth technical comparison of the ion extraction performance of iminodiacetamide-based chelating agents against well-established commercial ionophores. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document moves beyond a simple product-to-product comparison. Instead, it delves into the fundamental mechanisms, optimal experimental conditions, and quantitative performance data to empower you to make informed decisions for your specific application, whether it be heavy metal remediation, selective ion sensing, or biological transport studies.
Introduction: Understanding the Landscape of Ion Extraction
The selective capture of ions from a solution is a critical process in a vast array of scientific and industrial fields. The choice of an appropriate complexing agent is paramount and is dictated by the target ion, the matrix, and the desired outcome (e.g., removal, sensing, or transport). This guide focuses on two distinct but powerful classes of ion-complexing agents:
-
Iminodiacetamide (and its more common precursor, Iminodiacetic Acid - IDA): These are open-chain chelating agents, most frequently utilized by being chemically bound to a solid support, such as a polymer resin. They are renowned for their high affinity and capacity for a broad range of divalent and trivalent heavy metal and transition metal cations. Their mechanism relies on the formation of stable, five-membered chelate rings.
-
Commercial Ionophores: This category is dominated by macrocyclic compounds such as crown ethers (e.g., Dibenzo-18-Crown-6), and naturally derived carriers like valinomycin and synthetic ionophores like ETH 1001 . These molecules are typically used in liquid-liquid extraction or in membrane-based applications (like ion-selective electrodes). They exhibit exceptional selectivity for specific ions based on a "lock-and-key" principle, where the ion's size and charge perfectly match the ionophore's three-dimensional cavity.[1]
It is crucial to understand that these two classes of compounds are typically employed in different extraction methodologies. IDA-based agents excel in solid-phase extraction (SPE) , ideal for bulk removal of contaminants from aqueous streams. In contrast, commercial ionophores are masters of liquid-liquid extraction (LLE) and membrane transport, where high selectivity is often the primary goal. This guide will, therefore, evaluate their performance within these respective, optimal contexts.
Mechanism of Action: A Tale of Two Binding Strategies
The difference in performance between IDA-based chelators and commercial ionophores stems directly from their distinct mechanisms of ion complexation.
Iminodiacetic Acid (IDA): The Versatile Tridentate Grip
Iminodiacetic acid functional groups act as tridentate ligands, meaning they bind to a metal ion at three points: the central nitrogen atom and the two carboxylate oxygen atoms.[2] This forms two highly stable, five-membered rings with the metal cation, a structure known as a chelate.[3] This chelation effect is entropically favorable and results in high stability constants for the resulting metal complexes.
The binding is strongly pH-dependent. At low pH, the carboxyl groups are protonated, and the nitrogen atom can also be protonated, reducing the chelating ability. As the pH increases into the optimal range (typically pH 4-6 for many divalent metals), the carboxyl groups deprotonate, making the ligand a potent metal binder.[2]
Caption: Chelation mechanism of an iminodiacetic acid (IDA) functional group with a divalent metal cation.
Commercial Ionophores: The Selective "Lock-and-Key"
Commercial ionophores, particularly macrocycles, operate on a principle of size and charge selectivity. The ionophore has a pre-organized, three-dimensional cavity lined with donor atoms (typically oxygen). An ion that perfectly fits within this cavity will be complexed with high affinity, while ions that are too large or too small will be bound much more weakly, if at all.[1]
-
Valinomycin: This cyclic depsipeptide has a cavity perfectly sized to encapsulate a potassium ion (K⁺), coordinating it with six ester carbonyl oxygens.[4]
-
Crown Ethers (e.g., 18-Crown-6): The number in the name indicates the total number of atoms in the ring, and the final number indicates the number of oxygen atoms. 18-Crown-6 has a cavity size that is ideal for binding K⁺, while the smaller 12-Crown-4 is selective for Li⁺.[4]
-
ETH 1001 (Calcium Ionophore I): This is a neutral, non-cyclic ionophore designed with a specific arrangement of donor atoms that provides very high selectivity for calcium ions (Ca²⁺).[5][6]
In solvent extraction, these neutral ionophores envelop the cation, shielding its charge. This lipophilic complex can then be extracted into an immiscible organic phase, often as an ion-pair with a co-extracted anion from the aqueous phase to maintain charge neutrality.[1]
Caption: Workflow for determining the adsorption capacity of IDA-chelating resin.
Step-by-Step Methodology:
-
Resin Pre-treatment: Wash the IDA resin with a dilute acid (e.g., 0.1 M HCl) and then deionized water to remove impurities. Subsequently, treat the resin with a dilute base (e.g., 0.1 M NaOH) to ensure the iminodiacetic acid groups are in their deprotonated, active sodium salt form. Finally, wash with deionized water until the effluent is pH neutral. [2]2. Solution Preparation: Prepare a stock solution of the target metal ion (e.g., 1000 mg/L of Cu²⁺ from CuSO₄·5H₂O) in deionized water.
-
pH Adjustment: In a series of flasks, add a fixed volume of the metal solution. Adjust the pH of each solution to the desired value (e.g., pH 5.0) using dilute HNO₃ or NaOH. The optimal pH for many divalent metals is between 4 and 6. [2]4. Adsorption: Add a precisely weighed amount of the pre-treated, dry IDA resin (e.g., 0.1 g) to each flask.
-
Equilibration: Seal the flasks and place them on an orbital shaker. Agitate at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours). [2]6. Sample Collection: After equilibration, filter the contents of each flask using a 0.45 µm syringe filter to separate the resin from the aqueous solution.
-
Analysis: Determine the final concentration of the metal ion (Cₑ) in the filtrate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
-
Calculation: Calculate the adsorption capacity at equilibrium (qₑ, in mg/g) using the mass balance equation: qₑ = (C₀ - Cₑ) * V / m Where C₀ is the initial metal concentration (mg/L), Cₑ is the equilibrium metal concentration (mg/L), V is the volume of the solution (L), and m is the mass of the resin (g). [2]
Protocol: Liquid-Liquid Extraction with a Crown Ether
This protocol determines the extraction efficiency (%E) and distribution ratio (D) of a crown ether for an alkali metal cation.
Causality: This LLE protocol uses two immiscible phases to partition the target ion. The crown ether acts as a shuttle, complexing the ion and rendering it soluble in the organic phase. A picrate salt is often used as the counter-ion because the picrate anion is large and organophilic, which facilitates the transfer of the entire ion-pair into the organic phase.
Workflow Diagram:
Caption: Workflow for determining the extraction efficiency of a crown ether.
Step-by-Step Methodology:
-
Prepare Aqueous Phase: Prepare an aqueous solution containing the metal salt of interest (e.g., 1 x 10⁻³ M KCl). To facilitate extraction, a lipophilic counter-ion is typically used, so a solution of potassium picrate is often prepared for laboratory studies.
-
Prepare Organic Phase: Prepare a solution of the ionophore (e.g., 1 x 10⁻³ M Dibenzo-18-Crown-6) in a water-immiscible organic solvent such as chloroform or dichloromethane. [7]3. Extraction: In a separatory funnel or a sealed vial, combine equal volumes of the aqueous phase and the organic phase (e.g., 10 mL of each).
-
Equilibration: Shake the mixture vigorously for a sufficient time to reach equilibrium (e.g., 30 minutes). [8]5. Phase Separation: Allow the two phases to separate completely. If an emulsion forms, gentle centrifugation can be used to break it.
-
Sample Collection: Carefully separate the two phases. Take a precise aliquot from the aqueous phase for analysis.
-
Analysis: Determine the final concentration of the metal ion remaining in the aqueous phase ([M]aq,final) using AAS or ICP-OES.
-
Calculation:
-
Calculate the concentration of the metal extracted into the organic phase: [M]org,final = [M]aq,initial - [M]aq,final
-
Calculate the Distribution Ratio (D): D = [M]org,final / [M]aq,final
-
Calculate the Percentage Extraction (%E): %E = (D / (D + 1)) * 100
-
Conclusion and Recommendations
The choice between an iminodiacetamide-based chelator and a commercial ionophore is fundamentally a choice of application and objective.
-
For broad-spectrum heavy metal removal from aqueous solutions, where high capacity is the primary driver, IDA-functionalized resins are the superior choice. Their robust nature, high binding capacity, and excellent selectivity against common matrix ions like Na⁺, K⁺, Ca²⁺, and Mg²⁺ make them ideal for industrial wastewater treatment and environmental remediation.
-
For applications requiring exquisite selectivity for a specific ion, particularly alkali or alkaline earth metals, in solvent extraction or membrane-based sensing, commercial ionophores are unmatched. The "lock-and-key" mechanism of crown ethers and carriers like valinomycin allows for separations that are impossible with less-structured chelators. Their use is central to the function of ion-selective electrodes and specialized analytical separation techniques.
Ultimately, the experimental data presented in this guide should serve as a foundational resource. Researchers and professionals are encouraged to use these protocols as a starting point, adapting and optimizing the conditions to meet the unique demands of their specific analytical or purification challenges.
References
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[Competitive bulk liquid membrane transport and solvent extraction of some metal ions using RC(S)NHP(X)(OiPr)2 (X = O, S) as ionophores. Formation of the polynuclear complex of
-
pubmed.ncbi.nlm.nih.gov/4501391/)
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A Comparative Guide to Fluorescence Enhancement in Iminodiacetamide Derivatives via the PET Mechanism
This guide provides an in-depth comparison of the fluorescence enhancement properties of various iminodiacetamide derivatives, with a focus on the Photoinduced Electron Transfer (PET) mechanism. It is intended for researchers, scientists, and drug development professionals working with fluorescent probes and molecular sensors. We will explore the underlying principles, compare the performance of different derivatives with supporting data, and provide detailed experimental protocols for characterization.
Introduction: The Power of "Turn-On" Fluorescence
Fluorescent molecular sensors are indispensable tools in modern science, enabling the detection and quantification of specific analytes within complex biological and chemical systems.[1][2] Among the various design strategies for these sensors, those based on Photoinduced Electron Transfer (PET) have gained significant traction due to their capacity for a "turn-on" response—a low background signal that is dramatically enhanced upon analyte binding.[3][4] This high signal-to-noise ratio is particularly advantageous for sensitive detection.
The iminodiacetamide moiety is a versatile chelating group that can be incorporated into fluorescent sensors as a receptor for various analytes, most notably metal ions. When coupled with a suitable fluorophore, this structure can function as a highly effective PET sensor. This guide will dissect the performance of different iminodiacetamide derivatives, explaining why some are exceptionally effective at fluorescence enhancement while others are not.
The 'Fluorophore-Spacer-Receptor' Design Principle
The rational design of most PET sensors, including the iminodiacetamide derivatives discussed here, follows a modular 'fluorophore-spacer-receptor' architecture.[4][5] This design allows for the fine-tuning of the sensor's properties by modifying each component independently.
-
Fluorophore : This is the light-emitting component of the sensor. Its photophysical properties (e.g., excitation/emission wavelengths, quantum yield) are critical for the sensor's performance. Examples include anthracene, naphthalene, and pyrene.
-
Receptor : This is the analyte-binding unit. In this guide, the receptor is the iminodiacetamide group, which provides a binding site for cations.
-
Spacer : This component covalently links the fluorophore and the receptor. While it can be a simple chemical bond, the spacer's length and rigidity can influence the efficiency of the PET process.
Caption: The modular 'fluorophore-spacer-receptor' design of a typical PET sensor.
The PET Mechanism: An ON/OFF Switch for Fluorescence
The fluorescence enhancement in these sensors is governed by a delicate interplay of electronic energy levels between the fluorophore and the receptor. The process can be understood by considering two distinct states: the fluorescent "OFF" state and the highly fluorescent "ON" state.[3]
The "OFF" State (Analyte Absent)
In the absence of a target analyte, the nitrogen atom in the iminodiacetamide receptor possesses a lone pair of electrons and acts as an effective electron donor.
-
The fluorophore absorbs a photon, promoting an electron to its excited state (LUMO).
-
A spontaneous Photoinduced Electron Transfer (PET) occurs from the Highest Occupied Molecular Orbital (HOMO) of the receptor to the vacant HOMO of the excited fluorophore.
-
This electron transfer process provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus quenching its fluorescence. The sensor is in the "OFF" state.
The "ON" State (Analyte Bound)
When the target analyte (e.g., a Zn²⁺ ion) binds to the iminodiacetamide receptor, it electrostatically attracts the lone pair of electrons on the nitrogen atom.
-
This binding event significantly lowers the HOMO energy level of the receptor, effectively increasing its oxidation potential.
-
The PET process from the receptor to the excited fluorophore now becomes energetically unfavorable, as described by the Weller equation.[3]
-
With the non-radiative PET pathway blocked, the fluorophore returns to its ground state via the emission of a photon (fluorescence). The sensor is switched to the "ON" state.
Caption: Energy level diagram illustrating the PET mechanism for fluorescence switching.
Comparative Analysis of Iminodiacetamide Derivatives
The choice of fluorophore conjugated to the iminodiacetamide receptor is paramount in determining whether the sensor will exhibit fluorescence enhancement upon analyte binding. Experimental data reveals a stark contrast in the behavior of different N-substituted derivatives when exposed to metal ions like Zn²⁺.[6]
A study by Urbanova et al. synthesized several fluorescent iminodiacetamide derivatives and characterized their response to various metal ions in an acetonitrile solvent. The results highlight the unique behavior of the N-(anthrylmethyl) derivative.
| Derivative Name | Fluorophore (Signaling Group) | Response to Zn²⁺ Binding | Mechanism | Reference |
| N-(anthrylmethyl) iminodiacetamide | Anthracene | 25- to 30-fold fluorescence enhancement | PET Inhibition | [6] |
| N-(2-naphthyl) iminodiacetamide | Naphthalene | Fluorescence decrease (quenching) | Complexation-induced quenching | [6] |
| N-phenyl iminodiacetamide | Benzene | Fluorescence decrease (quenching) | Complexation-induced quenching | [6] |
| N-(3-methoxyphenyl) iminodiacetamide | Methoxybenzene | Fluorescence decrease (quenching) | Complexation-induced quenching | [6] |
Causality Behind the Performance Difference
The exceptional performance of the N-(anthrylmethyl) derivative is a direct consequence of an efficient PET mechanism.[6] In its free state, the anthracene fluorescence is effectively quenched by electron transfer from the iminodiacetamide nitrogen. Upon complexation with Zn²⁺, this PET pathway is blocked, leading to a dramatic recovery of the intense anthracene emission.[6] This results in a significant "turn-on" signal with a high enhancement factor.
In contrast, the other derivatives, such as the N-(2-naphthyl) and N-phenyl variants, exhibit fluorescence quenching upon binding Zn²⁺.[6] This indicates that a different mechanism is at play. Instead of inhibiting a pre-existing quenching pathway, the formation of the metal-ligand complex introduces a new quenching pathway. This can be due to several factors, such as heavy atom effects or conformational changes that promote non-radiative decay. For these molecules, the PET process is either not the dominant quenching mechanism in the "off" state or the binding of the metal ion does not sufficiently suppress it to overcome other quenching effects.
This comparison underscores a critical design principle: for a successful "turn-on" PET sensor, the fluorophore and receptor must be chosen such that PET is the primary and highly efficient de-excitation pathway in the free sensor, and this pathway must be almost completely blocked upon analyte binding.
Experimental Protocols for Characterization
Validating the PET mechanism and quantifying the fluorescence enhancement requires a systematic experimental approach. The following is a generalized protocol for a fluorescence titration experiment.
Experimental Workflow: Fluorescence Titration
Caption: Standard workflow for a fluorescence titration experiment.
Step-by-Step Methodology
Objective: To determine the fluorescence enhancement factor (FE) of an iminodiacetamide derivative in response to an analyte.
Materials:
-
Iminodiacetamide-fluorophore conjugate
-
Analyte salt (e.g., Zn(ClO₄)₂)
-
Spectroscopic grade solvent (e.g., acetonitrile)
-
Volumetric flasks, micropipettes
-
Quartz cuvette (1 cm path length)
-
Spectrofluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the iminodiacetamide derivative (e.g., 1.0 mM) in the chosen solvent.
-
Prepare a concentrated stock solution of the analyte (e.g., 10.0 mM) in the same solvent.
-
-
Working Solution Preparation:
-
Prepare a dilute working solution of the sensor (e.g., 10 µM) from the stock solution. This concentration should be low enough to avoid self-quenching effects.[7]
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength appropriate for the fluorophore (e.g., ~370 nm for anthracene).
-
Set the emission scan range to cover the expected fluorescence peak of the fluorophore.
-
Optimize excitation and emission slit widths to achieve a good signal-to-noise ratio without saturating the detector.
-
-
Initial Measurement (F₀):
-
Fill the cuvette with the sensor working solution.
-
Place the cuvette in the sample holder and record the fluorescence emission spectrum. The intensity at the emission maximum is your initial fluorescence, F₀.
-
-
Titration:
-
Using a micropipette, add a small, precise volume of the analyte stock solution to the cuvette to achieve the desired analyte/sensor molar ratio (e.g., 0.2 equivalents).
-
Mix gently and allow the solution to equilibrate for 1-2 minutes.
-
Record the new fluorescence emission spectrum.
-
Repeat the previous two steps, incrementally adding the analyte until the fluorescence intensity reaches a plateau or begins to decrease.
-
-
Data Analysis:
-
Extract the maximum fluorescence intensity from each spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the molar equivalents of added analyte.
-
Determine the maximum fluorescence intensity achieved during the titration (Fₘₐₓ).
-
Calculate the Fluorescence Enhancement (FE) factor using the formula: FE = Fₘₐₓ / F₀ .
-
Supporting Experiments
-
UV-Visible Absorption Spectroscopy: Perform a similar titration while monitoring changes in the absorption spectrum. The absence of significant shifts in the absorption bands upon analyte addition supports the PET mechanism, as it indicates that the fluorophore's ground state is not significantly perturbed by complexation.[8]
-
Fluorescence Lifetime Measurements: A key indicator of PET is a change in the fluorescence lifetime. In the "OFF" state, the lifetime will be short due to the efficient non-radiative quenching. In the "ON" state, as PET is blocked, the fluorescence lifetime should increase, corresponding to the natural radiative decay of the fluorophore.[7]
Conclusion and Outlook
The comparative analysis of iminodiacetamide derivatives clearly demonstrates that achieving significant fluorescence enhancement via the PET mechanism is a nuanced task of molecular engineering. The choice of fluorophore is a critical determinant of the sensor's response. While simple aromatic systems like naphthalene and benzene conjugated to an iminodiacetamide receptor lead to fluorescence quenching, the use of an anthracene fluorophore in the N-(anthrylmethyl) derivative results in a powerful "turn-on" sensor with a 25- to 30-fold signal enhancement upon Zn²⁺ binding.[6]
This finding provides a clear directive for researchers: to design effective iminodiacetamide-based PET sensors, the selected fluorophore must have appropriate redox potentials relative to the iminodiacetamide receptor to ensure that PET is the dominant de-excitation pathway in the absence of an analyte. The success of the N-(anthrylmethyl) derivative makes it a promising candidate for applications in cellular imaging, environmental monitoring, and as a tool in drug discovery pipelines for probing metal-dependent biological processes.
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Urbanova, N., et al. (2008). Fluorescent Iminodiacetamide Derivatives as Potential Ionophores for Optical Zinc Ion-selective Sensors. ANALYTICAL SCIENCES, 24(6), 727-733. [Link]
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de Silva, A. P., et al. (2009). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Analyst, 134(12), 2285-2301. [Link]
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Gunnlaugsson, T., et al. (2005). Modification of Fluorescent Photoinduced Electron Transfer (PET) Sensors/Switches To Produce Molecular Photo-Ionic Triode Action. Angewandte Chemie International Edition, 44(28), 4414-4417. [Link]
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D'Souza, L. (2009). Fluorescent Photoinduced Electron Transfer (PET) Proton Sensors. Montclair State University Digital Commons. [Link]
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Sivaraman, G., et al. (2011). Photoinduced Electron Transfer (PET) Based Zn2+ Fluorescent Probe: Transformation of Turn-On Sensors into Ratiometric Ones with Dual Emission in Acetonitrile. The Journal of Physical Chemistry A, 115(48), 13946-13952. [Link]
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Almac Group. (2009). Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. [Link]
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Sasaki, S., et al. (2005). Fluorescence Enhancement Detection of Underivatized Amino Acids Using a Trifluoroacetophenone-Based Tripodal Fluoroionophore. CHIMIA, 59(5), 270-273. [Link]
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Estarellas, C., et al. (2021). Bicolour fluorescent molecular sensors for cations: design and experimental validation. Chemical Society Reviews, 50(14), 8102-8139. [Link]
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Zhang, J., et al. (2023). Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews, 52(6), 2139-2178. [Link]
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Slanina, T., et al. (2014). Enhancing Photoinduced Electron Transfer Efficiency of Fluorescent pH-Probes with Halogenated Phenols. Analytical Chemistry, 86(17), 8832-8839. [Link]
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Roy, B., et al. (2014). Pd2+ fluorescent sensors based on amino and imino derivatives of rhodamine and improvement of water solubility by the formation of inclusion complexes with β-cyclodextrin. Analyst, 139(19), 4921-4929. [Link]
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Bitter, I., et al. (2008). Fluorescent iminodiacetamide derivatives as potential ionophores for optical zinc ion-selective sensors. MTMT. [Link]
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Kiefer, C., et al. (2024). Highly tunable bimane-based fluorescent probes: design, synthesis, and application as a selective amyloid binding dye. Chemical Science, 15(14), 5245-5254. [Link]
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Kaneda, M., et al. (2014). Design and synthesis of fluorescent probes for GPR54. Bioorganic & Medicinal Chemistry, 22(13), 3383-3391. [Link]
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Wichert, M., et al. (2013). Design and synthesis of small-molecule fluorescent photoprobes targeted to aminopeptidase N (APN/CD13) for optical imaging of angiogenesis. Journal of Medicinal Chemistry, 56(13), 5345-5356. [Link]
-
Jiang, K., et al. (2023). Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst, 148(19), 4786-4792. [Link]
-
Oishi, S., et al. (2014). Design and synthesis of fluorescent probes for GPR54. Bioorganic & Medicinal Chemistry, 22(13), 3383-3391. [Link]
-
Pedrero, M., et al. (2018). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Sensors, 18(8), 2498. [Link]
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- 4. Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. digitalcommons.montclair.edu [digitalcommons.montclair.edu]
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- 8. pubs.acs.org [pubs.acs.org]
2-[(Carbamoylmethyl)amino]acetamide proper disposal procedures
2-[(Carbamoylmethyl)amino]acetamide: Comprehensive Safe Handling and Disposal Protocol
As an application scientist or laboratory manager, ensuring the safe handling and compliant disposal of synthetic intermediates is critical for both operational continuity and environmental stewardship. 2-[(Carbamoylmethyl)amino]acetamide (CAS: 21954-96-1), commonly referred to as iminodiacetamide, is a bis-amide secondary amine frequently utilized in ligand design, metal chelation studies, and as a pharmaceutical building block (e.g., oxiracetam synthesis).
While it is not classified as an acutely toxic "P-listed" chemical, its nitrogen-rich structure dictates specific handling and disposal requirements to prevent hazardous cross-reactions in laboratory waste streams. This guide provides a self-validating, step-by-step operational protocol for its proper disposal.
Chemical Profiling & Mechanistic Hazard Assessment
To design an effective disposal strategy, we must first understand the molecular behavior of 2-[(Carbamoylmethyl)amino]acetamide. The molecule features a central secondary amine flanked by two primary amide groups.
Mechanistic Causality of Hazards:
-
Irritation Potential: The compound's functional groups are capable of strong hydrogen bonding. Upon contact with the moisture in mucosal membranes or the stratum corneum, it disrupts local lipid bilayers, leading to its classification as a skin, eye, and respiratory irritant ([1]).
-
Hydrolysis & Pressurization Risk: Amides are susceptible to hydrolysis when exposed to strong acids or bases. If 2-[(Carbamoylmethyl)amino]acetamide is inadvertently disposed of in a highly acidic or basic waste carboy, it can hydrolyze to yield iminodiacetic acid and ammonia gas. In a tightly sealed waste container, the evolution of ammonia gas can cause dangerous pressurization and container rupture.
Table 1: Physicochemical & Hazard Summary
| Property / Hazard | Value / Description |
| Chemical Name | 2-[(Carbamoylmethyl)amino]acetamide |
| Synonyms | Iminodiacetamide; 2,2'-Azanediyldiacetamide |
| CAS Number | 21954-96-1 |
| Molecular Formula / Weight | C₄H₉N₃O₂ / 131.13 g/mol |
| GHS Hazard Statements | H315 (Skin), H319 (Eye), H335 (Respiratory) |
| Chemical Incompatibilities | Strong oxidizing agents, concentrated acids, strong bases |
Waste Segregation & Disposal Procedures
According to the[2] for academic and research laboratories, chemical waste must be managed at the point of generation in a Satellite Accumulation Area (SAA). Because iminodiacetamide contains nitrogen, it contributes to environmental eutrophication and must never be disposed of down the sanitary sewer unless explicitly permitted by your local Publicly Owned Treatment Works (POTW).
Step-by-Step Disposal Workflow
Step 1: Matrix Characterization & pH Validation (Self-Validating Step)
-
Action: Before adding iminodiacetamide solutions to a bulk liquid waste carboy, test the pH of the waste stream using indicator paper.
-
Validation: Ensure the receiving waste carboy has a pH between 4.0 and 9.0. This prevents the exothermic hydrolysis of the amide groups and subsequent ammonia gas evolution ([3]).
Step 2: Segregation by Physical State and Solvent Separate the waste according to the matrix outlined in Table 2. Do not mix aqueous iminodiacetamide waste with halogenated organic solvents, as this unnecessarily increases the volume of highly regulated, expensive-to-treat halogenated waste.
Table 2: Waste Segregation Matrix
| Waste Stream | Matrix / Contaminants | Primary Disposal Category | Container Type |
| Solid | Unused powder, contaminated PPE, paper towels | Solid Hazardous Waste | HDPE Drum / Pail |
| Aqueous Liquid | Water, neutral buffer solutions | Aqueous Hazardous Waste | HDPE Carboy |
| Organic Liquid | Methanol, Ethanol, DMSO mixtures | Non-Halogenated Organic Waste | HDPE or Glass Carboy |
| Halogenated Liquid | Dichloromethane (DCM), Chloroform | Halogenated Organic Waste | Glass Carboy |
Step 3: Containment and Labeling
-
Action: Place the waste in a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container. Fill the container to no more than 90% capacity to allow for vapor expansion ([4]).
-
Action: Immediately affix a hazardous waste label. Write the full chemical name: "2-[(Carbamoylmethyl)amino]acetamide". Do not use abbreviations like "IDA amide," as this violates EPA RCRA labeling compliance[2].
Step 4: Satellite Accumulation Area (SAA) Storage & Transfer
-
Action: Store the sealed container in secondary containment within your laboratory's designated SAA.
-
Action: Transfer the waste to the facility's central accumulation area within 6 months, or immediately once 55 gallons are accumulated, for final destruction via high-temperature incineration by a licensed RCRA contractor[2].
Mandatory Visualization: Disposal Decision Workflow
Waste segregation and disposal workflow for 2-[(Carbamoylmethyl)amino]acetamide.
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation of the irritating powder (H335).
Step-by-Step Spill Methodology:
-
Isolate & Don PPE: Restrict access to the spill zone. Put on safety goggles, double nitrile gloves, and a fully buttoned lab coat.
-
Aerosol Suppression (For Powders): Lightly mist the spilled powder with deionized water. Causality: Misting prevents the fine powder from becoming airborne and acting as a respiratory irritant during sweeping[1].
-
Collection: Use a disposable plastic scoop to collect the dampened powder or liquid-soaked absorbent pads. Avoid using sweeping brushes, which can aerosolize dried particles.
-
Decontamination: Because iminodiacetamide is highly water-soluble, wash the affected surface thoroughly with warm water and a mild laboratory detergent.
-
Final Disposal: Place all collected waste, contaminated scoopers, and used PPE into a heavy-duty plastic bag, seal it, and place it directly into the Solid Hazardous Waste Drum.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 5051771, 2-[(Carbamoylmethyl)amino]acetamide". PubChem. Available at: [Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". Daniels Health Knowledge Center. Available at: [Link]
-
National Research Council. "Management of Waste". Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press. Available at: [Link]
-
Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories". EPA.gov. Available at: [Link]
Sources
Personal protective equipment for handling 2-[(Carbamoylmethyl)amino]acetamide
An authoritative, operational guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 2-[(Carbamoylmethyl)amino]acetamide (CAS: 21954-96-1), designed for researchers and drug development professionals.
Chemical Profile & Hazard Causality
2-[(Carbamoylmethyl)amino]acetamide, frequently referred to as iminodiacetamide, is a versatile building block used in biochemical assays, peptide synthesis, and metal-ligand coordination[1],[2]. While it is not highly toxic, its physicochemical properties present specific occupational hazards that dictate strict PPE requirements.
According to the Globally Harmonized System (GHS), this compound is classified under the following hazard statements[3]:
-
H303 & H333: May be harmful if swallowed or inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
The Causality of the Hazard: As a polar aliphatic amide, the fine particulate powder of iminodiacetamide readily dissolves in the ambient moisture of human mucous membranes, sweat, and ocular fluid. Upon dissolution, it can interact with the lipid bilayers of cellular membranes, causing localized osmotic stress and mild pH shifts. This mechanism is the primary driver of the severe eye and skin irritation (H315, H319) observed upon contact[3]. Therefore, preventing aerosolization and direct dermal/ocular contact is the foundational principle of this safety protocol.
Core PPE Requirements: The "Armor"
Under the OSHA Laboratory Standard (29 CFR 1910.1450), laboratory personnel must adhere to a Chemical Hygiene Plan (CHP) that specifies appropriate engineering controls and PPE[4].
-
Ocular Protection: Chemical Splash Goggles (ANSI Z87.1+). Standard safety glasses are insufficient. Because the compound is a fine powder, airborne particulates can bypass the gaps in standard glasses. Tight-fitting goggles ensure a complete seal against aerosolized dust.
-
Dermal Protection: Nitrile Gloves & Closed-Front Lab Coat. Nitrile provides excellent barrier protection against polar organic compounds. Lab coats must be fully buttoned, with cuffs tucked into the gloves to prevent wrist exposure.
-
Respiratory Protection: N95/P100 Particulate Respirator. If handling the dry powder outside of a certified chemical fume hood (which is highly discouraged), a particulate respirator is mandatory to mitigate the H333 inhalation hazard[3].
Quantitative Glove Selection Data
Selecting the correct glove material is critical, especially when dissolving the compound in organic solvents for assays.
| Glove Material | Chemical State | Minimum Thickness | Breakthrough Time | Degradation Rating |
| Nitrile | Solid Powder | 0.11 mm (4.3 mil) | > 480 min | Excellent |
| Nitrile | Aqueous Solution | 0.11 mm (4.3 mil) | > 480 min | Excellent |
| Neoprene | DMSO Solution | 0.15 mm (5.9 mil) | > 240 min | Good |
| Latex | Solid / Solution | N/A | Not Recommended | Poor (Permeable) |
Step-by-Step Operational Protocol
To ensure trustworthiness and safety, every protocol must be a self-validating system. Do not proceed to the next step unless the validation check passes.
Phase 1: Pre-Operational Setup & Validation
-
Fume Hood Verification: Turn on the chemical fume hood.
-
Self-Validation Check: Verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm) . Tape a 2-inch strip of tissue to the bottom of the sash; it must pull steadily inward without fluttering wildly.
-
-
Glove Integrity Test: Don nitrile gloves.
-
Self-Validation Check: Roll the cuff tightly toward the fingers to trap air. Submerge the inflated glove in a basin of water or hold it near your cheek to detect micro-leaks. Discard if any air escapes.
-
Phase 2: Handling and Transfer
-
Static Mitigation: Amide powders are prone to static cling, which increases the risk of aerosolization. Wipe the exterior of the chemical bottle and the weigh boat with a static-reducing cloth before opening.
-
Weighing: Open the container only inside the validated fume hood. Use a stainless steel or PTFE-coated micro-spatula to transfer the powder slowly to the weigh boat.
-
Dissolution: If preparing a stock solution, add the solvent (e.g., water, ethanol, or DMSO) directly to the vial containing the pre-weighed powder inside the hood. Cap the vial tightly before vortexing.
Phase 3: Doffing & Decontamination
-
Surface Decontamination: Because 2-[(Carbamoylmethyl)amino]acetamide is highly water-soluble, wipe down the balance and fume hood surface with a damp paper towel (using distilled water), followed by a 70% ethanol wipe to ensure rapid drying.
-
Glove Removal: Pinch the exterior of the first glove at the wrist and peel it off inside-out. Hold the removed glove in your gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off, trapping the first glove inside. Dispose of them in solid chemical waste.
Spill Response & Disposal Plan
In the event of a spill, sweeping the dry powder will aerosolize the chemical, triggering an inhalation hazard.
Spill Cleanup Protocol (The Wet-Wipe Method):
-
Isolate: Alert nearby personnel and isolate the spill area. Ensure your PPE (goggles, nitrile gloves) is secure.
-
Dampen: Lightly mist a heavy-duty paper towel or absorbent pad with water. Do not spray water directly onto the powder, as the force of the spray will scatter it.
-
Wipe & Lift: Gently place the dampened pad over the powder to trap it. Press down lightly, then lift the pad.
-
Secondary Clean: Wipe the area again with a fresh damp towel, followed by a dry towel.
-
Disposal: Place all contaminated pads into a sealable, hazardous waste bag.
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and spill cleanup materials must be placed in a designated "Solid Non-Halogenated Chemical Waste" container.
-
Liquid Waste: Aqueous or solvent-based solutions containing the compound must be collected in a compatible, clearly labeled liquid waste carboy. Do not pour down the drain.
Safety Workflow Visualization
Workflow for the safe handling, spill response, and disposal of 2-[(Carbamoylmethyl)amino]acetamide.
References
-
Title: 2-[(Carbamoylmethyl)amino]acetamide | C4H9N3O2 | CID 5051771 - PubChem Source: National Center for Biotechnology Information URL:[Link]
-
Title: OSHA FACTSHEET: LABORATORY SAFETY CHEMICAL HYGIENE PLAN Source: Occupational Safety and Health Administration (OSHA) URL:[Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
